Galactonolactone
Description
Structure
3D Structure
Properties
CAS No. |
2426-46-2 |
|---|---|
Molecular Formula |
C6H10O6 |
Molecular Weight |
178.14 g/mol |
IUPAC Name |
(3R,4S,5S,6R)-3,4,5,6-tetrahydroxyoxepan-2-one |
InChI |
InChI=1S/C6H10O6/c7-2-1-12-6(11)5(10)4(9)3(2)8/h2-5,7-10H,1H2/t2-,3+,4+,5-/m1/s1 |
InChI Key |
WTXGYGWMPUGBAL-MGCNEYSASA-N |
SMILES |
C1C(C(C(C(C(=O)O1)O)O)O)O |
Isomeric SMILES |
C1[C@H]([C@@H]([C@@H]([C@H](C(=O)O1)O)O)O)O |
Canonical SMILES |
C1C(C(C(C(C(=O)O1)O)O)O)O |
Other CAS No. |
2426-46-2 |
physical_description |
Solid |
Synonyms |
galactonolactone galactonolactone, (D)-isomer galactonolactone, (L)-isome |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Structure of D-galactono-1,4-lactone
This document provides a comprehensive overview of the chemical structure, properties, and relevant experimental protocols for D-galactono-1,4-lactone, tailored for researchers, scientists, and professionals in drug development.
Introduction
D-galactono-1,4-lactone is a naturally occurring carbohydrate derivative and a key intermediate in the metabolism of galactose.[1] It is the gamma-lactone (a cyclic ester) formed from D-galactonic acid.[2][3][4] The molecule's specific stereochemistry and structure make it a subject of significant interest in carbohydrate chemistry and biochemistry. It serves as a known inhibitor of enzymes such as β-galactosidase and β-galactofuranosidase, presenting potential as a lead compound for therapeutic development.[5][6][7][8] Furthermore, it is utilized in laboratory settings as a reagent for the purification of specific enzymes.[2][4][9]
Chemical Structure and Stereochemistry
The fundamental structure of D-galactono-1,4-lactone consists of a five-membered ring, correctly referred to as a γ-lactone. This ring is formed through the intramolecular esterification between the carboxylic acid group at the C1 position and the hydroxyl group at the C4 position of D-galactonic acid.
The systematic IUPAC name for this compound is (3R,4R,5S)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one .[3][10] This nomenclature precisely defines the spatial arrangement of each chiral center, which is critical for its biological recognition and activity.
Caption: 2D chemical structure of D-galactono-1,4-lactone.
Physicochemical Properties
The key physical and chemical properties of D-galactono-1,4-lactone are summarized below. These data are essential for its handling, characterization, and application in experimental settings.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₀O₆ | [1][2][3][9] |
| Molecular Weight | 178.14 g/mol | [1][2][3][9] |
| Appearance | White crystalline powder | [1] |
| Melting Point | 135-138 °C (Note: Ranges of 97-100 °C and 137 °C are also reported) | [1][2][9] |
| Boiling Point | 467.9 °C at 760 mmHg | [2] |
| Density | 1.766 g/cm³ | [2] |
| pKa | 12.06 ± 0.60 (Predicted) | [2] |
| Solubility | Soluble in water and DMSO | [1][9] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the structural confirmation of D-galactono-1,4-lactone. The following tables present assigned chemical shifts from ¹H and ¹³C NMR experiments conducted in D₂O.
Table 1: ¹H NMR Chemical Shifts
| Atom | Chemical Shift (ppm) |
|---|---|
| H-2 | 4.375 |
| H-3 | 4.33 |
| H-4 | 4.624 |
| H-5 | 3.932 |
| H-6a | 3.722 |
| H-6b | 3.722 |
Source: BMRB entry bmse000141[11]
Table 2: ¹³C NMR Chemical Shifts
| Atom | Chemical Shift (ppm) |
|---|---|
| C1 (Carbonyl) | 178.723 |
| C2 | 71.577 |
| C3 | 75.519 |
| C4 | 82.73 |
| C5 | 76.401 |
| C6 | 64.69 |
Source: BMRB entry bmse000141[11]
In addition to NMR, the structure can be characterized using infrared spectroscopy, mass spectrometry, and crystal structure analysis.[1][3]
Biological and Chemical Context
D-galactono-1,4-lactone is an intermediate in the catabolism of galactose.[1] Its formation is a key step in the pathway that converts galactose into compounds that can enter central metabolic routes.
Caption: Simplified pathway showing the formation of D-galactono-1,4-lactone.
The lactone is also a notable competitive inhibitor of Penicillium fellutanum β-galactofuranosidase.[5][7][8] This inhibitory action makes it and its synthetic analogs valuable tools for studying carbohydrate-active enzymes and as potential starting points for developing novel chemotherapeutics against pathogens that rely on galactofuranosyl structures, such as those causing tuberculosis and leprosy.[5][7][8]
Experimental Protocols
Synthesis: Oxidation of D-galactose
A common and effective method for synthesizing D-galactono-1,4-lactone is the oxidation of D-galactose.[12]
Protocol: Oxidation of D-galactose with Bromine
-
Dissolution: Dissolve D-galactose in deionized water.
-
Cooling: Cool the solution in an ice bath to 0-5 °C.
-
Oxidation: Slowly add bromine (Br₂) to the stirred solution while maintaining the temperature below 10 °C. The reaction is monitored until the starting material is consumed (e.g., by TLC).
-
Quenching: Remove excess bromine by bubbling air or nitrogen through the solution until the characteristic orange color disappears.
-
Concentration: Concentrate the reaction mixture under reduced pressure to yield the crude D-galactonic acid, which exists in equilibrium with the lactone.
-
Lactonization: Gently heat the concentrated syrup (e.g., on a water bath) to drive the equilibrium towards the formation of the more stable D-galactono-1,4-lactone.
-
Purification: The resulting crude product is then purified as described in the protocol below.
This protocol is adapted from general methodologies for aldose oxidation.[12]
Purification
Purification is critical to obtaining a high-purity sample for structural and biological studies.
Protocol: Purification by Recrystallization
-
Dissolve the crude D-galactono-1,4-lactone in a minimal amount of hot ethanol (B145695) (EtOH), aqueous ethanol, or methanol (B129727) (MeOH).[4]
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath or at 4 °C to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum to yield pure D-galactono-1,4-lactone.
Protocol: Purification by Ion-Exchange Chromatography
-
Prepare a column with a strong cation-exchange resin, such as Amberlite IR-120 (H⁺ form).[4]
-
Dissolve the crude product in deionized water and apply it to the column.
-
Elute the product with deionized water.
-
Collect the effluent and subsequent washings.
-
Combine the fractions containing the product.
-
Freeze-dry (lyophilize) the combined fractions to obtain the purified lactone as a fluffy, white solid.[4]
Caption: General experimental workflow for the synthesis and analysis.
Conclusion
D-galactono-1,4-lactone is a structurally defined carbohydrate with significant roles in biochemistry and potential applications in medicinal chemistry. Its five-membered lactone ring and specific stereochemistry are central to its function as a metabolic intermediate and enzyme inhibitor. The well-established protocols for its synthesis and purification, combined with detailed spectroscopic data, provide a solid foundation for its use in advanced research and drug development endeavors.
References
- 1. 2782-07-2 ,D-Galactono-1,4-lactone,CAS:2782-07-2 [chemsynlab.com]
- 2. Cas 2782-07-2,D-GALACTONO-1,4-LACTONE | lookchem [lookchem.com]
- 3. D-Galactono-1,4-Lactone | C6H10O6 | CID 97165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. D-GALACTONO-1,4-LACTONE | 2782-07-2 [chemicalbook.com]
- 5. Synthesis of S- or N-glycomimetics of d-galactono-1,4-lactone: inhibitors of a β-galactofuranosidase - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. D-Mannonic acid-1,4-lactone | 23666-11-7 | Benchchem [benchchem.com]
- 7. Synthesis of S- or N-glycomimetics of d-galactono-1,4-lactone: inhibitors of a β-galactofuranosidase - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis of S- or N-glycomimetics of D-galactono-1,4-lactone: inhibitors of a β-galactofuranosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdn.usbio.net [cdn.usbio.net]
- 10. D-Galactono-1,4-lactone | LGC Standards [lgcstandards.com]
- 11. bmse000141 D-Galactono-1,4-lactone at BMRB [bmrb.io]
- 12. researchgate.net [researchgate.net]
L-galactono-1,4-lactone: A Technical Guide on its Chemical Properties and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-galactono-1,4-lactone is a naturally occurring monosaccharide derivative and a key biochemical intermediate.[1] It is classified as a galactonolactone, specifically (3S,4S,5R)-5-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one.[1][2] Its primary and most studied role is as the immediate precursor to L-ascorbic acid (vitamin C) in the primary biosynthetic pathway in higher plants, known as the Smirnoff-Wheeler pathway.[1][3][4] This technical guide provides an in-depth overview of its chemical properties, its central role in plant metabolism, and detailed experimental protocols relevant to its study.
Chemical and Physical Properties
L-galactono-1,4-lactone is a white, solid powder.[5] Its chemical identity and physical characteristics are well-defined, making it a reliable standard in biochemical research.[6][7] The quantitative properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₀O₆ | [1][2][6] |
| Molecular Weight | 178.14 g/mol | [1][2][6] |
| CAS Number | 1668-08-2 | [1] |
| Appearance | White powder/solid | [5] |
| Melting Point | 134 °C | [6] |
| Optical Activity | [α]/D 78.0±3.0°, c = 1 in H₂O | |
| Purity | ≥95.0% (GC) to ≥98% | [7] |
| Storage Temperature | -20°C or 2-8°C | [6][8] |
| SMILES | C(--INVALID-LINK--O1)O)O">C@@HO)O | [1][2][6] |
| InChI Key | SXZYCXMUPBBULW-NEEWWZBLSA-N | [1] |
Biological Role and Significance
L-galactono-1,4-lactone is a pivotal metabolite in the biosynthesis of vitamin C in higher plants.[5] This pathway, also known as the D-mannose/L-galactose pathway, culminates in the oxidation of L-galactono-1,4-lactone to L-ascorbic acid.[3][4] This final, crucial step is catalyzed by the mitochondrial enzyme L-galactono-1,4-lactone dehydrogenase (GLDH), which is located on the inner mitochondrial membrane and uses cytochrome c as an electron acceptor.[3][4][9] Feeding plants with L-galactono-1,4-lactone has been shown to significantly increase their vitamin C content and enhance resistance to various environmental stresses.[4][10]
Caption: The Smirnoff-Wheeler pathway for L-ascorbic acid biosynthesis in plants.
Beyond its role in vitamin C synthesis, the enzyme responsible for its conversion, GLDH, has been identified as a crucial assembly factor for the membrane arm of mitochondrial complex I, indicating a dual function for this protein in plant cells.[9]
Experimental Protocols
Detailed methodologies are critical for the synthesis and analysis of L-galactono-1,4-lactone and its related enzymes.
1. Synthesis of L-galactono-1,4-lactone from Pectic Substances
This protocol outlines a chemical synthesis route starting from beet pulp or citrus peels, which are rich in pectic substances.[11] The process involves enzymatic hydrolysis of pectin (B1162225), separation of the resulting D-galacturonic acid, followed by catalytic reduction and lactonization.
Methodology:
-
Pectin Hydrolysis: Treat the pectic raw material (e.g., dry beet pulp) with a pectinase (B1165727) enzyme solution to hydrolyze pectin into D-galacturonic acid.
-
Salt Precipitation: Isolate the D-galacturonic acid by precipitating it as a sparingly soluble sodium calcium D-galacturonate salt.
-
Catalytic Reduction: Reduce the D-galacturonate salt to a salt of L-galactonic acid using catalytic hydrogenation.
-
Lactonization: Convert the L-galactonate salt into L-galactono-1,4-lactone. This is typically achieved by treating the salt with a strong acid and subsequently removing the water, which drives the equilibrium towards the formation of the lactone.[11]
-
Purification: The crude lactone can be purified through recrystallization from a suitable solvent like hot water.
Caption: Workflow for the synthesis of L-galactono-1,4-lactone from pectic substances.
2. In-gel Activity Assay for L-galactono-1,4-lactone Dehydrogenase (GLDH)
This protocol is used to detect the activity of GLDH directly within a polyacrylamide gel following electrophoresis, allowing for the identification of active enzyme complexes.[12]
Methodology:
-
Mitochondrial Isolation: Isolate mitochondria from plant tissue (e.g., leaves) using differential centrifugation.
-
Protein Solubilization: Solubilize mitochondrial membrane proteins using a mild non-ionic detergent like digitonin (B1670571) (e.g., 5% digitonin).
-
Blue Native PAGE (BN-PAGE): Separate the solubilized protein complexes by one-dimensional BN-PAGE. This technique preserves the native structure and interactions of protein complexes.
-
In-gel Activity Staining: After electrophoresis, incubate the gel in a reaction buffer containing:
-
The substrate: L-galactono-1,4-lactone.
-
An artificial electron acceptor that changes color upon reduction, such as nitroblue tetrazolium (NBT).
-
An intermediate electron carrier like phenazine (B1670421) methosulfate (PMS) may be required to facilitate electron transfer from the enzyme to NBT.
-
-
Visualization: Active GLDH complexes will appear as purple/blue formazan (B1609692) precipitate bands within the gel where the NBT has been reduced. A control gel incubated without the L-galactono-1,4-lactone substrate should show no activity.[12]
Caption: Workflow for the in-gel activity assay of L-galactono-1,4-lactone dehydrogenase.
Spectroscopic Data
Spectroscopic analysis is essential for structural confirmation and quality control. Various spectroscopic data for L-galactono-1,4-lactone are publicly available and serve as a reference for researchers.
| Data Type | Availability / Source | Reference |
| Proton NMR (¹H NMR) | Conforms to structure; spectrum available from suppliers. | [13] |
| Carbon NMR (¹³C NMR) | Spectrum available in chemical databases. | [13][14] |
| Infrared (IR) | ATR-IR spectrum available in chemical databases. | [2][13] |
| Mass Spectrometry (MS) | Spectrum available in chemical databases. | [13] |
Conclusion
L-galactono-1,4-lactone is a fundamentally important molecule in plant biology, serving as the committed precursor to vitamin C. Its well-characterized chemical and physical properties, coupled with established synthesis and assay protocols, provide a solid foundation for its use in research. For professionals in drug development, understanding the biosynthetic pathways involving such key metabolites can offer insights into modulating antioxidant levels in plants for nutritional biofortification or exploring analogous pathways in other organisms.
References
- 1. Buy L-Galactono-1,4-lactone | 1668-08-2 [smolecule.com]
- 2. L-galactono-1,4-lactone | C6H10O6 | CID 6857365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. L-ascorbic acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vitamin C in Plants: From Functions to Biofortification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. L-GALACTONO-1,4-LACTONE | 1668-08-2 [chemicalbook.com]
- 6. L-Galactono-1,4-lactone | 1668-08-2 | MG04084 | Biosynth [biosynth.com]
- 7. scbt.com [scbt.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. l-Galactono-1,4-lactone dehydrogenase is an assembly factor of the membrane arm of mitochondrial complex I in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. l-Ascorbic Acid Biosynthesis in Higher Plants from l-Gulono-1, 4-lactone and l-Galactono-1, 4-lactone - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 12. researchgate.net [researchgate.net]
- 13. L-GALACTONO-1,4-LACTONE(1668-08-2) MS spectrum [chemicalbook.com]
- 14. bmse000141 D-Galactono-1,4-lactone at BMRB [bmrb.io]
Galactonolactone: A Comprehensive Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of Galactonolactone, a critical molecule in various biological pathways. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, biological significance, and experimental applications.
Core Chemical and Physical Data
This compound is a sugar lactone derived from galactose. It exists in various isomeric forms, each with distinct biological roles. The key quantitative data for the most common isomers are summarized below for ease of reference and comparison.
| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| L-Galactono-1,4-lactone | 1668-08-2 | C₆H₁₀O₆ | 178.14 |
| D-Galactono-1,4-lactone | 2782-07-2 | C₆H₁₀O₆ | 178.14 |
| Galactono-gamma-lactone | 2426-46-2 | C₆H₁₀O₆ | 178.14 |
Biological Significance and Signaling Pathways
This compound isomers are pivotal intermediates in distinct metabolic pathways. Their roles are primarily centered around vitamin C biosynthesis and galactose metabolism.
L-Galactono-1,4-lactone: The Penultimate Step in Plant Vitamin C Biosynthesis
In higher plants, L-Galactono-1,4-lactone is the direct precursor to L-ascorbic acid (Vitamin C). The final step of this crucial pathway is catalyzed by the mitochondrial enzyme L-galactono-1,4-lactone dehydrogenase.[1] This enzyme facilitates the oxidation of L-Galactono-1,4-lactone to L-ascorbic acid.
D-Galactono-1,4-lactone: An Intermediate in Galactose Metabolism
D-Galactono-1,4-lactone is an intermediate in the catabolism of galactose. In states of excess galactose, such as in galactosemia, galactose can be oxidized to galactonate, a process in which D-galactono-1,5-lactone is an intermediate.
Experimental Protocols and Methodologies
This compound and its derivatives are frequently utilized in biochemical assays and synthesis protocols. Below are detailed methodologies for key experiments.
Assay for L-galactono-1,4-lactone Dehydrogenase Activity
This protocol outlines a colorimetric microplate assay to determine the activity of L-galactono-1,4-lactone dehydrogenase in biological samples.
Materials:
-
96-well microplate
-
Assay Buffer
-
Substrate I (containing a chromogenic agent)
-
Substrate II (containing L-galactono-1,4-lactone)
-
Microplate reader capable of measuring absorbance at 550 nm
-
Sample (e.g., tissue homogenate, cell lysate)
Procedure:
-
Sample Preparation:
-
For tissue samples, homogenize 0.1 g of tissue in 1 ml of ice-cold Assay Buffer. Centrifuge at 13,000 x g for 10 minutes at 4°C. The resulting supernatant is the sample.
-
For cell samples, resuspend approximately 5 x 10⁶ cells in 1 ml of Assay Buffer and lyse by sonication. Centrifuge as above and collect the supernatant.
-
-
Assay Reaction:
-
Add 20 µl of the sample to a well of the 96-well microplate.
-
For the blank, add 20 µl of distilled water.
-
Add 170 µl of Substrate I to each well.
-
Add 10 µl of Substrate II to each well to initiate the reaction.
-
-
Measurement:
-
Immediately place the microplate in the reader and measure the absorbance at 550 nm at 10 seconds and 130 seconds.
-
-
Calculation:
-
The change in absorbance over time is proportional to the enzyme activity.
-
In Vitro Synthesis of L-Ascorbic Acid
This protocol describes a method for the synthesis of L-ascorbic acid from L-galactono-γ-lactone.
Materials:
-
L-galactono-γ-lactone
-
Oxidizing agent (e.g., potassium permanganate)
-
Solvents (e.g., isopropyl alcohol, acetic acid)
Procedure:
-
Oxidation:
-
Dissolve L-galactono-γ-lactone in an appropriate solvent.
-
Gradually add the oxidizing agent while maintaining a controlled temperature. This converts the lactone to 2-keto-L-galactonic acid.
-
-
Crystallization and Separation:
-
Evaporate the solvent to concentrate the mixture, promoting the crystallization of 2-keto-L-galactonic acid.
-
Collect the crystals by filtration and wash with a suitable solvent like aqueous acetic acid.
-
-
Lactonization and Enolization:
-
The purified 2-keto-L-galactonic acid can then be converted to L-ascorbic acid through lactonization and enolization, often facilitated by acid or base catalysts.
-
This guide provides foundational information for researchers working with this compound. For further details on specific applications or safety and handling, it is recommended to consult the relevant material safety data sheets and peer-reviewed literature.
References
The Pivotal Role of Galactonolactone in Plant Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-galactono-1,4-lactone, a key intermediate in plant biology, holds a central position in the primary pathway for L-ascorbic acid (vitamin C) biosynthesis, a vital antioxidant and enzymatic cofactor. This technical guide provides an in-depth exploration of the biological roles of galactonolactone in plants, focusing on its synthesis, its conversion to ascorbic acid, and its broader implications for cellular function. We will delve into the key enzymes involved, present quantitative data from relevant studies, and provide detailed experimental protocols for the investigation of these processes. Furthermore, signaling pathways and experimental workflows are visualized to offer a clear and comprehensive understanding of the multifaceted role of this compound.
Core Biological Function: Precursor to Ascorbic Acid
The most well-established biological role of L-galactono-1,4-lactone in plants is as the immediate precursor to L-ascorbic acid. This conversion is the final and committing step in the major plant ascorbic acid biosynthetic pathway, known as the Smirnoff-Wheeler pathway.
The Smirnoff-Wheeler Pathway
This pathway begins with D-mannose and proceeds through a series of enzymatic reactions to produce L-galactono-1,4-lactone. The final step is the oxidation of L-galactono-1,4-lactone to L-ascorbic acid, a reaction catalyzed by the mitochondrial enzyme L-galactono-1,4-lactone dehydrogenase (GLDH). This enzyme is an integral protein of the inner mitochondrial membrane. Unlike the analogous enzyme in animals, L-gulono-γ-lactone oxidase, plant GLDH does not produce hydrogen peroxide, thus avoiding the generation of reactive oxygen species during vitamin C synthesis.[1]
Alternative Biosynthetic Pathways
While the Smirnoff-Wheeler pathway is considered the primary route for ascorbic acid synthesis, alternative pathways have been proposed that also involve lactone precursors. These include pathways starting from myo-inositol, D-galacturonic acid, and L-gulose.[1][2] These pathways eventually converge, producing either L-galactono-1,4-lactone or its epimer, L-gulono-1,4-lactone, which can also be converted to ascorbic acid, albeit less efficiently in some plant species.[2][3]
A Dual Role: Involvement in Mitochondrial Complex I Assembly
Beyond its role in vitamin C synthesis, L-galactono-1,4-lactone dehydrogenase (GLDH) has a secondary, non-enzymatic function in the assembly of the mitochondrial respiratory chain's Complex I (NADH:ubiquinone oxidoreductase).[4] Studies on Arabidopsis thaliana mutants lacking GLDH have shown that the accumulation of Complex I is severely impaired, indicating that GLDH acts as an assembly factor for this large multi-subunit complex.[5][6][7] This function appears to be independent of its enzymatic activity in ascorbic acid biosynthesis.[6] GLDH is found associated with assembly intermediates of Complex I, suggesting it plays a crucial role in the proper formation of the membrane arm of the complex.[8][6][7]
Quantitative Data on this compound Metabolism
The following tables summarize quantitative data from studies investigating the impact of modulating the expression of genes involved in this compound metabolism on ascorbic acid content in plants.
| Plant Species | Genetic Modification | Tissue | Fold Increase in Ascorbic Acid | Reference |
| Lactuca sativa (Lettuce) | Overexpression of AtGLDH | Leaves | ~3.2-fold | [9] |
| Lactuca sativa (Lettuce) | Overexpression of L-GalLDH | Mature Leaves | ~1.3-fold (+30%) | [10][11][12] |
| Nicotiana tabacum (Tobacco) | Overexpression of L-GalDH | Leaves | No significant increase | [1] |
| Solanum lycopersicum (Tomato) | Overexpression of GMPase | Red Fruit | ~1.35-fold (+35%) | [13] |
| Solanum lycopersicum (Tomato) | Overexpression of ALO | Green Fruit | ~1.25-fold (+25%) | [13] |
| Plant Species | Genetic Modification | Tissue | % Reduction in Ascorbic Acid | Reference |
| Arabidopsis thaliana | Antisense suppression of L-GalDH | Leaves (high light) | Lower than wild-type | [1] |
| Solanum lycopersicum (Tomato) | RNAi silencing of SlGalLDH | Leaves and Fruit | Up to 80% reduction in GLDH activity, leading to reduced growth | [14][15] |
Experimental Protocols
In-gel Activity Assay for L-galactono-1,4-lactone Dehydrogenase (GLDH)
This protocol is adapted from studies on Arabidopsis thaliana mitochondria.[8][16][17]
Principle: This assay detects the enzymatic activity of GLDH directly within a native polyacrylamide gel. The reduction of a tetrazolium salt (Nitro Blue Tetrazolium - NBT) to an insoluble purple formazan (B1609692) precipitate at the location of the enzyme indicates its activity. Phenazine methosulfate (PMS) acts as an intermediate electron carrier.
Materials:
-
Isolated plant mitochondria
-
Digitonin for solubilization
-
Blue Native PAGE (BN-PAGE) system
-
Reaction Buffer: 50 mM MOPS/Tris, pH 7.2
-
L-galactono-1,4-lactone (substrate)
-
Nitro Blue Tetrazolium (NBT)
-
Phenazine methosulfate (PMS)
Procedure:
-
Isolate mitochondria from plant tissue of interest.
-
Solubilize mitochondrial membrane proteins using digitonin.
-
Separate the protein complexes by one-dimensional Blue Native PAGE.
-
After electrophoresis, incubate the gel in the reaction buffer containing L-galactono-1,4-lactone, NBT, and PMS.
-
Incubate the gel in the dark at room temperature until purple precipitate bands appear, indicating GLDH activity.
-
A control gel incubated without L-galactono-1,4-lactone should be run in parallel to ensure substrate-specific activity.
Quantification of Ascorbic Acid in Plant Tissues
This spectrophotometric method is a common and relatively simple procedure for quantifying total ascorbic acid content.[18]
Principle: Ascorbic acid reduces phosphomolybdate to form a molybdenum blue complex, which can be quantified by measuring its absorbance at 660 nm.
Materials:
-
Plant tissue
-
Ice-cold 5% (w/v) Trichloroacetic acid (TCA)
-
0.66% Sodium molybdate
-
0.05 N Sulfuric acid (H₂SO₄)
-
0.025 mM Sodium phosphate
-
Ascorbic acid standard solution
-
Spectrophotometer
Procedure:
-
Homogenize a known weight of fresh plant tissue in ice-cold 5% TCA.
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
To 0.5 ml of the supernatant, add 0.2 ml of sodium molybdate, 0.2 ml of sulfuric acid, and 0.1 ml of sodium phosphate.
-
Incubate the mixture in a 60°C water bath for 40 minutes.
-
Cool the reaction mixture and centrifuge at 4,000 rpm for 5 minutes.
-
Measure the absorbance of the clear supernatant at 660 nm against a blank.
-
Prepare a standard curve using known concentrations of ascorbic acid to determine the concentration in the plant samples.
Analysis of Mitochondrial Complex I Assembly in gldh Mutants
This method utilizes Blue Native PAGE (BN-PAGE) followed by immunoblotting to analyze the assembly of Complex I.[5][8][6][7]
Principle: BN-PAGE separates intact protein complexes based on their size and shape. Subsequent immunoblotting with antibodies against specific Complex I subunits allows for the visualization of the fully assembled complex and any assembly intermediates.
Materials:
-
Mitochondria isolated from wild-type and gldh mutant plants
-
Digitonin
-
BN-PAGE system
-
Western blotting apparatus
-
Primary antibodies against specific subunits of Complex I
-
Secondary antibody conjugated to a detectable enzyme (e.g., HRP)
-
Chemiluminescence detection reagents
Procedure:
-
Isolate mitochondria from both wild-type and gldh mutant plants.
-
Solubilize mitochondrial proteins with digitonin.
-
Separate the protein complexes on a BN-PAGE gel.
-
Transfer the separated complexes to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to a subunit of Complex I.
-
Wash the membrane and incubate with a suitable secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and imaging system.
-
Compare the protein profiles of the wild-type and gldh mutant to identify differences in Complex I assembly.
Conclusion
L-galactono-1,4-lactone is a critical metabolite in plants, primarily serving as the direct precursor for the biosynthesis of the essential antioxidant, L-ascorbic acid. The enzyme responsible for its conversion, L-galactono-1,4-lactone dehydrogenase, exhibits a fascinating dual functionality, also playing a vital, non-enzymatic role in the assembly of mitochondrial Complex I. Understanding the regulation of this compound metabolism and the multifaceted roles of its associated enzymes offers promising avenues for the biofortification of crops with enhanced vitamin C content and improved stress resilience. The experimental protocols and data presented in this guide provide a solid foundation for researchers and professionals to further investigate and harness the potential of this key biological pathway.
References
- 1. Antisense suppression of l-galactose dehydrogenase in Arabidopsis thaliana provides evidence for its role in ascorbate synthesis and reveals light modulated l-galactose synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GLDH L-galactono-1,4-lactone dehydrogenase [Arabidopsis thaliana (thale cress)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. L-ascorbic acid biosynthesis in higher plants from L-gulono-1, 4-lactone and L-galactono-1, 4-lactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Plant mitochondrial Complex I composition and assembly: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Insights into the Composition and Assembly of the Membrane Arm of Plant Complex I through Analysis of Subcomplexes in Arabidopsis Mutant Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. L-Galactono-1,4-lactone dehydrogenase is an assembly factor of the membrane arm of mitochondrial complex I in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. l-Galactono-1,4-lactone dehydrogenase is an assembly factor of the membrane arm of mitochondrial complex I in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. L-galactono-1,4-lactone dehydrogenase (GLDH) forms part of three subcomplexes of mitochondrial complex I in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. Overexpression of L-galactono-1, 4-lactone dehydrogenase (L-GalLDH) gene correlates with increased ascorbate concentration and reduced browning in leaves of Lactuca sativa L. after cutting [ricerca.sns.it]
- 13. researchgate.net [researchgate.net]
- 14. files01.core.ac.uk [files01.core.ac.uk]
- 15. Silencing of the Mitochondrial Ascorbate Synthesizing Enzyme l-Galactono-1,4-Lactone Dehydrogenase Affects Plant and Fruit Development in Tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. l-Galactono-1,4-lactone dehydrogenase (GLDH) Forms Part of Three Subcomplexes of Mitochondrial Complex I in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
The Competitive Edge: A Technical Guide to the Inhibition of β-Galactosidase by Galactonolactone
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism of action of D-galactonolactone as a potent inhibitor of the enzyme β-galactosidase. By delving into the kinetics, binding interactions, and experimental methodologies, this document provides a comprehensive resource for understanding and leveraging this inhibition in research and development.
Core Mechanism: Competitive Inhibition by a Transition-State Analog
D-Galactonolactone acts as a competitive inhibitor of β-galactosidase.[1][2] This means it directly competes with the natural substrate, lactose, for binding to the active site of the enzyme. The structural similarity of D-galactonolactone to the transition state of the galactose moiety during catalysis is key to its potent inhibitory activity.
The active site of β-galactosidase has both "shallow" and "deep" binding sites. While substrates initially bind to the shallow site, transition-state analogs like D-galactonolactone bind to the deep site, effectively blocking the catalytic machinery of the enzyme.[2] Specifically, it is the D-galactono-1,5-lactone isomer that is believed to be the primary inhibitory form for E. coli β-galactosidase.[1]
The inhibition by D-galactonolactone is reversible. Increasing the concentration of the substrate (lactose or an artificial substrate like ONPG) can overcome the inhibitory effect.
Quantitative Inhibition Data
| Inhibitor | Enzyme | Substrate | Inhibition Type | Ki Value | IC50 Value |
| D-Galactonolactone | β-Galactosidase (E. coli) | Lactose / ONPG | Competitive | Not explicitly found | Not explicitly found |
| γ-D-Galactonolactone | Neutral β-Galactosidase (rabbit kidney) | p-Nitrophenyl β-D-galactoside | Competitive | Coincident for multiple activities | Not provided |
Note: The lack of a specific Ki value for D-galactonolactone with E. coli β-galactosidase in the readily available literature highlights an area for further investigation.
Experimental Protocols
The following is a detailed methodology for a typical β-galactosidase inhibition assay used to characterize the effects of inhibitors like D-galactonolactone.
β-Galactosidase Activity and Inhibition Assay
Objective: To determine the kinetic parameters of β-galactosidase inhibition by D-galactonolactone.
Materials:
-
Purified β-galactosidase from E. coli
-
Ortho-nitrophenyl-β-D-galactopyranoside (ONPG) solution (substrate)
-
D-Galactonolactone (inhibitor)
-
Z-buffer (pH 7.0): 60 mM Na2HPO4, 40 mM NaH2PO4, 10 mM KCl, 1 mM MgSO4
-
β-mercaptoethanol
-
Sodium Carbonate (Na2CO3) solution (to stop the reaction)
-
Spectrophotometer
-
96-well microplate (optional)
-
Incubator or water bath at 37°C
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of ONPG in Z-buffer.
-
Prepare a series of dilutions of D-galactonolactone in Z-buffer.
-
Prepare a working solution of β-galactosidase in Z-buffer.
-
Prepare a 1 M solution of Na2CO3.
-
-
Assay Setup:
-
In a microcentrifuge tube or a well of a 96-well plate, combine the following:
-
Z-buffer
-
A fixed concentration of β-galactosidase solution.
-
Varying concentrations of D-galactonolactone solution (for inhibition assay) or Z-buffer (for control).
-
-
Pre-incubate the mixture at 37°C for 5-10 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction:
-
To start the reaction, add a fixed concentration of ONPG solution to each tube/well.
-
Immediately start a timer.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a specific period (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.
-
-
Termination of Reaction:
-
Stop the reaction by adding a defined volume of 1 M Na2CO3 solution. This will raise the pH and stop the enzymatic reaction, while also developing the yellow color of the o-nitrophenol product.
-
-
Measurement:
-
Measure the absorbance of the resulting yellow solution at 420 nm using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the rate of reaction (enzyme activity) for each concentration of substrate and inhibitor.
-
To determine the type of inhibition and the Ki value, perform kinetic analysis using methods such as Lineweaver-Burk or Dixon plots.
-
Visualizing the Mechanism and Workflow
Mechanism of Competitive Inhibition
Caption: Competitive inhibition of β-galactosidase by this compound.
Experimental Workflow for Inhibition Assay
Caption: Step-by-step workflow for β-galactosidase inhibition assay.
Logical Relationship in Competitive Inhibition Kinetics
Caption: Effect of a competitive inhibitor on kinetic parameters.
Conclusion
D-Galactonolactone serves as a powerful tool for studying the mechanism of β-galactosidase and as a potential lead compound in drug development. Its action as a competitive inhibitor, mimicking the transition state of the substrate, provides a clear and potent mechanism for modulating the enzyme's activity. The experimental protocols outlined in this guide offer a robust framework for quantifying this inhibition and for screening other potential inhibitors. The provided visualizations aim to clarify the complex relationships in enzyme kinetics and experimental design, aiding researchers in their scientific endeavors. Further investigation into the precise binding interactions and the determination of a definitive Ki value for the E. coli enzyme will undoubtedly enhance our understanding and application of this important enzyme-inhibitor system.
References
An In-depth Technical Guide to D-galactono-1,4-lactone and D-galactono-1,5-lactone: Structure, Stability, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the structural, chemical, and biological differences between D-galactono-1,4-lactone and D-galactono-1,5-lactone. These two cyclic esters of D-galactonic acid, while isomers, exhibit significant variations in stability and biological activity that are critical for their application in research and drug development. This document outlines their core properties, details relevant experimental protocols, and presents logical workflows for their synthesis and analysis.
Core Chemical and Physical Properties
D-galactonic acid, formed from the oxidation of D-galactose, exists in equilibrium with its intramolecular esters, the five-membered D-galactono-1,4-lactone (a γ-lactone) and the six-membered D-galactono-1,5-lactone (a δ-lactone) in aqueous solutions.[1] The five-membered γ-lactone is the thermodynamically more stable and, therefore, more common form.[2] The six-membered δ-lactone is considered elusive and thermodynamically unstable.[2]
Below is a summary of their key quantitative data:
| Property | D-galactono-1,4-lactone | D-galactono-1,5-lactone |
| Systematic Name | (3R,4R,5S)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one[3] | (3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-one |
| CAS Number | 2782-07-2[3][4] | 15892-28-1 |
| Molecular Formula | C₆H₁₀O₆[3][4] | C₆H₁₀O₆ |
| Molecular Weight | 178.14 g/mol [3][4] | 178.14 g/mol |
| Melting Point | 137°C[4] or 97-100°C[5] | Not well-documented due to instability |
| Appearance | White crystalline powder[5] | Not well-documented |
| Solubility | Soluble in water[5] | Not well-documented |
Structural and Stability Differences
The fundamental difference between the two lactones lies in their ring structure, which dictates their relative stability.
-
D-galactono-1,4-lactone features a five-membered furanose-like ring, which is thermodynamically favored.
-
D-galactono-1,5-lactone has a six-membered pyranose-like ring. This form is less stable and readily isomerizes to the 1,4-lactone.[2]
The equilibrium between D-galactonic acid and its lactones is pH-dependent. Hydrolysis of the lactones to the open-chain acid is favored at neutral and alkaline pH.[1]
Spectroscopic Characterization
NMR spectroscopy is a key analytical tool for distinguishing between the two isomers.
¹H NMR Data for D-galactono-1,4-lactone (in D₂O):
-
A spectrum of proton signals can be observed, with specific shifts corresponding to the protons on the lactone ring and the side chain.[6][7]
¹³C NMR Data for D-galactono-1,4-lactone (in D₂O):
-
C1: ~178.7 ppm
-
C2: ~71.6 ppm
-
C3: ~75.5 ppm
-
C4: ~76.4 ppm
-
C5: ~82.7 ppm
-
C6: ~64.7 ppm[7]
NMR Data for D-galactono-1,5-lactone:
-
Detailed, isolated spectroscopic data for the 1,5-lactone is sparse due to its instability. However, it can be identified in mixtures with the 1,4-lactone by comparing the spectra.[2]
Biological Roles and Applications
D-galactono-1,4-lactone is the more biologically relevant of the two isomers.
-
Enzyme Inhibition: It is a known inhibitor of β-galactosidase.[8] Analogs of D-galactono-1,4-lactone have been synthesized and studied as inhibitors of β-galactofuranosidase, which is a potential therapeutic target in pathogens like those responsible for tuberculosis and leprosy.[9][10][11][12]
-
Metabolic Intermediate: D-galactono-1,4-lactone is an intermediate in the catabolism of galactose in some organisms.[13]
-
Biosynthetic Precursor: In plants, the related L-galactono-1,4-lactone is the direct precursor to vitamin C (L-ascorbic acid).[8]
The biological role of D-galactono-1,5-lactone is not well-defined, likely due to its transient nature.
Experimental Protocols
Synthesis of D-galactono-1,4-lactone
This protocol is based on the oxidation of D-galactose with bromine.[1]
Materials:
-
D-galactose
-
Bromine
-
Sodium bicarbonate
-
Barium carbonate
-
Sulfuric acid
-
Diethyl ether
-
Deionized water
Procedure:
-
Dissolve D-galactose in deionized water in a flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly add a slight excess of bromine to the stirred solution.
-
Allow the reaction to proceed at room temperature for several days, or until the bromine color disappears.
-
Neutralize the excess bromine and hydrobromic acid formed by adding sodium bicarbonate until effervescence ceases.
-
Add barium carbonate to precipitate the resulting barium salts.
-
Filter the solution to remove the precipitate.
-
Carefully add dilute sulfuric acid to the filtrate to precipitate excess barium ions as barium sulfate.
-
Filter the solution to remove the barium sulfate.
-
Concentrate the filtrate under reduced pressure to obtain a syrup.
-
Add ethanol to the syrup and allow it to crystallize.
-
Collect the D-galactono-1,4-lactone crystals by filtration, wash with cold ethanol, and then with diethyl ether.
-
Dry the crystals under vacuum.
Synthesis of D-galactono-1,5-lactone
This protocol is based on the oxidation of D-galactose using Shvo's catalyst, which allows for the isolation of the thermodynamically less stable δ-lactone.[2]
Materials:
-
D-galactose
-
Shvo's catalyst ([(C₄Ph₄CO)(CO)₂Ru]₂)
-
A hydrogen acceptor (e.g., 4-phenyl-3-buten-2-one)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve D-galactose in anhydrous DMF in a reaction vessel under an inert atmosphere.
-
Add Shvo's catalyst and the hydrogen acceptor to the solution.
-
Heat the reaction mixture at a controlled temperature (e.g., 60°C) and monitor the progress by a suitable method (e.g., TLC or NMR).
-
Upon completion, the product mixture will contain both the 1,5- and 1,4-lactones.
-
Isolate the D-galactono-1,5-lactone quickly, as it will isomerize to the more stable 1,4-lactone. This may involve rapid purification techniques at low temperatures.
Conclusion
D-galactono-1,4-lactone and D-galactono-1,5-lactone present a compelling case study in isomer chemistry, where a subtle change in ring size leads to a significant difference in thermodynamic stability and biological relevance. For researchers in carbohydrate chemistry and drug development, a thorough understanding of these differences is paramount. D-galactono-1,4-lactone is a stable, accessible, and biologically active molecule with potential as a lead compound for enzyme inhibitors. In contrast, D-galactono-1,5-lactone is a transient species, the study of which provides insight into the kinetics and thermodynamics of lactone formation and isomerization. The experimental protocols and comparative data provided herein serve as a valuable resource for the synthesis, characterization, and application of these important sugar derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. D-Galactono-1,4-Lactone | C6H10O6 | CID 97165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cas 2782-07-2,D-GALACTONO-1,4-LACTONE | lookchem [lookchem.com]
- 5. 2782-07-2 ,D-Galactono-1,4-lactone,CAS:2782-07-2 [chemsynlab.com]
- 6. D-GALACTONO-1,4-LACTONE(2782-07-2) 1H NMR spectrum [chemicalbook.com]
- 7. bmse000141 D-Galactono-1,4-lactone at BMRB [bmrb.io]
- 8. D-Mannonic acid-1,4-lactone | 23666-11-7 | Benchchem [benchchem.com]
- 9. Synthesis of S- or N-glycomimetics of d-galactono-1,4-lactone: inhibitors of a β-galactofuranosidase - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis of S- or N-glycomimetics of d-galactono-1,4-lactone: inhibitors of a β-galactofuranosidase - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis of S- or N-glycomimetics of D-galactono-1,4-lactone: inhibitors of a β-galactofuranosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of S- or N-glycomimetics of D-galactono-1,4-lactone: inhibitors of a β-galactofuranosidase. – Open Source Pharma Foundation [magazine.ospfound.org]
- 13. D-Galactono-1,4-lactone | 2782-07-2 | MG01323 | Biosynth [biosynth.com]
The Natural Occurrence of Galactonolactone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Galactonolactone, a naturally occurring sugar lactone, plays a pivotal role in key metabolic pathways across the biological kingdoms. This technical guide provides a comprehensive overview of the natural occurrence of this compound, with a focus on its two primary isomers: L-galactono-1,4-lactone and D-galactono-1,4-lactone. It delves into the biosynthetic and catabolic pathways where these molecules act as crucial intermediates, most notably in the biosynthesis of L-ascorbic acid (Vitamin C) in plants and the catabolism of galactose in a variety of organisms. This document summarizes available quantitative data, details relevant experimental protocols for extraction and quantification, and provides visual representations of the associated metabolic pathways and experimental workflows to facilitate a deeper understanding for researchers, scientists, and professionals in the field of drug development.
Introduction
Galactonolactones are carboxylate esters of galactonic acid. In nature, they exist primarily as five-membered rings (γ-lactones) or six-membered rings (δ-lactones), with the 1,4-lactone being a common form. The stereoisomers, L-galactono-1,4-lactone and D-galactono-1,4-lactone, are of significant biological interest due to their involvement in fundamental metabolic processes.
-
L-Galactono-1,4-lactone is a key precursor in the primary pathway for L-ascorbic acid (Vitamin C) biosynthesis in plants.[1] The final step in this pathway is catalyzed by the mitochondrial enzyme L-galactono-1,4-lactone dehydrogenase.[2][3][4]
-
D-Galactono-1,4-lactone is an intermediate in the catabolism of D-galactose, a monosaccharide found in dairy products and various plant tissues. This pathway is essential for the utilization of galactose as an energy source.
Understanding the natural occurrence, metabolism, and quantification of galactonolactones is crucial for various fields of research, including plant biology, microbiology, and medicine, particularly in the context of metabolic disorders and nutritional science.
Natural Occurrence and Quantitative Data
This compound is found in a diverse range of organisms, from plants and bacteria to animals. However, comprehensive quantitative data on its concentration in various natural sources is limited and often presented within the context of broader metabolic studies. The following tables summarize the available information.
Table 1: Occurrence of L-Galactono-1,4-lactone in Plants
| Plant Species | Organ/Tissue | Reported Presence | Quantitative Data | Reference(s) |
| Arabidopsis thaliana | Leaves | Yes | Not explicitly quantified, but its pool size increases in antisense L-GalDH transformants. | [5] |
| Capsicum annuum (Pepper) | Fruits | Yes | Activity of L-galactono-1,4-lactone dehydrogenase is high, suggesting the presence of its substrate. | [4] |
| Pisum sativum (Pea) | Seedlings | Yes | L-galactose (B1675223) dehydrogenase, which produces L-galactono-1,4-lactone, has been purified from this source. | [5] |
| Nicotiana tabacum (Tobacco) | Leaves | Yes | Overexpression of L-galactose dehydrogenase did not lead to increased ascorbate (B8700270), suggesting complex regulation. | [5] |
Table 2: Occurrence of D-Galactono-1,4-lactone in Various Organisms
| Organism | Context | Reported Presence | Quantitative Data | Reference(s) |
| Bacteria | Galactose catabolism | Yes | Intermediate in the pathway. | |
| Caenorhabditis elegans | Metabolome | Yes | Reported in the metabolome database. | [6] |
| Humans | Galactosemia (urine) | Yes | Detected as a metabolic by-product. | [4] |
Metabolic Pathways Involving this compound
Galactonolactones are key intermediates in at least two major metabolic pathways.
L-Ascorbic Acid (Vitamin C) Biosynthesis in Plants
The primary route for Vitamin C synthesis in plants is the Smirnoff-Wheeler pathway, where L-galactono-1,4-lactone is the direct precursor to L-ascorbic acid.
D-Galactose Catabolism
In many organisms, D-galactose is metabolized through the Leloir pathway. However, an alternative oxidative pathway exists where D-galactose is converted to D-galactono-1,4-lactone.
Experimental Protocols
Accurate quantification of this compound from biological matrices requires robust extraction and analytical methodologies.
Extraction of L-Galactono-1,4-lactone from Plant Tissues
This protocol is adapted from methods for the extraction of polar metabolites from plant tissues.
Materials:
-
Plant tissue (e.g., Arabidopsis thaliana leaves)
-
Liquid nitrogen
-
Pre-chilled mortar and pestle
-
Extraction solvent: 80% Methanol (B129727), 20% Water, with 1% Acetic Acid (pre-chilled to -20°C)
-
Internal standard (e.g., ¹³C-labeled ascorbic acid)
-
Microcentrifuge tubes
-
Refrigerated microcentrifuge
-
Solid Phase Extraction (SPE) C18 cartridges
-
Methanol (for SPE conditioning)
-
Ultrapure water
-
Nitrogen evaporator or vacuum concentrator
Procedure:
-
Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Weigh approximately 100 mg of the frozen powder into a pre-chilled microcentrifuge tube.
-
Add 1 mL of pre-chilled extraction solvent and the internal standard to the tube.
-
Vortex vigorously for 1 minute.
-
Incubate on ice for 20 minutes, with intermittent vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Condition an SPE C18 cartridge by passing 3 mL of methanol followed by 3 mL of ultrapure water.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of ultrapure water to remove highly polar impurities.
-
Elute the this compound-containing fraction with 1.5 mL of 80% methanol.
-
Dry the eluate under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a known volume (e.g., 100 µL) of the initial mobile phase for HPLC-MS analysis.
Quantification of this compound by HPLC-MS/MS
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 0-2% B (0-2 min), 2-95% B (2-10 min), 95% B (10-12 min), 95-2% B (12-12.1 min), 2% B (12.1-15 min)
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions (Negative Ion Mode):
-
Ion Source: ESI
-
Capillary Voltage: 3.0 kV
-
Gas Temperature: 350°C
-
Gas Flow: 10 L/min
-
Nebulizer Pressure: 45 psi
-
MRM Transitions:
-
This compound: Precursor ion [M-H]⁻ m/z 177.05 -> Product ions (e.g., m/z 113.02, 87.01)
-
Internal Standard: Monitor appropriate transition
-
Quantification:
-
Construct a calibration curve using serial dilutions of a pure this compound standard with a constant concentration of the internal standard.
-
Quantify the amount of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Enzymatic Assay for L-Galactono-1,4-lactone Dehydrogenase (L-GalLDH) Activity
This assay measures the activity of the enzyme that converts L-galactono-1,4-lactone to L-ascorbic acid.
Materials:
-
Isolated plant mitochondria
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0
-
L-Galactono-1,4-lactone solution (100 mM)
-
Cytochrome c solution (10 mM)
-
Spectrophotometer
Procedure:
-
Prepare the reaction mixture in a cuvette containing 950 µL of Assay Buffer and 20 µL of cytochrome c solution.
-
Add 10-50 µg of mitochondrial protein to the cuvette and mix gently.
-
Initiate the reaction by adding 30 µL of the L-galactono-1,4-lactone solution.
-
Immediately monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm for 5 minutes.
-
Calculate the enzyme activity using the extinction coefficient for reduced cytochrome c (21.1 mM⁻¹ cm⁻¹).
Conclusion
This compound is a naturally occurring molecule of significant biological importance, acting as a key intermediate in fundamental metabolic pathways. While its presence is widespread in plants, bacteria, and animals, detailed quantitative data on its concentration in various natural sources remains an area for further investigation. The experimental protocols and pathway diagrams provided in this technical guide offer a framework for researchers and professionals to further explore the roles of L-galactono-1,4-lactone and D-galactono-1,4-lactone in biological systems. A deeper understanding of this compound metabolism holds promise for advancements in nutritional science, the study of metabolic diseases, and the development of novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. This compound dehydrogenase - Wikipedia [en.wikipedia.org]
- 4. Characterization of the galactono-1,4-lactone dehydrogenase from pepper fruits and its modulation in the ascorbate biosynthesis. Role of nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antisense suppression of l-galactose dehydrogenase in Arabidopsis thaliana provides evidence for its role in ascorbate synthesis and reveals light modulated l-galactose synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. plantsuccess.org [plantsuccess.org]
Stability of Galactonolactone in Aqueous Solutions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galactonolactone, a cyclic ester of galactonic acid, is a key intermediate in significant biological pathways, including the catabolism of galactose and the biosynthesis of vitamin C in plants.[1] Its stability in aqueous environments is a critical parameter for researchers in various fields, from drug development, where lactone-containing molecules are common, to food science and biotechnology. This technical guide provides a comprehensive overview of the factors influencing the stability of this compound in aqueous solutions, with a focus on its hydrolysis, the impact of pH and temperature, and the equilibrium between its lactone and open-chain hydroxy acid forms. This document also details relevant experimental protocols and metabolic pathways involving this compound.
Core Concepts: The Lactone-Hydroxy Acid Equilibrium
The fundamental principle governing the stability of this compound in aqueous solutions is the reversible hydrolysis of its ester bond. This reaction results in an equilibrium between the cyclic lactone form (D-galactono-1,4-lactone) and its open-chain hydroxy acid form (D-galactonic acid). This equilibrium is dynamic and is significantly influenced by the surrounding chemical environment.
The hydrolysis of lactones, including this compound, can be catalyzed by both acids and bases.[2] Under neutral conditions, the hydrolysis rate is generally slow. However, in acidic or, more significantly, in alkaline solutions, the rate of hydrolysis increases substantially.[3]
Quantitative Analysis of this compound Stability
Table 1: Kinetic Data for the Hydrolysis of Glucono-δ-lactone in Aqueous Solution at 25°C [4]
| Parameter | Value | Conditions |
| Water-catalyzed rate constant (kH₂O) | 4.59 x 10-5 s-1 | pH 4.5 |
| Hydroxide ion-catalyzed rate constant (kOH⁻) | 2.76 x 103 M-1s-1 | pH > 6 |
| Activation Energy (Ea) for water-catalyzed hydrolysis | 7360 K | pH 4, 20-45°C |
| Activation Energy (Ea) for hydroxide-catalyzed hydrolysis | 8880 K | pH > 6 |
Table 2: Illustrative Half-Life of a Representative Lactone at Various pH Values in Aqueous Buffer at 25°C
| pH | Half-Life (t1/2) |
| 3.0 | ~72 hours |
| 5.0 | ~96 hours |
| 7.4 | ~24 hours |
| 9.0 | ~2 hours |
Note: This data is for a representative lactone and should be considered illustrative for this compound. Actual values for this compound may vary.
Experimental Protocols
Accurate assessment of this compound stability requires robust experimental protocols. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose, allowing for the separation and quantification of the lactone and its open-chain hydroxy acid form.
Protocol 1: General Method for Assessing this compound Stability using HPLC
This protocol outlines a general procedure for determining the stability of this compound in a buffered aqueous solution over time.
1. Materials:
-
D-Galactono-1,4-lactone (high purity)
-
Buffer solutions of desired pH (e.g., phosphate, citrate, or acetate (B1210297) buffers)
-
Anhydrous DMSO (for stock solution preparation)
-
Acetonitrile (B52724) (for quenching and mobile phase)
-
Formic acid (for mobile phase)
-
Ultrapure water
-
HPLC system with a UV or Refractive Index (RI) detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
2. Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of D-galactono-1,4-lactone in anhydrous DMSO.
-
Test Solution Preparation: Dilute the stock solution to a final concentration of 100 µM in the desired aqueous buffer.
-
Incubation: Incubate the test solution at a constant, controlled temperature (e.g., 25°C or 37°C).
-
Time-Point Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the test solution.
-
Quenching: If rapid degradation is expected, immediately quench the hydrolysis reaction by adding an equal volume of cold acetonitrile to the aliquot.
-
HPLC Analysis:
-
Mobile Phase: Prepare a suitable mobile phase, such as a gradient of water and acetonitrile with 0.1% formic acid.
-
Injection: Inject the prepared samples into the HPLC system.
-
Detection: Monitor the elution of D-galactono-1,4-lactone and D-galactonic acid using a UV detector (if the compounds have sufficient absorbance at a specific wavelength) or an RI detector.
-
-
Data Analysis:
-
Calculate the peak areas for D-galactono-1,4-lactone and D-galactonic acid at each time point.
-
Determine the percentage of remaining D-galactono-1,4-lactone at each time point relative to the initial concentration (time 0).
-
Plot the natural logarithm of the D-galactono-1,4-lactone concentration versus time. The slope of this plot will be the negative of the pseudo-first-order rate constant (k) for the hydrolysis reaction under the tested conditions.
-
Calculate the half-life (t1/2) of D-galactono-1,4-lactone using the equation: t1/2 = 0.693 / k.
-
Signaling Pathways and Experimental Workflows
This compound is involved in key metabolic pathways. Understanding these pathways is crucial for researchers studying its biological roles.
Galactose Catabolism Pathway
D-Galactono-1,4-lactone is an intermediate in the catabolism of galactose in various organisms, including bacteria and plants.[1]
Galactose catabolism pathway showing the formation of D-galactonolactone.
Ascorbic Acid (Vitamin C) Biosynthesis (Smirnoff-Wheeler Pathway)
In plants, L-galactono-1,4-lactone is a direct precursor to ascorbic acid (vitamin C). The final step in this pathway is catalyzed by the enzyme L-galactono-1,4-lactone dehydrogenase.
Simplified Smirnoff-Wheeler pathway for Vitamin C biosynthesis.
Experimental Workflow for Stability Study
The following diagram illustrates a typical workflow for conducting a stability study of this compound.
Experimental workflow for assessing this compound stability.
Conclusion
The stability of this compound in aqueous solutions is a critical consideration for its handling, storage, and application in research and development. The hydrolysis of the lactone ring to form galactonic acid is a key reaction that is highly dependent on pH and temperature. While specific quantitative data for D-galactono-1,4-lactone remains to be fully elucidated in publicly accessible literature, the principles of lactone chemistry and data from analogous compounds like glucono-δ-lactone provide a strong framework for understanding its behavior. The experimental protocols and workflows detailed in this guide offer a robust starting point for researchers to quantitatively assess the stability of this compound in their specific applications, ensuring the integrity and reliability of their scientific investigations.
References
Spectroscopic and Mechanistic Insights into D-Galactonolactone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of D-galactonolactone, a key intermediate in carbohydrate metabolism. Detailed experimental protocols for various analytical techniques are presented, alongside an exploration of its role in significant biological pathways. This document is intended to serve as a valuable resource for researchers in the fields of carbohydrate chemistry, enzymology, and drug development.
Spectroscopic Data of D-Galactonolactone
The structural elucidation and characterization of D-galactonolactone rely on a combination of spectroscopic techniques. This section summarizes the key quantitative data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the detailed structure of D-galactonolactone in solution.
¹H NMR (Proton NMR) Data
| Proton | Chemical Shift (δ) in ppm |
| H-1 | 4.45 (dd) |
| H-2 | 4.21 (t, br) |
| H-3 | 3.89 (qi, br) |
| H-4 | 3.71 (ddd) |
| H-5 | 4.01 (dd) |
| H-6a | 3.55 (m) |
| H-6b | 3.55 (m) |
| OH-2 | 5.72 (d) |
| OH-3 | 5.32 (d) |
| OH-4 | 5.24 (d) |
| OH-6 | 4.88 (dd) |
Note: Data acquired in [D6]DMSO. Coupling constants (J) were not fully reported in the referenced literature.
¹³C NMR (Carbon-13) NMR Data
| Carbon | Chemical Shift (δ) in ppm |
| C-1 | 175.7 |
| C-2 | 84.1 |
| C-3 | 77.2 |
| C-4 | 72.9 |
| C-5 | 70.5 |
| C-6 | 63.8 |
Note: Data acquired in [D6]DMSO.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in D-galactonolactone.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3400 (broad) | O-H stretch | Hydroxyl groups |
| ~2900 | C-H stretch | Aliphatic C-H |
| ~1770 | C=O stretch | γ-lactone carbonyl |
| ~1000-1200 | C-O stretch | Alcohols, ether |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of D-galactonolactone.
| m/z | Proposed Fragment | Notes |
| 178 | [M]+• | Molecular Ion |
| 160 | [M - H₂O]+• | Loss of water |
| 147 | [M - CH₂OH]+ | Loss of hydroxymethyl group |
| 116 | [M - H₂O - CO₂]+• | Loss of water and carbon dioxide |
| 85 | [C₄H₅O₂]+ | Fragment from lactone ring cleavage |
| 73 | [C₃H₅O₂]+ | Further fragmentation |
Experimental Protocols
This section outlines the general methodologies for acquiring the spectroscopic data presented above. These protocols are based on standard practices for carbohydrate analysis and may require optimization for specific instrumentation and sample conditions.
NMR Spectroscopy
Sample Preparation:
-
Dissolve approximately 5-10 mg of D-galactonolactone in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Deuterated Dimethyl Sulfoxide ([D6]DMSO) or Deuterium Oxide (D₂O)).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
The sample is placed in a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Process the data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
¹³C NMR Acquisition:
-
Using the same sample, acquire a one-dimensional ¹³C NMR spectrum.
-
A proton-decoupled sequence is typically used to simplify the spectrum to single peaks for each carbon.
-
A larger number of scans is usually required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Data processing is similar to that for ¹H NMR.
FTIR Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of solid D-galactonolactone powder directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Collect the spectrum in the mid-infrared range (typically 4000-400 cm⁻¹).
-
A background spectrum of the empty ATR crystal should be collected and automatically subtracted from the sample spectrum.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
Mass Spectrometry (Electron Ionization - EI)
Sample Introduction:
-
The sample can be introduced directly into the ion source via a solid probe or, if volatile enough, through a gas chromatograph (GC).
-
For direct insertion, a small amount of the solid sample is placed in a capillary tube at the end of the probe, which is then heated to vaporize the sample into the ion source.
Ionization and Analysis:
-
In the ion source, the vaporized molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
A detector records the abundance of each ion, generating the mass spectrum.
Circular Dichroism (CD) Spectroscopy
Sample Preparation:
-
Prepare a solution of D-galactonolactone in a suitable solvent that is transparent in the desired UV region (e.g., water or a phosphate (B84403) buffer). The concentration will depend on the path length of the cuvette and the strength of the CD signal.
-
The solution must be free of any particulates.
Data Acquisition:
-
A CD spectrophotometer is used to measure the difference in absorbance of left- and right-circularly polarized light.
-
A baseline spectrum of the solvent is recorded first and subtracted from the sample spectrum.
-
The spectrum is typically scanned in the far-UV region (e.g., 190-260 nm).
-
The data is usually presented as molar ellipticity [θ].
Signaling Pathways and Biological Roles
D-Galactonolactone plays a significant role in several key metabolic and enzymatic pathways. The following diagrams, generated using the DOT language, illustrate these relationships.
Galactose Metabolism (Leloir Pathway)
D-Galactonolactone is an intermediate in an alternative pathway of galactose metabolism, although the primary route is the Leloir pathway. The lactone can be formed from D-galactose and subsequently converted to D-galactonate.
Precursor in Ascorbic Acid (Vitamin C) Biosynthesis
In some organisms, D-galactonolactone is a precursor in the synthesis of L-ascorbic acid (Vitamin C). This pathway is distinct from the primary plant pathway that proceeds through L-galactose.
Inhibition of β-Galactosidase
D-Galactonolactone acts as a competitive inhibitor of the enzyme β-galactosidase. It mimics the structure of the transition state during the hydrolysis of the natural substrate, lactose.
An In-depth Technical Guide to the Stereochemistry of Galactonolactone Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereochemistry of galactonolactone isomers, focusing on their chemical properties, synthesis, and biological significance. The information presented is intended to serve as a valuable resource for researchers and professionals involved in carbohydrate chemistry, drug discovery, and development.
Introduction to this compound Isomers
Galactonolactones are cyclic esters of galactonic acid, a sugar acid derived from galactose. These compounds exist as various stereoisomers, with the most common being the D- and L-enantiomers of galactono-1,4-lactone (also known as γ-galactonolactone) and galactono-1,5-lactone (or δ-galactonolactone). The stereochemical configuration of these isomers plays a crucial role in their physical properties and biological activities.
D-galactono-1,4-lactone is an intermediate in the catabolism of galactose, while its enantiomer, L-galactono-1,4-lactone, is a key precursor in the biosynthesis of L-ascorbic acid (Vitamin C) in plants. The subtle differences in the spatial arrangement of their hydroxyl groups significantly impact their interaction with enzymes and other biological molecules, making a thorough understanding of their stereochemistry essential for various scientific applications.
Physicochemical Properties of this compound Isomers
The stereoisomerism of galactonolactones directly influences their physicochemical properties. A summary of the key quantitative data for the D- and L-isomers of galactono-1,4-lactone is presented in the table below, highlighting the impact of their enantiomeric relationship.
| Property | D-Galactono-1,4-lactone | L-Galactono-1,4-lactone |
| Molecular Formula | C₆H₁₀O₆ | C₆H₁₀O₆ |
| Molecular Weight | 178.14 g/mol [1][2] | 178.14 g/mol [3] |
| Melting Point | 133-137 °C[1][4] | 134 °C[3] |
| Specific Optical Rotation | -76.5° (c=1, H₂O) | +78.0 ± 3.0° (c=1, H₂O)[3] |
Note: The opposite signs of the specific optical rotation for the D- and L-isomers are characteristic of enantiomers, indicating they rotate plane-polarized light in equal but opposite directions.
Stereochemical Relationships and Interconversion
The primary stereoisomers of this compound are the D- and L-enantiomers of the 1,4-lactone and 1,5-lactone forms.
-
Enantiomers: D-galactono-1,4-lactone and L-galactono-1,4-lactone are non-superimposable mirror images of each other. This is also true for the D- and L-forms of the 1,5-lactone.
-
Diastereomers: D-galactono-1,4-lactone and D-galactono-1,5-lactone are diastereomers. They are stereoisomers that are not mirror images of each other. The same relationship exists between the L-isomers of the 1,4- and 1,5-lactones.
In solution, the 1,4- (γ-lactone) and 1,5- (δ-lactone) forms can interconvert, with the five-membered γ-lactone generally being the more thermodynamically stable form. This equilibrium is influenced by factors such as solvent and temperature.
The diagram below illustrates the stereochemical relationships between the common isomers of this compound.
Biological Significance and Signaling Pathways
The stereochemistry of this compound isomers is of paramount importance in biological systems. Enzymes often exhibit a high degree of stereospecificity, meaning they will only interact with one specific enantiomer of a substrate.
L-Ascorbic Acid (Vitamin C) Biosynthesis
In plants, L-galactono-1,4-lactone is the direct precursor to L-ascorbic acid. The final step in this pathway is the oxidation of L-galactono-1,4-lactone, catalyzed by the mitochondrial enzyme L-galactono-1,4-lactone dehydrogenase.
The following diagram illustrates the final stage of the L-ascorbic acid biosynthesis pathway in plants.
References
The Crucial Role of Galactonolactone in L-Ascorbic Acid Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-ascorbic acid, commonly known as Vitamin C, is a vital antioxidant and enzymatic cofactor in a vast array of biological processes. While most animals can synthesize their own L-ascorbic acid, humans and other primates have lost this ability due to a mutation in the gene encoding L-gulono-1,4-lactone oxidase, the terminal enzyme in the animal biosynthetic pathway. This makes dietary intake of Vitamin C, predominantly from plant sources, essential for human health. In plants, the primary route for L-ascorbic acid synthesis, known as the D-mannose/L-galactose pathway, culminates in the oxidation of L-galactono-1,4-lactone. This technical guide provides an in-depth exploration of the role of galactonolactone and its related enzymes in the biosynthesis of L-ascorbic acid, with a focus on the core biochemical reactions, quantitative enzyme kinetics, and detailed experimental methodologies.
Biosynthesis of L-Ascorbic Acid: A Tale of Two Pathways
The biosynthesis of L-ascorbic acid from D-glucose occurs through distinct pathways in plants and animals, both of which converge at the formation of a six-carbon lactone precursor. The final step in both pathways is the oxidation of this lactone to form L-ascorbic acid.
The Plant Pathway: The Primacy of L-Galactono-1,4-lactone
In higher plants, the predominant route for L-ascorbic acid synthesis is the D-mannose/L-galactose pathway.[1] This pathway involves a series of enzymatic conversions starting from D-mannose-1-phosphate. The key final step is the oxidation of L-galactono-1,4-lactone to L-ascorbic acid, a reaction catalyzed by the mitochondrial enzyme L-galactono-1,4-lactone dehydrogenase (GLDH) (EC 1.3.2.3).[1][2] This enzyme is located on the inner mitochondrial membrane and utilizes cytochrome c as its electron acceptor.[1]
The Animal Pathway: The Role of L-Gulono-1,4-lactone
In animals capable of synthesizing Vitamin C, the pathway also originates from D-glucose. However, it proceeds through D-glucuronic acid and L-gulonic acid to form the intermediate L-gulono-1,4-lactone. The final step is the oxidation of this lactone to L-ascorbic acid by the enzyme L-gulono-1,4-lactone oxidase (GULO) (EC 1.1.3.8).[1][3] Unlike the plant enzyme, GULO is a microsomal enzyme that utilizes molecular oxygen as the electron acceptor, producing hydrogen peroxide as a byproduct.
Key Enzymes in the Final Biosynthetic Step
The terminal enzymes in the plant and animal pathways, while both producing L-ascorbic acid, exhibit significant differences in their subcellular localization, substrate specificity, and electron acceptors.
L-Galactono-1,4-lactone Dehydrogenase (GLDH)
-
Organism: Plants
-
Subcellular Localization: Inner mitochondrial membrane
-
Substrate: Primarily L-galactono-1,4-lactone. It can also oxidize L-gulono-1,4-lactone, but with a much lower affinity.[4]
-
Electron Acceptor: Cytochrome c
-
Prosthetic Group: Flavin adenine (B156593) dinucleotide (FAD)
L-Gulono-1,4-lactone Oxidase (GULO)
-
Organism: Animals (except primates, guinea pigs, etc.)
-
Subcellular Localization: Microsomes (endoplasmic reticulum)
-
Substrate: L-gulono-1,4-lactone
-
Electron Acceptor: Molecular oxygen (O₂)
-
Prosthetic Group: Flavin adenine dinucleotide (FAD)
Quantitative Data on Enzyme Kinetics
The kinetic parameters of GLDH and GULO highlight their substrate preferences and catalytic efficiencies. The following table summarizes key quantitative data for these enzymes from different sources.
| Enzyme | Organism | Substrate | K_m (mM) | k_cat (s⁻¹) | Reference |
| GLDH | Arabidopsis thaliana | L-Galactono-1,4-lactone | 0.17 | 134 | [4] |
| Arabidopsis thaliana | L-Gulono-1,4-lactone | 13.1 | 4.0 | [4] | |
| GULO | Rat (recombinant, full-length) | L-Gulono-γ-lactone | 0.0535 | - | [5] |
| Rat (recombinant, C-terminal domain) | L-Gulono-γ-lactone | 0.042 | - | [5] |
Note: k_cat values for GULO were not explicitly provided in the cited sources.
Experimental Protocols
Spectrophotometric Assay for L-Galactono-1,4-lactone Dehydrogenase (GLDH) Activity
This protocol is based on the principle that GLDH catalyzes the reduction of cytochrome c, which can be monitored by the increase in absorbance at 550 nm.
Materials:
-
Mitochondrial protein extract
-
Potassium phosphate (B84403) buffer (50 mM, pH 7.0)
-
Cytochrome c (from horse heart)
-
L-Galactono-1,4-lactone
-
Spectrophotometer capable of measuring absorbance at 550 nm
Procedure:
-
Prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 7.0) and a suitable concentration of cytochrome c (e.g., 50 µM).
-
Add the mitochondrial protein extract to the reaction mixture.
-
Initiate the reaction by adding L-galactono-1,4-lactone to a final concentration of approximately 2 mM.
-
Immediately monitor the increase in absorbance at 550 nm over time.
-
The rate of cytochrome c reduction is proportional to the GLDH activity. The molar extinction coefficient for the change in absorbance at 550 nm upon reduction of cytochrome c is 21.1 mM⁻¹cm⁻¹.
In-Gel Activity Assay for L-Galactono-1,4-lactone Dehydrogenase (GLDH)
This method allows for the detection of GLDH activity directly within a polyacrylamide gel following native electrophoresis.
Materials:
-
Mitochondrial protein extract
-
Native polyacrylamide gel electrophoresis (PAGE) system
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.8)
-
L-Galactono-1,4-lactone
-
Phenazine methosulfate (PMS)
-
Nitroblue tetrazolium (NBT)
Procedure:
-
Separate the mitochondrial protein complexes by native PAGE.
-
Incubate the gel in the reaction buffer containing L-galactono-1,4-lactone (e.g., 2 mM), PMS (e.g., 0.1 mg/mL), and NBT (e.g., 0.5 mg/mL).
-
The reaction is initiated by the reduction of NBT to a purple formazan (B1609692) precipitate at the location of GLDH activity.
-
The intensity of the purple band is indicative of the enzyme activity.
Conclusion
The biosynthesis of L-ascorbic acid, while differing between plants and animals, highlights a convergent evolutionary solution for the production of this essential molecule, with this compound and its isomer playing a central role as the immediate precursors. In plants, the mitochondrial L-galactono-1,4-lactone dehydrogenase is the key enzyme in the final step of the D-mannose/L-galactose pathway. Understanding the kinetics and regulation of this enzyme is paramount for efforts aimed at enhancing the nutritional value of crops and improving stress tolerance in plants. For drug development professionals, the absence of a functional L-gulono-1,4-lactone oxidase in humans underscores our complete reliance on dietary sources of Vitamin C and informs research into diseases associated with its deficiency. The detailed experimental protocols provided herein offer a foundation for further investigation into the intricate mechanisms governing L-ascorbic acid homeostasis.
References
- 1. academic.oup.com [academic.oup.com]
- 2. l-Galactono-1,4-lactone dehydrogenase is an assembly factor of the membrane arm of mitochondrial complex I in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of glutamate dehydrogenase (GLDH) as a diagnostic and prognostic marker in drug-induced liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. l-Galactono-gamma-lactone dehydrogenase from Arabidopsis thaliana, a flavoprotein involved in vitamin C biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. unitesi.unipv.it [unitesi.unipv.it]
discovery and history of Galactonolactone
An In-depth Technical Guide to the Discovery and History of Galactonolactone
Introduction
This compound refers to a group of cyclic esters derived from galactonic acid. The two most prominent isomers, D-galactono-1,4-lactone and L-galactono-1,4-lactone, play distinct and significant roles in the biochemical pathways of various organisms. L-Galactono-1,4-lactone is a critical intermediate in the primary biosynthetic pathway of L-ascorbic acid (Vitamin C) in plants.[1][2] In contrast, D-galactono-1,4-lactone is primarily involved in the galactose catabolism pathway in bacteria and plants.[3] The discovery and elucidation of the functions of these molecules are intrinsically linked to the history of Vitamin C synthesis research. This guide provides a comprehensive technical overview of the discovery, history, biochemical significance, and experimental methodologies associated with this compound, tailored for researchers in biochemistry and drug development.
Discovery and Historical Context
The history of this compound is fundamentally tied to the quest to understand and replicate the synthesis of Vitamin C. Early research into ascorbic acid synthesis revealed that galacturonic acid could serve as a precursor.[4] This line of inquiry led to the identification of related sugar lactones as key intermediates.
In plants, the primary route to ascorbic acid, known as the Smirnoff-Wheeler pathway, was a significant discovery that clarified the role of L-galactonolactone. Researchers identified that D-mannose and L-galactose were efficient precursors for ascorbate (B8700270) synthesis.[1] This led to the discovery of L-galactose dehydrogenase, the enzyme that oxidizes L-galactose to produce L-galactono-1,4-lactone, and subsequently L-galactono-1,4-lactone dehydrogenase (GLDH), which catalyzes the final step in the pathway.[1][5] This pathway is distinct from the one in animals, which proceeds via L-gulono-1,4-lactone and is catalyzed by L-gulono-1,4-lactone oxidase (GULO), an enzyme that is non-functional in humans and other primates.[6][7]
The D-isomer, D-galactono-1,4-lactone, was identified as an intermediate in the DeLey-Doudoroff pathway for galactose catabolism, particularly in bacteria like Pseudomonas.[8] Its role is primarily metabolic, serving as a step in the conversion of galactose to intermediates of central metabolism.
Physicochemical Properties
D-Galactono-1,4-lactone is a well-characterized compound with distinct physical and chemical properties. It is a versatile molecule with potential applications in research and industry.[3]
| Property | Value | Reference |
| Chemical Formula | C₆H₁₀O₆ | [3] |
| Molecular Weight | 178.14 g/mol | [3] |
| Appearance | White crystalline powder | [3] |
| Solubility | Soluble in water | [3] |
| Melting Point | 97-100 °C | [3] |
| Synonyms | D-Galactonic acid γ-lactone, DGL | [3] |
Biochemical Role and Synthesis Pathways
This compound isomers are key players in distinct metabolic pathways. The L-isomer is central to anabolism (Vitamin C synthesis), while the D-isomer is involved in catabolism (galactose metabolism).
L-Galactono-1,4-lactone in Plant Ascorbate Biosynthesis
In photosynthetic organisms, the Smirnoff-Wheeler pathway is the predominant route for Vitamin C synthesis.[6][9] The pathway begins with GDP-D-mannose and proceeds through a series of enzymatic steps to produce L-ascorbic acid. The final two steps involve the conversion of L-galactose to L-galactono-1,4-lactone, followed by its oxidation to ascorbate.[1]
The terminal enzyme, L-galactono-1,4-lactone dehydrogenase (GLDH), is a mitochondrial flavoenzyme that utilizes cytochrome c as an electron acceptor.[2][5] This localization links Vitamin C synthesis directly to the mitochondrial respiratory chain.
Comparison with Animal Vitamin C Synthesis
While plants utilize L-galactonolactone, most animals synthesize Vitamin C from L-gulono-1,4-lactone. This highlights a key evolutionary divergence in metabolic pathways.
References
- 1. The biosynthetic pathway of vitamin C in higher plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound dehydrogenase - Wikipedia [en.wikipedia.org]
- 3. 2782-07-2 ,D-Galactono-1,4-lactone,CAS:2782-07-2 [chemsynlab.com]
- 4. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 5. l-Galactono-gamma-lactone dehydrogenase from Arabidopsis thaliana, a flavoprotein involved in vitamin C biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. L-gulonolactone oxidase - Wikipedia [en.wikipedia.org]
- 8. publicationslist.org [publicationslist.org]
- 9. Frontiers | Characterization of a L-Gulono-1,4-Lactone Oxidase Like Protein in the Floral Nectar of Mucuna sempervirens, Fabaceae [frontiersin.org]
physical properties of crystalline Galactonolactone
An In-depth Technical Guide on the Physical Properties of Crystalline Galactonolactone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of crystalline this compound. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and related fields. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biochemical pathways.
Core Physical Properties
Crystalline this compound exists in various isomeric forms, primarily as D- and L-enantiomers and as 1,4-lactone (γ-lactone) or 1,5-lactone (δ-lactone) ring structures. The physical properties can vary significantly between these isomers.
General Properties
| Property | Value | Source(s) |
| Chemical Formula | C₆H₁₀O₆ | [1][2][3] |
| Molecular Weight | 178.14 g/mol | [1][2][3] |
| Appearance | White crystalline powder | [1] |
| Taste | Slightly sweet | [1] |
Melting Point
The melting point is a critical indicator of purity for crystalline solids. There is some variation in the reported melting points for D-galactono-1,4-lactone.
| Isomer | Melting Point (°C) | Source(s) |
| D-Galactono-1,4-lactone | 97-100 | [1] |
| 137 | ||
| L-Galactono-1,4-lactone | 134 |
Solubility
| Isomer | Solubility | Source(s) |
| D-Galactono-1,4-lactone | Soluble in water | [1] |
| This compound (Predicted) | 583 g/L in water |
Optical Rotation
Optical rotation is a key characteristic of chiral molecules like this compound. The specific rotation is dependent on the isomer, concentration, solvent, temperature, and the wavelength of the light used.
| Isomer | Specific Rotation ([α]D) | Conditions | Source(s) |
| L-Galactono-1,4-lactone | +78.0 ± 3.0° | c = 1 in H₂O | |
| D-Galactono-1,4-lactone | Not available in cited literature | - | |
| D-Galactono-1,5-lactone | Not available in cited literature | - |
Experimental Protocols
This section outlines the detailed methodologies for determining the key physical properties of crystalline this compound.
Crystallization of this compound
A general procedure for the crystallization of sugar lactones can be adapted for this compound.[4]
Objective: To obtain pure crystals of this compound suitable for physical property analysis.
Apparatus and Materials:
-
Crude this compound
-
Ethanol (EtOH), aqueous ethanol, methanol (B129727) (MeOH), or ethyl acetate (B1210297) (EtOAc)
-
Beaker or flask
-
Heating plate with magnetic stirrer
-
Filtration apparatus (e.g., Büchner funnel)
-
Crystallization dish
-
Vacuum desiccator
Procedure:
-
Dissolution: Dissolve the crude this compound in a minimal amount of the chosen hot solvent (e.g., EtOH, aqueous EtOH, MeOH, or EtOAc). Stir continuously to ensure complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should begin as the solution cools and becomes supersaturated. For further crystallization, the solution can be placed in a refrigerator.
-
Crystal Harvesting: Once a sufficient quantity of crystals has formed, collect them by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold solvent to remove any remaining impurities from the mother liquor.
-
Drying: Dry the crystals thoroughly in a vacuum desiccator to remove any residual solvent.
Melting Point Determination
The capillary method is a standard technique for determining the melting point of a crystalline solid.[5][6][7]
Objective: To determine the melting point range of crystalline this compound.
Apparatus and Materials:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Crystalline this compound sample
-
Spatula
-
Mortar and pestle (if the sample is not a fine powder)
Procedure:
-
Sample Preparation: Ensure the crystalline this compound is a fine, dry powder. If necessary, gently grind the crystals using a mortar and pestle.
-
Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to pack a small amount of the solid into the tube. The packed sample height should be approximately 2-3 mm.
-
Placing the Sample in the Apparatus: Insert the capillary tube into the heating block of the melting point apparatus.
-
Heating:
-
For an unknown sample, perform a rapid heating to get an approximate melting point range.
-
For a more accurate determination, heat the block rapidly to about 15-20°C below the expected melting point.
-
Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample and the thermometer.
-
-
Observation and Recording:
-
Observe the sample through the magnifying lens.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).
-
-
Reporting: Report the melting point as a range from the temperature of initial melting to the temperature of complete melting.
Optical Rotation Measurement (Polarimetry)
Polarimetry is used to measure the angle of rotation of plane-polarized light caused by an optically active substance in solution.[8][9][10]
Objective: To determine the specific rotation of a crystalline this compound isomer.
Apparatus and Materials:
-
Polarimeter
-
Polarimeter cell (sample tube) of a known path length (e.g., 1 dm)
-
Sodium D-line lamp (589 nm) or other monochromatic light source
-
Volumetric flask
-
Analytical balance
-
Crystalline this compound sample
-
Solvent (e.g., deionized water)
Procedure:
-
Solution Preparation:
-
Accurately weigh a known mass of the crystalline this compound.
-
Dissolve the sample in a known volume of the solvent in a volumetric flask to prepare a solution of a specific concentration (c), typically in g/mL.
-
-
Instrument Calibration (Zeroing):
-
Fill the polarimeter cell with the pure solvent.
-
Place the cell in the polarimeter and take a reading. This is the zero or blank reading.
-
-
Sample Measurement:
-
Rinse the polarimeter cell with a small amount of the prepared this compound solution and then fill the cell with the solution, ensuring no air bubbles are present.
-
Place the filled cell in the polarimeter.
-
Measure the observed angle of rotation (α).
-
-
Calculation of Specific Rotation:
-
The specific rotation ([α]) is calculated using the Biot's law equation: [α] = α / (l * c) where:
-
α is the observed rotation in degrees.
-
l is the path length of the polarimeter cell in decimeters (dm).
-
c is the concentration of the solution in g/mL.
-
-
-
Reporting: The specific rotation should be reported with the temperature (T) and wavelength (λ) of the measurement, for example, [α]D²⁰, where D refers to the sodium D-line and 20 is the temperature in degrees Celsius.
X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic structure of a crystalline solid.[11][12][13]
Objective: To determine the precise molecular structure and crystal packing of this compound.
Apparatus and Materials:
-
Single-crystal X-ray diffractometer
-
X-ray source (e.g., Mo or Cu Kα radiation)
-
Goniometer head
-
Microscope
-
Cryo-cooling system (optional, for sensitive crystals)
-
A suitable single crystal of this compound (typically 0.1-0.3 mm in size)
Procedure:
-
Crystal Selection and Mounting:
-
Under a microscope, select a single, well-formed crystal with sharp edges and no visible defects.
-
Mount the selected crystal on a goniometer head using a suitable adhesive or in a cryo-loop.
-
-
Data Collection:
-
Mount the goniometer head on the diffractometer.
-
Center the crystal in the X-ray beam.
-
A beam of monochromatic X-rays is directed at the crystal.
-
The crystal is rotated, and the diffraction pattern (the angles and intensities of the diffracted X-rays) is recorded by a detector.
-
-
Structure Solution and Refinement:
-
The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal.
-
The positions of the atoms within the unit cell are determined using computational methods (structure solution).
-
The initial structural model is refined against the experimental data to obtain a final, accurate three-dimensional structure.
-
-
Analysis: The final structure provides precise information on bond lengths, bond angles, and intermolecular interactions within the crystal lattice.
Visualization of Biological Pathways
This compound is an intermediate in key metabolic pathways. The following diagrams, generated using the DOT language, illustrate its involvement.
Galactose Metabolism Pathway
This diagram illustrates the Leloir pathway for galactose metabolism, where galactose is converted into glucose-1-phosphate. This compound is an intermediate in an alternative pathway of galactose oxidation.[5][7][14]
Caption: Overview of the main (Leloir) and alternative oxidative pathways of galactose metabolism.
Ascorbic Acid (Vitamin C) Biosynthesis in Plants
In plants, one of the major pathways for ascorbic acid biosynthesis proceeds via L-galactose, with L-galactono-1,4-lactone as a key intermediate.[15]
Caption: The L-galactose pathway for ascorbic acid biosynthesis in plants.
Enzyme Inhibition Workflow
This compound and its derivatives are known to act as enzyme inhibitors, for example, of β-galactosidase. A typical workflow to study enzyme inhibition is depicted below.[16]
Caption: A generalized workflow for studying the enzyme inhibitory effects of this compound.
References
- 1. 2782-07-2 ,D-Galactono-1,4-lactone,CAS:2782-07-2 [chemsynlab.com]
- 2. D-Galactonic acid, γ-lactone [webbook.nist.gov]
- 3. D-Galactonic acid, γ-lactone [webbook.nist.gov]
- 4. isbe.net [isbe.net]
- 5. chem.ucalgary.ca [chem.ucalgary.ca]
- 6. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. scribd.com [scribd.com]
- 9. Polarimetry Experiments – MRSEC Education Group – UW–Madison [education.mrsec.wisc.edu]
- 10. vernier.com [vernier.com]
- 11. excillum.com [excillum.com]
- 12. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rigaku.com [rigaku.com]
- 14. pennwest.edu [pennwest.edu]
- 15. byjus.com [byjus.com]
- 16. Synthesis of S- or N-glycomimetics of d-galactono-1,4-lactone: inhibitors of a β-galactofuranosidase - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Solubility of Galactonolactone in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Galactono-1,4-lactone, a cyclic ester of D-galactonic acid, is a crucial intermediate in carbohydrate metabolism and a precursor in the synthesis of various bioactive compounds. Its utility in drug discovery and development, particularly in the synthesis of novel therapeutics, necessitates a thorough understanding of its physicochemical properties. Among these, solubility in organic solvents is a critical parameter, influencing reaction kinetics, purification strategies, and formulation development. This technical guide provides a comprehensive overview of the known solubility characteristics of D-Galactono-1,4-lactone in various organic solvents and details the experimental protocols for its quantitative determination.
Qualitative Solubility of D-Galactono-1,4-lactone
Precise quantitative data on the solubility of D-Galactono-1,4-lactone in a wide range of organic solvents is not extensively available in published literature. However, existing studies and chemical data sheets provide qualitative descriptions and contextual information regarding its solubility. The following table summarizes the available qualitative and indicative solubility information for D-Galactono-1,4-lactone.
| Solvent | IUPAC Name | Solubility | Remarks |
| Dimethyl Sulfoxide (DMSO) | Dimethyl sulfoxide | Soluble | A product data sheet explicitly lists D-Galactono-1,4-lactone as soluble in DMSO. |
| Dimethylformamide (DMF) | N,N-Dimethylformamide | Soluble | δ-D-galactonolactone has been prepared and isolated from a DMF solution, indicating its solubility in this solvent. |
| Methanol (B129727) | Methanol | Soluble (for crystallization) | Used as a solvent for the crystallization of D-Galactono-1,4-lactone, which implies at least moderate solubility at elevated temperatures and lower solubility at cooler temperatures. |
| Ethanol (B145695) | Ethanol | Soluble (for crystallization) | Similar to methanol, ethanol is used for the recrystallization of D-Galactono-1,4-lactone, suggesting temperature-dependent solubility. |
| Aqueous Ethanol | Mixture | Soluble (for crystallization) | Mixtures of ethanol and water are also utilized for recrystallization. |
| Ethyl Acetate | Ethyl acetate | Soluble (for crystallization) | Mentioned as a solvent from which D-Galactono-1,4-lactone can be crystallized. |
Experimental Protocols for Solubility Determination
For researchers requiring precise solubility data, the following are detailed methodologies for the experimental determination of galactonolactone's solubility in organic solvents.
Isothermal Shake-Flask Method
The shake-flask method is considered the gold standard for determining equilibrium solubility due to its reliability.
Principle: An excess amount of the solid solute (this compound) is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the solute in the clear solution is determined.
Apparatus and Materials:
-
This compound (solid)
-
Organic solvent of interest
-
Thermostatically controlled orbital shaker or water bath
-
Conical flasks or vials with screw caps
-
Analytical balance
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer, or gravimetric analysis setup)
Procedure:
-
Add an excess amount of this compound to a series of flasks or vials. The presence of undissolved solid at the end of the experiment is crucial.
-
Add a known volume of the desired organic solvent to each flask.
-
Seal the flasks and place them in the thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the flasks at a constant speed (e.g., 300 RPM) for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. A preliminary study can be conducted by taking samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.
-
After the equilibration period, allow the flasks to stand undisturbed at the same temperature to let the excess solid settle.
-
Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a syringe filter to remove all undissolved particles. This step must be performed quickly to avoid temperature changes that could affect solubility.
-
Dilute the filtrate with a suitable solvent to a concentration within the analytical instrument's linear range.
-
Analyze the concentration of this compound in the diluted filtrate using a pre-validated analytical method.
Analytical Quantification Methods
a) High-Performance Liquid Chromatography (HPLC)
Principle: HPLC is a highly sensitive and specific method for determining the concentration of a substance in a solution. A calibration curve is first established using standard solutions of known concentrations.
Methodology:
-
Method Development: Develop an HPLC method capable of separating and quantifying this compound. A reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol is a common starting point. Detection can be done using a UV detector if this compound has a chromophore, or more universally with a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD).
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Inject the standards into the HPLC system and record the peak areas.
-
Plot a calibration curve of peak area versus concentration.
-
Sample Analysis: Inject the diluted filtrate from the shake-flask experiment into the HPLC system.
-
Determine the peak area for this compound and use the calibration curve to calculate its concentration in the diluted sample.
-
Calculate the original solubility by taking the dilution factor into account.
b) Gravimetric Method
Principle: This method involves evaporating the solvent from a known volume of the saturated solution and weighing the remaining solid residue. It is a simple and direct method but may be less accurate for very low solubilities.
Methodology:
-
Prepare a saturated solution of this compound using the shake-flask method described above.
-
Accurately pipette a known volume (e.g., 10 mL) of the clear, filtered saturated solution into a pre-weighed, dry evaporating dish.
-
Record the combined weight of the dish and the solution.
-
Carefully evaporate the solvent to dryness in a fume hood or using a rotary evaporator. For high-boiling point solvents like DMSO, a vacuum oven at a temperature below the decomposition point of this compound is recommended.
-
Once the solvent is completely removed, place the dish in an oven at a moderate temperature (e.g., 60-80 °C) to ensure all residual solvent is removed until a constant weight is achieved.
-
Cool the dish in a desiccator and weigh it.
-
The weight of the solid residue corresponds to the amount of this compound dissolved in the initial volume of the solvent.
-
Calculate the solubility, typically expressed in g/100 mL or mg/mL.
Visualizing Experimental Workflows
Factors Influencing Solubility
The solubility of a polar molecule like this compound is governed by a balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.
Caption: Factors influencing this compound solubility.
General Experimental Workflow for Solubility Determination
The following diagram illustrates a typical workflow for determining the solubility of this compound using the shake-flask method coupled with HPLC analysis.
Methodological & Application
Application Notes and Protocols: Synthesis of D-galactono-1,4-lactone from D-galactose
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of D-galactono-1,4-lactone, a crucial intermediate in carbohydrate research and a known inhibitor of enzymes such as β-galactofuranosidase.[1][2] The primary method detailed is the oxidation of D-galactose using bromine water, a mild and selective oxidizing agent.[3][4][5][6] This process involves the initial oxidation of the aldehyde group in D-galactose to form D-galactonic acid, which subsequently undergoes intramolecular esterification to yield the stable five-membered ring of D-galactono-1,4-lactone.[4][6] Alternative synthesis methodologies, including enzymatic and other chemical oxidations, are also briefly discussed. This protocol includes comprehensive experimental procedures, data presentation, and a visual workflow to ensure reproducibility and aid in its application for the synthesis of key building blocks for galactofuranosides.[3][5]
Introduction
D-galactono-1,4-lactone is a naturally occurring sugar lactone derived from D-galactonic acid.[7] It serves as a significant precursor in the synthesis of various biologically important molecules, including galactofuranosides, which are components of bacterial cell walls.[3][8] Its role as an enzyme inhibitor makes it a valuable tool in studying carbohydrate metabolism and for the development of novel therapeutic agents.[1][2] The synthesis of D-galactono-1,4-lactone from the readily available D-galactose is a fundamental transformation in carbohydrate chemistry. The most common and straightforward laboratory-scale synthesis involves the selective oxidation of the anomeric carbon of D-galactose. While various oxidizing agents can be employed, bromine in an aqueous medium provides a mild and efficient method for this conversion.[4][5][6]
Synthesis Pathway
The synthesis of D-galactono-1,4-lactone from D-galactose proceeds in two main conceptual steps:
-
Oxidation: The aldehyde group at the C1 position of D-galactose is oxidized to a carboxylic acid, forming D-galactonic acid. Mild oxidizing agents like bromine water are effective for this selective oxidation.[6]
-
Lactonization: The resulting D-galactonic acid undergoes spontaneous or acid-catalyzed intramolecular cyclization to form the more stable 1,4-lactone.
Comparative Data of Synthesis Methods
| Method | Oxidizing Agent | Typical Yield | Key Advantages | Key Disadvantages |
| Chemical Oxidation | Bromine Water (Br₂) | ~60-97%[8][9] | Mild conditions, good selectivity for the aldehyde group. | Requires handling of bromine, a hazardous substance. |
| Nitric Acid (HNO₃) | Variable | Inexpensive reagent. | Strong oxidizing conditions can lead to over-oxidation to D-galactaric acid (mucic acid).[6][10][11] | |
| Hydrogen Peroxide (H₂O₂) with catalyst | Moderate | "Green" oxidant. | May require specific catalysts and optimization of reaction conditions.[12][13] | |
| Enzymatic Oxidation | Galactose Oxidase | Variable | High specificity, environmentally friendly. | Enzyme cost and stability can be limiting factors.[12][14] |
Physical and Chemical Properties of D-galactono-1,4-lactone
| Property | Value | Reference |
| Molecular Formula | C₆H₁₀O₆ | [12][15] |
| Molecular Weight | 178.14 g/mol | [12][15] |
| Melting Point | 133-137 °C | [7] |
| Appearance | White crystalline powder | [12] |
| Solubility | Soluble in water | [12] |
Experimental Protocol: Bromine-Mediated Synthesis of D-galactono-1,4-lactone
This protocol is adapted from established methodologies for the oxidation of aldoses.[8][9]
Materials:
-
D-galactose
-
Bromine (Br₂)
-
Sodium bicarbonate (NaHCO₃)
-
Barium carbonate (BaCO₃)
-
Sulfuric acid (H₂SO₄), dilute solution
-
Methanol (B129727) (MeOH)
-
Ethanol (B145695) (EtOH)
-
Diatomaceous earth (Celite®)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Heating mantle
-
Rotary evaporator
-
Büchner funnel and filter paper
-
pH meter or pH paper
-
Standard laboratory glassware
Procedure:
-
Dissolution of D-galactose: In a round-bottom flask equipped with a magnetic stirrer, dissolve D-galactose in deionized water.
-
Reaction Setup: Cool the solution in an ice bath to 0-5 °C. Add sodium bicarbonate to the solution to act as a buffer.
-
Addition of Bromine: Slowly add bromine to the cooled solution using a dropping funnel over a period of several hours. Maintain the temperature below 10 °C throughout the addition. The reaction mixture should be stirred vigorously.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until all the starting D-galactose has been consumed.
-
Quenching and Neutralization: After the reaction is complete, remove the excess bromine by bubbling air through the solution or by adding a small amount of sodium thiosulfate. Neutralize the reaction mixture by the portion-wise addition of barium carbonate until the pH is approximately 6-7. This will precipitate barium sulfate (B86663) and barium bromide.
-
Filtration: Filter the suspension through a pad of diatomaceous earth (Celite®) to remove the insoluble barium salts. Wash the filter cake with hot water to ensure complete recovery of the product.
-
Acidification and Lactonization: Cool the filtrate and acidify it to a pH of 2-3 with a dilute sulfuric acid solution. This will facilitate the lactonization of D-galactonic acid to D-galactono-1,4-lactone.
-
Concentration: Concentrate the acidic solution under reduced pressure using a rotary evaporator to a thick syrup.
-
Crystallization and Purification: Add methanol to the syrup and store it at a low temperature to induce crystallization. The crude D-galactono-1,4-lactone can be further purified by recrystallization from ethanol or aqueous ethanol.[7]
-
Drying and Characterization: Collect the crystals by filtration, wash with cold ethanol, and dry under vacuum. Characterize the final product by measuring its melting point and obtaining spectroscopic data (e.g., NMR, IR).
Experimental Workflow Diagram
Caption: A step-by-step workflow for the synthesis of D-galactono-1,4-lactone.
Signaling Pathway Diagram (Chemical Transformation)
Caption: The chemical pathway from D-galactose to D-galactono-1,4-lactone.
Troubleshooting and Safety Precautions
-
Safety: Bromine is a highly corrosive and toxic substance. All manipulations involving bromine should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.
-
Reaction Temperature: Maintaining a low temperature during bromine addition is crucial to prevent unwanted side reactions and the formation of byproducts.
-
Neutralization: The addition of barium carbonate should be done slowly to control effervescence.
-
Crystallization: If crystallization is slow or does not occur, scratching the inside of the flask with a glass rod or adding a seed crystal can help induce crystal formation. The solvent system for crystallization may also need to be optimized.
Conclusion
The synthesis of D-galactono-1,4-lactone from D-galactose via bromine water oxidation is a reliable and well-documented procedure suitable for laboratory-scale production. This application note provides a comprehensive guide for researchers, including a detailed protocol, comparative data, and visual workflows, to facilitate the successful synthesis of this important carbohydrate derivative for applications in drug development and biochemical research.
References
- 1. Synthesis of S- or N-glycomimetics of d-galactono-1,4-lactone: inhibitors of a β-galactofuranosidase - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of S- or N-glycomimetics of D-galactono-1,4-lactone: inhibitors of a β-galactofuranosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. What product or products are obtained when D-galactose reacts wit... | Study Prep in Pearson+ [pearson.com]
- 5. researchgate.net [researchgate.net]
- 6. Give the scheme of oxidation of D-galactose by the action of mild (Br2 ) .. [askfilo.com]
- 7. Cas 2782-07-2,D-GALACTONO-1,4-LACTONE | lookchem [lookchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. books.rsc.org [books.rsc.org]
- 11. The oxidation of d‐galactose into mucic acid (galactaric acid): experimental and computational insights towards a bio‐based platform chemical [boa.unimib.it]
- 12. 2782-07-2 ,D-Galactono-1,4-lactone,CAS:2782-07-2 [chemsynlab.com]
- 13. Selective oxidation of glucose–galactose syrup to gluconic and galactonic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D5GC01381J [pubs.rsc.org]
- 14. Galactose oxidase - Wikipedia [en.wikipedia.org]
- 15. D-Galactono-1,4-Lactone | C6H10O6 | CID 97165 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Galactonolactone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of Galactonolactone, a key intermediate in galactose metabolism. The following sections outline common laboratory techniques, including recrystallization and column chromatography, to obtain high-purity this compound for research and development applications.
Data Presentation
The following table summarizes representative data for the purification of lactones, including a related compound, D-gulonic-γ-lactone, to provide an expected range for yield. Specific yields for this compound purification can vary based on the initial purity of the sample and the specific parameters of the chosen protocol.
| Purification Method | Starting Material | Solvent/Stationary Phase | Yield/Recovery | Purity | Reference Compound |
| Recrystallization | Crude synthesized product | Aqueous Ethanol (B145695) | 30-33% | High | D-gulonic-γ-lactone |
| Column Chromatography | Mitochondrial extract | DEAE-Sepharose, etc. | ~1% | High | L-galactono-γ-lactone dehydrogenase |
Experimental Protocols
Purification by Recrystallization
Recrystallization is a widely used technique for purifying solid organic compounds. The principle relies on the differential solubility of the compound of interest and its impurities in a given solvent at different temperatures.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Ethanol, Methanol, Ethyl Acetate, or mixtures with water)[1]
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Glass funnel
-
Filter paper
-
Ice bath
-
Buchner funnel and filter flask
-
Vacuum source
Procedure:
-
Solvent Selection: The ideal solvent should dissolve this compound sparingly at room temperature but have high solubility at its boiling point. Ethanol and aqueous ethanol are commonly used for similar lactones.[1][2]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Gently heat the mixture while stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a fluted filter paper in a pre-heated glass funnel.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel and filter flask.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified this compound crystals in a desiccator or a vacuum oven at a low temperature.
Purification by Column Chromatography
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. For this compound, a polar compound, normal-phase chromatography using silica (B1680970) gel is a suitable method.
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Eluent (a solvent system of appropriate polarity, e.g., a mixture of hexane (B92381) and ethyl acetate)
-
Chromatography column
-
Glass wool or fritted disc
-
Sand
-
Collection tubes or flasks
Procedure:
-
Column Packing:
-
Place a small plug of glass wool or ensure a fritted disc is at the bottom of the chromatography column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column, allowing the solvent to drain while continuously tapping the column to ensure even packing.[3][4]
-
Add another layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Add the eluent to the top of the column and begin to collect fractions.
-
The polarity of the eluent can be gradually increased (gradient elution) to facilitate the separation of compounds with different polarities.
-
-
Fraction Analysis:
-
Monitor the collected fractions for the presence of this compound using an appropriate analytical technique (e.g., thin-layer chromatography, HPLC).
-
-
Solvent Evaporation:
-
Combine the fractions containing pure this compound and remove the solvent using a rotary evaporator to obtain the purified compound.
-
Mandatory Visualizations
Biochemical Pathway of Galactose Metabolism
This compound is a key intermediate in an alternative pathway of galactose metabolism, particularly relevant in conditions like galactosemia where the primary Leloir pathway is impaired.[5][6] In this pathway, galactose is oxidized to this compound, which is then further metabolized.[5][6]
References
- 1. Cas 2782-07-2,D-GALACTONO-1,4-LACTONE | lookchem [lookchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Virtual Labs [oc-amrt.vlabs.ac.in]
- 4. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 5. Galactosemia: Biochemistry, Molecular Genetics, Newborn Screening, and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sweet and sour: an update on classic galactosemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for β-Galactosidase Inhibition Assay Using Galactonolactone
For Researchers, Scientists, and Drug Development Professionals
Introduction
β-galactosidase is a glycosidase enzyme that catalyzes the hydrolysis of β-galactosides into monosaccharides. In molecular biology, it is widely used as a reporter enzyme. The inhibition of β-galactosidase is a key area of study for understanding enzyme kinetics, developing new therapeutic agents, and for screening potential drug candidates. D-Galactono-1,5-lactone is a potent competitive inhibitor of β-galactosidase, acting as a transition state analog that binds to the active site of the enzyme. These application notes provide a detailed protocol for conducting a β-galactosidase inhibition assay using D-galactonolactone as a model inhibitor.
Mechanism of β-Galactosidase Inhibition by Galactonolactone
β-galactosidase catalyzes the hydrolysis of its substrate, such as lactose (B1674315) or the chromogenic analog o-nitrophenyl-β-D-galactopyranoside (ONPG), through a two-step mechanism involving a covalent glycosyl-enzyme intermediate. D-Galactonolactone is a structural analog of the galactosyl cation transition state formed during this reaction. Its planar lactone ring mimics the oxocarbenium ion-like transition state, allowing it to bind with high affinity to the enzyme's active site, thereby preventing the substrate from binding and being hydrolyzed. This competitive inhibition is a reversible process.
Caption: Mechanism of competitive inhibition of β-galactosidase.
Data Presentation: Comparative Inhibition of β-Galactosidase
The inhibitory potential of a compound is typically quantified by its inhibition constant (Kᵢ) or its half-maximal inhibitory concentration (IC₅₀). The Kᵢ value represents the dissociation constant of the enzyme-inhibitor complex and is a measure of the inhibitor's binding affinity. A lower Kᵢ value indicates a more potent inhibitor.
| Inhibitor | Enzyme Source | Substrate | Inhibition Type | Kᵢ Value |
| D-Galactono-1,5-lactone | Various | ONPG | Competitive | Refer to Levvy et al., 1962 |
| Galactose | Aspergillus oryzae | ONPG | Competitive | 25 mM |
| Galactose | Kluyveromyces lactis | ONPG | Competitive | 42 mM |
| L-Ribose | E. coli | ONPG | Competitive | 210 µM |
| 4-deoxy-D-galactono-1,4-lactam | Penicillium fellutanum | p-nitrophenyl-β-D-galactofuranoside | Competitive | 88 ± 4 µM[1] |
Note: The specific Kᵢ value for D-galactono-1,5-lactone is detailed in the 1962 Biochemical Journal paper by Levvy, McAllan, and Hay, which should be consulted for the precise value.
Experimental Protocols
This section provides a detailed methodology for a β-galactosidase inhibition assay using a 96-well plate format, which is suitable for high-throughput screening.
Materials and Reagents
-
β-Galactosidase (from E. coli or Aspergillus oryzae)
-
o-Nitrophenyl-β-D-galactopyranoside (ONPG)
-
D-Galactono-1,5-lactone
-
Z-Buffer (0.1 M Phosphate buffer, pH 7.0, 10 mM KCl, 1 mM MgSO₄, 50 mM β-mercaptoethanol)
-
Stop Solution (1 M Sodium Carbonate - Na₂CO₃)
-
96-well clear flat-bottom microplates
-
Microplate reader capable of measuring absorbance at 420 nm
-
Incubator at 37°C
Experimental Workflow
Caption: Workflow for the β-galactosidase inhibition assay.
Detailed Protocol
-
Preparation of Reagents:
-
Z-Buffer: Prepare a 1X working solution of Z-Buffer.
-
β-Galactosidase Solution: Prepare a stock solution of β-galactosidase in Z-Buffer. The final concentration in the well should be determined empirically to yield a linear reaction rate for at least 30 minutes. A typical starting concentration is 0.1-1 U/mL.
-
ONPG Solution: Prepare a stock solution of ONPG in Z-Buffer (e.g., 4 mg/mL).
-
D-Galactonolactone Solution: Prepare a stock solution of D-galactonolactone in Z-Buffer (e.g., 100 mM). Perform serial dilutions to obtain a range of concentrations to be tested (e.g., 0.1 µM to 10 mM).
-
Stop Solution: Prepare a 1 M solution of Na₂CO₃ in deionized water.
-
-
Assay Procedure:
-
Set up the 96-well plate with the following controls and experimental wells:
-
Blank: Contains Z-Buffer and Stop Solution.
-
Enzyme Control (100% activity): Contains Z-Buffer, β-galactosidase, and ONPG.
-
Inhibitor Wells: Contains Z-Buffer, β-galactosidase, ONPG, and varying concentrations of D-galactonolactone.
-
-
To each well, add 50 µL of Z-Buffer.
-
Add 25 µL of the appropriate D-galactonolactone dilution to the inhibitor wells. Add 25 µL of Z-Buffer to the Enzyme Control wells.
-
Add 25 µL of the β-galactosidase solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 50 µL of the ONPG solution to all wells except the blank.
-
Incubate the plate at 37°C for 15-30 minutes. The incubation time should be optimized to ensure the reaction in the enzyme control well remains in the linear range.
-
Stop the reaction by adding 50 µL of 1 M Na₂CO₃ to all wells. The development of a yellow color indicates the hydrolysis of ONPG to o-nitrophenol.
-
Measure the absorbance of each well at 420 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all other readings.
-
Calculate the percentage of inhibition for each concentration of D-galactonolactone using the following formula:
% Inhibition = [1 - (Absorbance of Inhibitor Well / Absorbance of Enzyme Control Well)] x 100
-
Plot the % Inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
If determining the Kᵢ value, the assay should be repeated with varying concentrations of both the substrate (ONPG) and the inhibitor. The data can then be analyzed using a Dixon plot or by non-linear regression fitting to the appropriate competitive inhibition model.
-
References
Application Note: Quantification of Galactonolactone Concentration using High-Performance Liquid Chromatography (HPLC)
Introduction
Galactonolactone is a sugar lactone derived from galactose and an important intermediate in several metabolic pathways. In galactosemia, an inherited metabolic disorder, alternative pathways of galactose metabolism are activated, leading to the formation of this compound and galactitol.[1][2] The accumulation of these metabolites can have pathological consequences. Furthermore, this compound is a key intermediate in the biosynthesis of L-ascorbic acid (Vitamin C) in plants.[3] Accurate quantification of this compound in biological and pharmaceutical samples is therefore crucial for clinical diagnostics, metabolic research, and quality control in drug development. This application note details two distinct HPLC methods for the quantification of this compound: a direct analysis method using Refractive Index Detection (RID) and a sensitive method employing UV detection following pre-column derivatization.
Method 1: Direct Analysis by HPLC with Refractive Index Detection (HPLC-RID)
This method is suitable for the direct quantification of this compound without the need for derivatization, making it a straightforward and rapid approach. Since this compound lacks a strong UV chromophore, RID is an ideal detection method.[4][5]
Method 2: Reversed-Phase HPLC with UV Detection following Pre-Column Derivatization
For enhanced sensitivity and selectivity, especially in complex matrices like urine, a pre-column derivatization step can be employed.[2][6] This method involves the reaction of this compound with phenylisocyanate to form a UV-absorbing derivative that can be readily detected at 240 nm.[2]
Data Presentation
The following table summarizes the key quantitative parameters for the two HPLC methods described.
| Parameter | HPLC-RID Method (Direct Analysis) | Reversed-Phase HPLC-UV with Derivatization |
| Principle | Separation based on ion-exclusion/size-exclusion and detection of changes in refractive index.[4] | Separation of derivatized analyte with UV detection.[2] |
| Stationary Phase | Ion-exclusion column (e.g., Bio-Rad Aminex HPX-87H).[4] | Reversed-phase C18 column.[2] |
| Mobile Phase | Isocratic dilute acid (e.g., 0.005 M H₂SO₄).[4] | Acetonitrile:Water (60:40, v/v).[2] |
| Detector | Refractive Index Detector (RID).[4][5] | UV/Vis or Diode Array Detector (DAD).[2] |
| Detection Wavelength | Not Applicable | 240 nm.[2] |
| Linearity Range | Dependent on standard curve | 0.1 - 0.6 mg/mL.[2] |
| Limit of Detection (LOD) | Typically in the low µg/mL range | 0.05 - 0.1 ng (on-column).[6] |
| Sample Preparation | Filtration.[4] | Lyophilization and derivatization.[2][6] |
Experimental Protocols
Protocol 1: Direct Quantification of this compound by HPLC-RID
This protocol is adapted from a validated method for the analysis of a structurally similar compound, galactonic acid.[4]
1. Materials and Reagents
-
This compound standard (≥98% purity)
-
Ultrapure water (18.2 MΩ·cm)
-
Sulfuric acid (H₂SO₄), concentrated
-
HPLC system with an isocratic pump, autosampler, column oven, and a refractive index detector (RID)
-
Ion-exclusion column (e.g., Bio-Rad Aminex HPX-87H, 300 mm x 7.8 mm)
-
Syringe filters (0.22 µm)
2. Standard Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of ultrapure water.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with ultrapure water to cover the expected concentration range of the samples.
3. Sample Preparation
-
For liquid samples, ensure they are free of particulate matter.
-
Filter the sample through a 0.22 µm syringe filter into an HPLC vial.
4. HPLC Conditions
-
Column: Aminex HPX-87H (300 mm x 7.8 mm)
-
Mobile Phase: 0.005 M H₂SO₄ in ultrapure water
-
Flow Rate: 0.6 mL/min
-
Column Temperature: 60 °C
-
Detector: Refractive Index Detector (RID)
-
Injection Volume: 20 µL
5. Data Analysis
-
Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Protocol 2: Quantification of this compound by RP-HPLC-UV with Phenylisocyanate Derivatization
This protocol is based on a method for the simultaneous determination of gluconolactone, this compound, and galactitol in urine.[2]
1. Materials and Reagents
-
This compound standard (≥98% purity)
-
Phenylisocyanate
-
Dimethylformamide (DMF)
-
Methanol
-
Acetonitrile (HPLC grade)
-
Ultrapure water
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
HPLC system with a binary pump, autosampler, column oven, and a UV/Vis detector
2. Standard and Sample Preparation
-
For biological samples like urine, lyophilize (freeze-dry) a known volume (e.g., 5 mL) of the sample.
-
Reconstitute the dried residue with 5 mL of DMF.
-
Centrifuge at 3000 x g for 10 minutes.
-
Take 1 mL of the supernatant and add 0.3 mL of phenylisocyanate.
-
Heat the mixture at 100 °C for 1 hour.
-
Stop the reaction by adding 0.5 mL of methanol.
-
Dilute the mixture with DMF as needed.
-
Filter the derivatized solution through a 0.22 µm syringe filter into an HPLC vial.
-
Prepare calibration standards by spiking known amounts of this compound into a blank matrix and following the same derivatization procedure.
3. HPLC Conditions
-
Column: C18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detector: UV/Vis Detector
-
Detection Wavelength: 240 nm
-
Injection Volume: 10 µL
4. Data Analysis
-
Construct a calibration curve by plotting the peak area of the derivatized this compound standards against their initial concentrations.
-
Quantify the amount of this compound in the samples using the calibration curve.
Visualizations
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound dehydrogenase - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. RI Detector HPLC | SCION Instruments [scioninstruments.com]
- 6. Simultaneous determination of gluconolactone, this compound and galactitol in urine by reversed-phase liquid chromatography: application to galactosemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Experimental Use of Galactonolactone as a Competitive Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the experimental use of D-galactonolactone and its analogs as competitive inhibitors of β-galactosidase and related enzymes. The primary application discussed is in the context of studying and potentially developing therapeutics for lysosomal storage diseases, with a focus on GM1 gangliosidosis.
Introduction
D-Galactono-1,4-lactone is a sugar lactone that serves as a structural analog of the D-galactose moiety of substrates for β-galactosidases. Due to this structural similarity, it can act as a competitive inhibitor, binding to the active site of the enzyme and preventing the binding and hydrolysis of the natural substrate. This inhibitory activity makes it a valuable tool for studying the function of β-galactosidases and for investigating the pathological mechanisms of diseases associated with deficiencies in this enzyme, such as GM1 gangliosidosis. In this lysosomal storage disorder, a deficiency in acid β-galactosidase leads to the accumulation of GM1 ganglioside and other glycoconjugates, resulting in severe neurodegeneration.[1][2]
Mechanism of Action
D-Galactonolactone functions as a competitive inhibitor. In competitive inhibition, the inhibitor molecule competes with the substrate for binding to the active site of the enzyme. The binding of the inhibitor to the active site is reversible, and the level of inhibition is dependent on the concentrations of both the inhibitor and the substrate. An increase in substrate concentration can overcome the inhibition. The active site of β-galactosidase recognizes the galactopyranose-like structure of D-galactonolactone, leading to its binding in the "deep" or productive site of the enzyme, similar to transition state analogs.[1]
Data Presentation: Quantitative Inhibition Data
| Inhibitor | Enzyme | Source Organism | Substrate | Inhibition Type | Ki (Inhibition Constant) |
| 4-deoxy-D-galactono-1,4-lactam | β-galactofuranosidase | Penicillium fellutanum | p-Nitrophenyl β-D-galactofuranoside | Competitive | 88 ± 4 µM[3] |
| Galactose | β-galactosidase | Aspergillus oryzae | o-Nitrophenyl-β-D-galactopyranoside (oNPG) | Competitive | 25 mM |
| Galactose | Kluyveromyces lactis | o-Nitrophenyl-β-D-galactopyranoside (oNPG) | Competitive | 42 mM |
Experimental Protocols
This protocol describes a method to determine the inhibitory effect of D-galactonolactone on β-galactosidase activity using the chromogenic substrate o-nitrophenyl-β-D-galactopyranoside (ONPG).
Materials:
-
Purified β-galactosidase (e.g., from Aspergillus oryzae or bovine liver)
-
D-Galactono-1,4-lactone
-
o-Nitrophenyl-β-D-galactopyranoside (ONPG)
-
Phosphate (B84403) buffer (0.1 M, pH 7.0)
-
Sodium carbonate (Na₂CO₃, 1 M)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of β-galactosidase in phosphate buffer. The final concentration in the assay should result in a linear reaction rate for at least 10 minutes.
-
Prepare a stock solution of ONPG (e.g., 4 mg/mL) in phosphate buffer.
-
Prepare a series of dilutions of D-galactonolactone in phosphate buffer.
-
Prepare a 1 M solution of Na₂CO₃.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
50 µL of phosphate buffer (for control wells) or D-galactonolactone dilution (for inhibitor wells).
-
25 µL of β-galactosidase solution.
-
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Initiation of Reaction:
-
Add 25 µL of the ONPG solution to each well to start the reaction.
-
-
Measurement:
-
Immediately measure the absorbance at 420 nm at time zero.
-
Incubate the plate at 37°C and take absorbance readings at 420 nm every minute for 10-20 minutes.
-
-
Termination of Reaction:
-
After the final reading, add 100 µL of 1 M Na₂CO₃ to each well to stop the reaction.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each D-galactonolactone concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the D-galactonolactone concentration to determine the IC50 value.
-
To determine the Ki value and the type of inhibition, perform the assay with varying concentrations of both the substrate (ONPG) and the inhibitor (D-galactonolactone) and analyze the data using Michaelis-Menten kinetics and Lineweaver-Burk plots.
-
This protocol outlines a method to assess the effect of D-galactonolactone on lysosomal β-galactosidase activity in cultured human fibroblasts from a patient with GM1 gangliosidosis.
Materials:
-
Human fibroblast cell line from a GM1 gangliosidosis patient
-
Normal human fibroblast cell line (as a control)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
D-Galactono-1,4-lactone
-
4-Methylumbelliferyl-β-D-galactopyranoside (4-MUG)
-
Cell lysis buffer (e.g., 0.1% Triton X-100 in citrate (B86180) buffer, pH 4.3)
-
Glycine-carbonate buffer (0.2 M, pH 10.7)
-
Fluorometer
Procedure:
-
Cell Culture and Treatment:
-
Culture the GM1 and normal fibroblasts in appropriate cell culture flasks.
-
Treat the cells with varying concentrations of D-galactonolactone for a specified period (e.g., 24-48 hours). Include untreated cells as a control.
-
-
Cell Lysate Preparation:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells by adding the cell lysis buffer and incubating on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., Bradford or BCA).
-
-
Enzyme Assay:
-
In a black 96-well plate, add a specific amount of cell lysate (e.g., 10-20 µg of protein) to each well.
-
Add the 4-MUG substrate solution to each well to initiate the reaction.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Termination and Measurement:
-
Stop the reaction by adding the glycine-carbonate buffer.
-
Measure the fluorescence of the liberated 4-methylumbelliferone (B1674119) using a fluorometer with an excitation wavelength of ~365 nm and an emission wavelength of ~445 nm.
-
-
Data Analysis:
-
Normalize the fluorescence readings to the protein concentration of each lysate.
-
Compare the β-galactosidase activity in the D-galactonolactone-treated GM1 fibroblasts to the untreated GM1 fibroblasts and the normal fibroblasts.
-
Visualizations
Caption: Biochemical pathway of GM1 gangliosidosis and the inhibitory action of D-Galactonolactone.
Caption: Workflow for determining the inhibitory effect of D-Galactonolactone on β-galactosidase.
Caption: Schematic of competitive inhibition of an enzyme by an inhibitor like D-Galactonolactone.
References
- 1. β-Galactosidase - Wikipedia [en.wikipedia.org]
- 2. The inhibition of beta-galactosidase (Escherichia coli) by amino sugars and amino alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of S- or N-glycomimetics of D-galactono-1,4-lactone: inhibitors of a β-galactofuranosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Potential of Galactonolactone in Plant Extracts: A Guide for Researchers
For Immediate Release
[City, State] – [Date] – Researchers, scientists, and drug development professionals now have a comprehensive guide to studying Galactonolactone, a promising bioactive compound found in various plant extracts. This collection of application notes and detailed protocols provides a roadmap for the extraction, quantification, and biological evaluation of this compound, paving the way for its potential application in pharmaceuticals and nutraceuticals.
This compound, specifically D-Galactono-1,4-lactone, is a naturally occurring sugar lactone that has garnered interest for its potential health benefits, including anti-inflammatory and anti-cancer properties.[1] This document outlines the essential procedures for isolating and analyzing this compound from plant sources and investigating its mechanism of action at the cellular level.
Application Notes
The study of this compound from plant extracts holds significant promise for the discovery of novel therapeutic agents. As an intermediate in the galactose catabolism pathway in plants and bacteria, it represents a key molecule in cellular metabolism.[2] Preliminary research suggests that D-Galactono-1,4-lactone may modulate critical cellular processes, including apoptosis and inflammatory responses, making it a compound of interest for drug development.[1]
These protocols are designed to provide researchers with a standardized framework for investigating this compound, ensuring reproducibility and comparability of data across different laboratories. The successful application of these methods will facilitate a deeper understanding of the pharmacological potential of this and other related lactones found in the plant kingdom.
Data Presentation
To facilitate the comparison of this compound content across different plant sources and extraction methods, all quantitative data should be summarized in clearly structured tables. Below are examples of how to present such data.
Table 1: this compound Content in Various Plant Extracts
| Plant Species | Plant Part | Extraction Solvent | This compound Concentration (mg/g of dry weight) | Reference |
| Triticum aestivum (Wheat) | Seedlings | 80% Ethanol | Data to be determined | [2] |
| Solanum lycopersicum (Tomato) | Fruit | Methanol (B129727) | Data to be determined | [3] |
| Capsicum annuum (Pepper) | Fruit | Water | Data to be determined | [4][5] |
Table 2: Optimized HPLC-UV Quantification Parameters for this compound
| Parameter | Optimized Value |
| Column | C18 reverse-phase (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic elution with 0.1% Formic Acid in Water:Acetonitrile (95:5) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 210 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
Experimental Protocols
Extraction and Purification of this compound from Plant Material
This protocol provides a general framework for the extraction and purification of this compound from plant tissues. Optimization may be required depending on the specific plant matrix.
Materials:
-
Fresh or dried plant material (e.g., fruits, leaves)
-
Liquid nitrogen (for fresh tissue)
-
Grinder or blender
-
Extraction solvent (e.g., 80% ethanol, methanol, or water)
-
Rotary evaporator
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Solvents for SPE (e.g., methanol, water)
-
Filtration apparatus (e.g., Whatman No. 1 filter paper, 0.45 µm syringe filters)
Procedure:
-
Sample Preparation:
-
For fresh plant material, flash-freeze in liquid nitrogen and grind to a fine powder using a mortar and pestle or a cryogenic grinder.
-
For dried plant material, grind to a fine powder using a blender or grinder.
-
-
Extraction:
-
Suspend the powdered plant material in the chosen extraction solvent (e.g., 1:10 solid-to-solvent ratio).
-
Macerate the suspension at room temperature for 24-48 hours with occasional shaking, or perform sonication for 30-60 minutes.
-
Filter the mixture through Whatman No. 1 filter paper to remove solid debris.
-
Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature below 40°C.
-
-
Purification by Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge by passing methanol followed by water.
-
Load the concentrated extract onto the conditioned SPE cartridge.
-
Wash the cartridge with water to remove polar impurities.
-
Elute the this compound-containing fraction with a suitable solvent or solvent gradient (e.g., increasing concentrations of methanol in water).
-
Collect the fractions and evaporate the solvent to obtain the purified extract.
-
Quantification of this compound by High-Performance Liquid Chromatography (HPLC-UV)
This protocol describes a method for the quantitative analysis of this compound in plant extracts using HPLC with UV detection.
Materials:
-
Purified plant extract containing this compound
-
This compound analytical standard
-
HPLC-grade solvents (acetonitrile, methanol, water with 0.1% formic acid)
-
HPLC system with a UV detector and a C18 reverse-phase column
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound standard in a suitable solvent (e.g., water or methanol).
-
Prepare a series of standard solutions of known concentrations by diluting the stock solution.
-
-
Sample Preparation:
-
Dissolve the purified plant extract in the mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Analysis:
-
Set up the HPLC system with the optimized parameters (see Table 2).
-
Inject the standard solutions to generate a calibration curve.
-
Inject the prepared sample solutions.
-
-
Quantification:
-
Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.
-
Quantify the amount of this compound in the sample by using the calibration curve.
-
In Vitro Assay for Anti-inflammatory Activity: Inhibition of NF-κB Activation
This protocol outlines a method to assess the anti-inflammatory potential of a this compound-containing plant extract by measuring its effect on the NF-κB signaling pathway in macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS)
-
Plant extract containing this compound
-
Nuclear extraction kit
-
Western blotting reagents and antibodies against p65 (total and phosphorylated) and a nuclear loading control (e.g., Lamin B1)
Procedure:
-
Cell Culture and Treatment:
-
Culture RAW 264.7 cells to 80% confluency.
-
Pre-treat the cells with various concentrations of the plant extract for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 30-60 minutes to induce NF-κB activation.
-
-
Nuclear Protein Extraction:
-
Harvest the cells and perform nuclear protein extraction according to the manufacturer's instructions of a nuclear extraction kit.
-
-
Western Blot Analysis:
-
Determine the protein concentration of the nuclear extracts.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated p65 and a nuclear loading control.
-
Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the phosphorylated p65 levels to the loading control.
-
Compare the levels of nuclear p-p65 in treated cells to the LPS-stimulated control to determine the inhibitory effect of the extract.
-
In Vitro Assay for Anti-cancer Activity: Induction of Apoptosis
This protocol describes a method to evaluate the pro-apoptotic effect of a this compound-containing plant extract on a cancer cell line.
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7)
-
Cell culture medium with FBS and antibiotics
-
Plant extract containing this compound
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Seed the cancer cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of the plant extract for 24-48 hours.
-
-
Apoptosis Staining:
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in the binding buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative) and late apoptosis/necrosis (Annexin V-positive, PI-positive).
-
-
Data Analysis:
-
Compare the percentage of apoptotic cells in the treated groups to the untreated control to determine the pro-apoptotic activity of the extract.
-
Visualizations
Caption: Experimental workflow for studying this compound.
Caption: Proposed anti-inflammatory signaling pathway of this compound.
References
- 1. 2782-07-2 ,D-Galactono-1,4-lactone,CAS:2782-07-2 [chemsynlab.com]
- 2. D-Galactono-1,4-lactone | 2782-07-2 | MG01323 | Biosynth [biosynth.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Characterization of the galactono-1,4-lactone dehydrogenase from pepper fruits and its modulation in the ascorbate biosynthesis. Role of nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of the galactono-1,4-lactone dehydrogenase from pepper fruits and its modulation in the ascorbate biosynthesis. Role of nitric oxide - PMC [pmc.ncbi.nlm.nih.gov]
Application of L-galactono-1,4-lactone in Vitamin C Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-ascorbic acid (vitamin C) is an essential antioxidant and enzyme cofactor in plants and animals. While most animals can synthesize their own vitamin C, humans have lost this ability due to a mutation in the gene encoding L-gulono-1,4-lactone oxidase, the terminal enzyme in the animal biosynthetic pathway. Consequently, humans must obtain vitamin C from their diet, primarily from plant sources. In higher plants, the predominant pathway for vitamin C biosynthesis culminates in the oxidation of L-galactono-1,4-lactone to L-ascorbic acid. This reaction is catalyzed by the mitochondrial enzyme L-galactono-1,4-lactone dehydrogenase (GALDH; EC 1.3.2.3).
These application notes provide a comprehensive overview of the use of L-galactono-1,4-lactone in vitamin C research, including its role as a direct precursor, quantitative data on its conversion to ascorbic acid, and detailed protocols for key experiments.
Data Presentation
In Vivo Conversion of L-galactono-1,4-lactone to Ascorbic Acid
The administration of L-galactono-1,4-lactone to plant tissues has been shown to significantly increase the endogenous levels of ascorbic acid. This demonstrates its role as a direct and often rate-limiting precursor in the vitamin C biosynthesis pathway.
| Plant Species | Tissue | Treatment Concentration | Duration | Increase in Ascorbic Acid | Reference |
| Phaseolus vulgaris (Bean) | Detached shoots | 0.25% solution | < 10 hours | Tripled | [1][2] |
| Fragaria (Strawberry) | Detached fruits | Not specified | Not specified | Converted to L-ascorbic acid | [1] |
| Nicotiana tabacum (Tobacco) | Transformed with rat GLOase | Not specified | Not specified | 4- to 7-fold increase in leaf content | [3] |
| Arabidopsis thaliana | Wild-type transformed with GLOase | Not specified | Not specified | Up to 2-fold increase in leaf content | [3] |
| Solanum lycopersicum (Tomato) | Transgenic lines overexpressing AtGLDH | Not specified | Not specified | Up to 3.2-fold increase in lettuce | [4] |
Kinetic Parameters of L-galactono-1,4-lactone Dehydrogenase (GALDH)
The enzymatic conversion of L-galactono-1,4-lactone to ascorbic acid is catalyzed by GALDH. The kinetic parameters of this enzyme are crucial for understanding the efficiency of this final step in vitamin C biosynthesis.
| Plant Species | Enzyme Source | Km for L-galactono-1,4-lactone (mM) | Optimal pH | Optimal Temperature (°C) | Reference |
| Rosa roxburghii | Not specified | 0.031 | 8.3 - 9.4 | ~30 | [5] |
Signaling Pathways and Experimental Workflows
Vitamin C Biosynthesis Pathway in Plants (Smirnoff-Wheeler Pathway)
The following diagram illustrates the main pathway for L-ascorbic acid biosynthesis in higher plants, highlighting the central role of L-galactono-1,4-lactone.
Experimental Workflow for In Vitro Vitamin C Synthesis
This workflow outlines the key steps for studying the enzymatic conversion of L-galactono-1,4-lactone to L-ascorbic acid in vitro.
Experimental Protocols
Protocol 1: Isolation of Mitochondria from Plant Leaves
Objective: To isolate functional mitochondria from plant leaves, which are enriched in L-galactono-1,4-lactone dehydrogenase (GALDH).
Materials:
-
Fresh plant leaves (e.g., spinach, pea, or Arabidopsis thaliana)
-
Grinding buffer: 0.3 M mannitol, 50 mM Tris-HCl (pH 7.5), 1 mM EDTA, 1% (w/v) polyvinylpyrrolidone (B124986) (PVP-40), 0.2% (w/v) bovine serum albumin (BSA), 5 mM dithiothreitol (B142953) (DTT) (add fresh)
-
Wash buffer: 0.3 M mannitol, 20 mM Tris-HCl (pH 7.2), 1 mM EDTA
-
Percoll gradient solutions (e.g., 21%, 26%, and 45% Percoll in wash buffer)
-
Blender or mortar and pestle
-
Miracloth or cheesecloth
-
Refrigerated centrifuge and rotors
Procedure:
-
Harvest fresh, healthy leaves and keep them on ice.
-
Perform all subsequent steps at 4°C.
-
Homogenize the leaves in ice-cold grinding buffer (3-4 mL per gram of tissue) using a blender (short bursts) or a mortar and pestle.
-
Filter the homogenate through four layers of Miracloth or cheesecloth into a pre-chilled centrifuge bottle.
-
Centrifuge the filtrate at 1,000 x g for 10 minutes to pellet chloroplasts and cell debris.
-
Carefully decant the supernatant into a new centrifuge bottle and centrifuge at 12,000 x g for 20 minutes to pellet the mitochondria.
-
Discard the supernatant and gently resuspend the mitochondrial pellet in a small volume of wash buffer.
-
For further purification, layer the resuspended mitochondria onto a discontinuous Percoll gradient.
-
Centrifuge the gradient at 40,000 x g for 45 minutes.
-
Carefully collect the mitochondrial fraction, which typically bands at the interface of the lower Percoll layers.
-
Dilute the collected mitochondria with wash buffer and centrifuge at 12,000 x g for 15 minutes to pellet the mitochondria, washing away the Percoll.
-
Resuspend the final mitochondrial pellet in a minimal volume of wash buffer. Determine the protein concentration using a suitable method (e.g., Bradford assay).
Protocol 2: In Vitro Enzymatic Synthesis of Ascorbic Acid
Objective: To synthesize L-ascorbic acid from L-galactono-1,4-lactone using isolated plant mitochondria or purified GALDH and to determine the enzyme's activity.
Materials:
-
Isolated plant mitochondria or purified L-galactono-1,4-lactone dehydrogenase (GALDH)
-
Assay buffer: 50 mM Tris-HCl (pH 8.0), 0.1% (v/v) Triton X-100
-
L-galactono-1,4-lactone solution (10 mM in water)
-
Cytochrome c solution (1 mM in water, from equine heart)
-
Spectrophotometer capable of measuring absorbance at 550 nm
Procedure:
-
Set up the reaction mixture in a 1 mL cuvette containing:
-
850 µL of assay buffer
-
50 µL of 1 mM cytochrome c solution (final concentration: 50 µM)
-
50 µL of isolated mitochondria (adjust volume to have approximately 50-100 µg of mitochondrial protein) or purified GALDH.
-
-
Incubate the mixture at 25°C for 3 minutes to allow for temperature equilibration.
-
Initiate the reaction by adding 50 µL of 10 mM L-galactono-1,4-lactone solution (final concentration: 0.5 mM).
-
Immediately mix by inversion and start monitoring the increase in absorbance at 550 nm for 5-10 minutes. The increase in absorbance is due to the reduction of cytochrome c.
-
Record the absorbance at regular intervals (e.g., every 30 seconds).
-
Calculate the rate of reaction from the linear portion of the absorbance versus time plot.
-
Enzyme activity can be calculated using the Beer-Lambert law and the molar extinction coefficient for the change in absorbance of cytochrome c upon reduction (Δε550 = 21.1 mM-1 cm-1).
Protocol 3: Quantification of Ascorbic Acid by HPLC
Objective: To accurately quantify the amount of L-ascorbic acid produced in in vitro or extracted from in vivo experiments.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile phase: 0.1% (v/v) metaphosphoric acid in water
-
Ascorbic acid standard solutions (e.g., 10, 25, 50, 100 µg/mL in mobile phase)
-
Sample extracts or reaction mixtures
Procedure:
-
Prepare a standard curve by injecting known concentrations of ascorbic acid standards.
-
Set the HPLC conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 20 µL
-
Detection wavelength: 254 nm
-
Column temperature: 25°C
-
-
Filter the samples through a 0.45 µm syringe filter before injection.
-
Inject the samples onto the HPLC system.
-
Identify the ascorbic acid peak based on the retention time of the standard.
-
Quantify the amount of ascorbic acid in the samples by comparing the peak area with the standard curve.
Conclusion
L-galactono-1,4-lactone is an indispensable tool for researchers studying vitamin C biosynthesis in plants. Its use as a direct precursor in feeding experiments allows for the investigation of the regulatory mechanisms of the pathway and the identification of potential bottlenecks. The detailed protocols provided herein for mitochondrial isolation, in vitro enzymatic synthesis, and HPLC analysis offer a robust framework for conducting research in this field. Understanding the kinetics and regulation of L-galactono-1,4-lactone dehydrogenase is key to developing strategies for enhancing the vitamin C content of crops, thereby improving their nutritional value for human consumption.
References
- 1. l-Ascorbic Acid Biosynthesis in Higher Plants from l-Gulono-1, 4-lactone and l-Galactono-1, 4-lactone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. L-ascorbic acid biosynthesis in higher plants from L-gulono-1, 4-lactone and L-galactono-1, 4-lactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. L-Gulono-1,4-lactone oxidase expression rescues vitamin C-deficient Arabidopsis (vtc) mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
Application Notes and Protocols for the Enzymatic Synthesis of Galactonolactone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galactonolactone, a cyclic ester of galactonic acid, is a valuable carbohydrate derivative utilized in various research and development applications. It serves as a key intermediate in the synthesis of bioactive molecules, including galactofuranosides, and is employed as a tool to study enzyme kinetics, particularly as an inhibitor of glycosidases.[1][2] This document provides detailed application notes and protocols for the enzymatic synthesis of this compound, focusing on methods suitable for research-scale production. Both L- and D-isomers of this compound are discussed, with a primary focus on the more established enzymatic route for L-galactono-1,4-lactone.
Enzymatic Synthesis Strategies
The enzymatic synthesis of this compound offers high specificity and mild reaction conditions compared to chemical methods.[3] The two primary enzymatic routes involve the use of L-galactose dehydrogenase for the synthesis of L-galactono-1,4-lactone and the potential, though less direct, use of pyranose dehydrogenase for the D-isomer.
Synthesis of L-Galactono-1,4-lactone using L-Galactose Dehydrogenase
The most well-defined enzymatic route to a this compound is the synthesis of the L-isomer using L-galactose dehydrogenase (L-GalDH, EC 1.1.1.316). This enzyme is a key component of the Smirnoff-Wheeler pathway for ascorbic acid (Vitamin C) biosynthesis in plants.[2][4] It catalyzes the NAD+-dependent oxidation of L-galactose at the C-1 position to yield L-galactono-1,4-lactone.[2][5]
Reaction Scheme:
L-Galactose + NAD⁺ <---> L-Galactono-1,4-lactone + NADH + H⁺
This reaction is reversible, but can be driven towards the product by downstream processing or by coupling the regeneration of NAD⁺.
Potential Enzymatic Synthesis of D-Galactono-1,4-lactone using Pyranose Dehydrogenase
The enzymatic synthesis of D-galactono-1,4-lactone is more challenging. While pyranose dehydrogenase (PDH, EC 1.1.99.29) is known to oxidize various monosaccharides, its regioselectivity with D-galactose is a critical consideration.[6][7] Many characterized PDHs, such as those from Agaricus meleagris and Agaricus xanthoderma, preferentially oxidize D-galactose at the C-2 or C-3 position to produce the corresponding keto-sugars, rather than the C-1 oxidation required for lactone formation.[8][9]
Although some literature suggests that PDH can catalyze C-1 oxidation to yield aldonolactones, a specific enzyme variant with high selectivity for C-1 oxidation of D-galactose and a detailed protocol for this transformation are not yet well-established.[10][11] Therefore, this route remains an area for further research and enzyme engineering.
Quantitative Data
The following tables summarize the kinetic parameters for the key enzymes discussed.
Table 1: Kinetic Parameters of L-Galactose Dehydrogenase with L-Galactose
| Enzyme Source | Km (mM) for L-Galactose | kcat (s⁻¹) | Reference |
| Spinacia oleracea (Spinach) | 0.08 - 0.43 | Not Reported | [5] |
| Pisum sativum (Pea) | 0.29 | Not Reported | [5] |
| Arabidopsis thaliana | 0.33 | Not Reported | [5] |
| Myrciaria dubia (Camu-camu) | Not Reported | Not Reported | [5] |
Table 2: Apparent Kinetic Constants of Pyranose Dehydrogenase (from Agaricus meleagris) with D-Galactose (for C-2 oxidation)
| Parameter | Value | Reference |
| Km (mM) | 1.8 ± 0.2 | [6] |
| kcat (s⁻¹) | 25 ± 1 | [6] |
| kcat/Km (s⁻¹mM⁻¹) | 13.9 | [6] |
Note: The data in Table 2 is for the C-2 oxidation of D-galactose, not the C-1 oxidation that would lead to D-galactonolactone.
Experimental Protocols
Protocol 1: Enzymatic Synthesis of L-Galactono-1,4-lactone using L-Galactose Dehydrogenase
This protocol is adapted from standard enzyme assay procedures for L-GalDH and is intended for small-scale laboratory synthesis.[2]
Materials:
-
Recombinant L-Galactose Dehydrogenase (L-GalDH)
-
L-Galactose
-
β-Nicotinamide adenine (B156593) dinucleotide (NAD⁺)
-
Tris-HCl buffer (100 mM, pH 8.0)
-
Cation exchange resin (e.g., Dowex 50W-X8, H⁺ form)
-
Anion exchange resin (e.g., Dowex 1-X8, formate (B1220265) form)
-
Rotary evaporator
-
Lyophilizer
-
HPLC system for analysis and purification
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing:
-
L-Galactose: 50 mM
-
NAD⁺: 5 mM
-
Tris-HCl buffer (100 mM, pH 8.0)
-
-
Equilibrate the reaction mixture to 30°C.
-
Initiate the reaction by adding L-GalDH to a final concentration of 1-5 U/mL.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by measuring the increase in absorbance at 340 nm, which corresponds to the formation of NADH.
-
Alternatively, samples can be taken at time intervals and analyzed by HPLC to determine the concentration of L-galactonolactone.
-
-
Reaction Termination and Enzyme Removal:
-
Once the reaction has reached completion (or the desired conversion), terminate it by heating the mixture to 80°C for 10 minutes to denature the enzyme.
-
Centrifuge the mixture at 10,000 x g for 15 minutes to pellet the denatured protein.
-
Collect the supernatant.
-
-
Purification of L-Galactono-1,4-lactone:
-
To remove unreacted NAD⁺ and newly formed NADH, pass the supernatant through a column of anion exchange resin (formate form).
-
To remove the Tris buffer and any remaining cations, pass the eluate through a column of cation exchange resin (H⁺ form).
-
Collect the flow-through which contains the L-galactonolactone and unreacted L-galactose.
-
Concentrate the solution using a rotary evaporator.
-
The final product can be further purified from unreacted L-galactose by preparative HPLC or crystallization.
-
Lyophilize the purified fractions to obtain L-galactono-1,4-lactone as a white solid.
-
Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the analysis of this compound. Method optimization may be required depending on the specific HPLC system and column used.[12][13][14]
Instrumentation:
-
HPLC system with a UV or Refractive Index (RI) detector.
-
Aminex HPX-87H or a similar ion-exchange column suitable for organic acid and sugar analysis.
Mobile Phase:
-
5 mM Sulfuric Acid in deionized water.
HPLC Conditions:
-
Column Temperature: 60°C
-
Flow Rate: 0.6 mL/min
-
Injection Volume: 20 µL
-
Detection:
-
UV at 210 nm (for the lactone)
-
RI detector (for both lactone and unreacted galactose)
-
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of authentic D- or L-galactonolactone of known concentrations (e.g., 0.1, 0.5, 1, 2, 5 mg/mL) in the mobile phase.
-
Sample Preparation: Dilute the reaction mixture samples with the mobile phase to fall within the concentration range of the standard curve. Filter the samples through a 0.22 µm syringe filter before injection.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Generate a standard curve by plotting the peak area against the concentration of the this compound standards. Determine the concentration of this compound in the samples by interpolating their peak areas from the standard curve. The reaction yield can then be calculated.
Visualizations
Enzymatic Synthesis of L-Galactono-1,4-lactone
Caption: Workflow for the synthesis of L-Galactono-1,4-lactone.
D-Galactono-1,4-lactone as a Competitive Inhibitor of β-Galactofuranosidase
Caption: Inhibition of β-Galactofuranosidase by D-Galactono-1,4-lactone.
References
- 1. Synthesis of S- or N-glycomimetics of d-galactono-1,4-lactone: inhibitors of a β-galactofuranosidase - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Structural Characterization of L-Galactose Dehydrogenase: An Essential Enzyme for Vitamin C Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Engineering of Pyranose Dehydrogenase for Increased Oxygen Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of S- or N-glycomimetics of D-galactono-1,4-lactone: inhibitors of a β-galactofuranosidase. – Ingentium Magazine [magazine.ingentium.com]
- 7. Characterization of pyranose dehydrogenase from Agaricus meleagris and its application in the C-2 specific conversion of D-galactose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Properties of pyranose dehydrogenase purified from the litter-degrading fungus Agaricus xanthoderma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyranose dehydrogenases: biochemical features and perspectives of technological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Quantitative Comparison of Pyranose Dehydrogenase Action on Diverse Xylooligosaccharides [frontiersin.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Simultaneous determination of gluconolactone, this compound and galactitol in urine by reversed-phase liquid chromatography: application to galactosemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Silencing of the Mitochondrial Ascorbate Synthesizing Enzyme l-Galactono-1,4-Lactone Dehydrogenase Affects Plant and Fruit Development in Tomato - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In-Gel Activity Assay of L-galactono-1,4-lactone Dehydrogenase
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-galactono-1,4-lactone dehydrogenase (GALDH; EC 1.3.2.3) is a key enzyme in the primary pathway for L-ascorbic acid (vitamin C) biosynthesis in higher plants.[1][2] It catalyzes the final step, the oxidation of L-galactono-1,4-lactone to L-ascorbic acid, using cytochrome c as an electron acceptor.[1][3] This enzyme is localized to the inner mitochondrial membrane.[1] The in-gel activity assay for GALDH provides a robust method to visualize and quantify its enzymatic activity directly within a polyacrylamide gel following native electrophoresis. This technique is invaluable for studying enzyme kinetics, identifying isoforms, and assessing the impact of potential inhibitors or activators in drug development workflows.
The assay is based on the reduction of a tetrazolium salt, Nitro Blue Tetrazolium (NBT), to an insoluble, colored formazan (B1609692) precipitate at the site of enzyme activity.[4][5] Phenazine methosulfate (PMS) acts as an intermediate electron carrier, transferring electrons from the enzyme to NBT. The intensity of the resulting colored band is proportional to the enzyme's activity.
Signaling Pathway
L-galactono-1,4-lactone dehydrogenase is the terminal enzyme in the major plant vitamin C biosynthesis pathway, often referred to as the Smirnoff-Wheeler pathway.[6][7] This pathway starts from D-mannose-1-phosphate and proceeds through a series of enzymatic steps to produce L-ascorbic acid.
Experimental Protocols
Materials and Reagents
-
Protein Extraction Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1% (v/v) Triton X-100, 1 mM PMSF, and 1x Protease Inhibitor Cocktail.
-
Native PAGE Buffers:
-
4X Separating Gel Buffer: 1.5 M Tris-HCl, pH 8.8.
-
4X Stacking Gel Buffer: 0.5 M Tris-HCl, pH 6.8.
-
10X Running Buffer: 250 mM Tris base, 1.92 M Glycine.
-
-
Acrylamide/Bis-acrylamide solution (30%)
-
TEMED
-
Ammonium persulfate (APS), 10% (w/v)
-
GALDH Staining Solution: 40 mM Tris-HCl (pH 8.8), 2 mM L-galactono-1,4-lactone, 1 mg/mL Nitro Blue Tetrazolium (NBT), 200 µM Phenazine methosulfate (PMS).[4]
-
Destaining Solution: 40% (v/v) methanol, 10% (v/v) acetic acid.
Equipment
-
Homogenizer
-
Centrifuge
-
Electrophoresis system (e.g., Bio-Rad Mini-PROTEAN)
-
Power supply
-
Incubator or water bath (37°C)
-
Gel imaging system
Protein Extraction
-
Harvest fresh plant tissue (e.g., leaves, fruits) and immediately place on ice.
-
Grind the tissue to a fine powder in liquid nitrogen using a mortar and pestle.
-
Add 2 mL of ice-cold protein extraction buffer per gram of tissue.
-
Homogenize thoroughly and incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the homogenate at 14,000 x g for 20 minutes at 4°C.
-
Carefully collect the supernatant containing the soluble proteins.
-
Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).
Native Polyacrylamide Gel Electrophoresis (PAGE)
-
Gel Casting:
-
Assemble the gel casting apparatus.
-
Prepare the separating gel solution (e.g., 10% acrylamide) without APS and TEMED. Degas for 15 minutes.
-
Add APS and TEMED, mix gently, and pour the separating gel, leaving space for the stacking gel. Overlay with water-saturated butanol.
-
After polymerization, remove the butanol and wash with distilled water.
-
Prepare the stacking gel solution (e.g., 4% acrylamide), add APS and TEMED, pour it over the separating gel, and insert the comb.
-
-
Sample Preparation and Loading:
-
Mix the protein extract with native PAGE sample buffer (non-reducing, non-denaturing).
-
Load equal amounts of protein (e.g., 20-50 µg) into each well.
-
-
Electrophoresis:
-
Place the gel in the electrophoresis tank and fill with cold 1X running buffer.
-
Run the gel at a constant voltage (e.g., 100-150 V) at 4°C until the dye front reaches the bottom of the gel.
-
In-Gel Activity Staining
-
After electrophoresis, carefully remove the gel from the glass plates.
-
Rinse the gel briefly with distilled water.
-
Incubate the gel in the GALDH staining solution in the dark at room temperature or 37°C.[4]
-
Monitor the development of purple formazan bands. The reaction is typically visible within 15-30 minutes.[4]
-
Once the desired band intensity is achieved, stop the reaction by washing the gel with destaining solution.
-
The gel can be stored in distilled water and imaged.
Experimental Workflow
References
- 1. academic.oup.com [academic.oup.com]
- 2. Silencing of the mitochondrial ascorbate synthesizing enzyme L-galactono-1,4-lactone dehydrogenase affects plant and fruit development in tomato - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Galactonolactone dehydrogenase - Wikipedia [en.wikipedia.org]
- 4. l-Galactono-1,4-lactone dehydrogenase (GLDH) Forms Part of Three Subcomplexes of Mitochondrial Complex I in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Vitamin C Content in Fruits: Biosynthesis and Regulation [frontiersin.org]
- 7. Vitamin C in Plants: From Functions to Biofortification - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Storage and Handling of Galactonolactone in the Laboratory
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the proper storage, handling, and utilization of Galactonolactone in a laboratory setting. Adherence to these protocols is crucial for ensuring the integrity of the compound, the reproducibility of experimental results, and the safety of laboratory personnel.
Physicochemical Properties and Storage
This compound is a naturally occurring cyclic ester derived from galactonic acid. It exists in different isomeric forms, with D-Galactono-1,4-lactone being a common variant used in research. It is a key intermediate in the biosynthesis of L-ascorbic acid (Vitamin C) in plants.
Storage Conditions: Proper storage is essential to maintain the stability of this compound. It is sensitive to heat, light, and moisture, which can lead to hydrolysis of the lactone ring.
-
Temperature: Store at -20°C for long-term storage.[1] For short-term storage, 2-8°C is acceptable.
-
Atmosphere: Store in a tightly sealed container to protect from moisture.[2]
-
Light: Protect from light by storing in an amber vial or a light-blocking container.
-
Inert Gas: For highly sensitive applications, storing under an inert atmosphere (e.g., argon or nitrogen) can further prevent degradation.
Chemical and Physical Data: The following table summarizes key physicochemical properties of D-Galactono-1,4-lactone.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₀O₆ | [1] |
| Molecular Weight | 178.14 g/mol | [1] |
| Appearance | White crystalline powder | |
| Melting Point | 135-138°C | [1] |
| Predicted Water Solubility | 583 g/L | |
| Solubility in DMSO | Soluble | [1] |
| Solubility in Ethanol | Soluble | |
| Solubility in Methanol | Soluble |
Safety and Handling
Hazard Identification: this compound is generally considered to be of low toxicity, but appropriate safety precautions should always be taken.
-
Eye Contact: May cause eye irritation.
-
Skin Contact: May cause skin irritation.
-
Inhalation: Avoid inhaling dust. May cause respiratory tract irritation.
-
Ingestion: May be harmful if swallowed.
Personal Protective Equipment (PPE): When handling this compound, especially in its powdered form, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Respiratory Protection: Use a dust mask or work in a fume hood to avoid inhalation of dust particles.
-
Body Protection: A lab coat should be worn.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.
-
Skin Contact: Wash off with soap and plenty of water.
-
Inhalation: Move to fresh air.
-
Ingestion: Rinse mouth with water. Do not induce vomiting.
Spill and Waste Disposal:
-
Spills: For solid spills, sweep up the material and place it in a sealed container for disposal. Avoid generating dust. For liquid spills, absorb with an inert material.
-
Disposal: Dispose of waste this compound and contaminated materials in accordance with local, state, and federal regulations. Do not dispose of down the drain unless permitted by local authorities.
Chemical Incompatibility: As a lactone (a cyclic ester), this compound is susceptible to hydrolysis under both acidic and basic conditions. Avoid storage and handling with strong acids, strong bases, and strong oxidizing agents.
Solution Preparation and Stability
The stability of this compound in solution is highly dependent on pH and temperature. The lactone ring is prone to hydrolysis, which is accelerated by heat and alkaline conditions. For optimal stability, aqueous solutions should be prepared fresh and, if storage is necessary, kept at a neutral or slightly acidic pH and refrigerated.
Protocol for Preparing a 100 mM Stock Solution of D-Galactonolactone:
-
Materials:
-
D-Galactono-1,4-lactone (MW: 178.14 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, light-blocking microcentrifuge tubes or vials
-
-
Procedure:
-
In a chemical fume hood, weigh out 17.81 mg of D-Galactono-1,4-lactone powder.
-
Transfer the powder to a sterile vial.
-
Add 1.0 mL of anhydrous DMSO to the vial.
-
Vortex gently until the solid is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in light-blocking microcentrifuge tubes.
-
Store the aliquots at -20°C.
-
Stability of this compound Solutions: The following table provides a qualitative overview of the stability of this compound in aqueous solutions under different conditions.
| Condition | Stability | Recommendations |
| pH < 6 (Acidic) | Moderate to High | Suitable for short-term storage and experiments. |
| pH 6 - 7.5 (Neutral) | High | Optimal pH range for stability. |
| pH > 7.5 (Alkaline) | Low | Avoid; rapid hydrolysis of the lactone ring will occur. |
| Temperature (2-8°C) | Good | Recommended for short-term storage of aqueous solutions. |
| Temperature (Room Temp) | Moderate | Prepare fresh for immediate use. |
| Temperature (≥ 37°C) | Low | Avoid prolonged incubation at elevated temperatures. |
| Exposure to Light | Low | Protect solutions from light at all times. |
Experimental Protocols
Protocol 1: L-Galactonolactone Dehydrogenase (GLDH) Activity Assay
This protocol describes a spectrophotometric assay to measure the activity of L-galactonolactone dehydrogenase by monitoring the reduction of a colorimetric probe.
-
Materials:
-
Tissue or cell lysate containing GLDH
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.8)
-
L-Galactono-1,4-lactone (substrate)
-
Colorimetric electron acceptor (e.g., Nitro Blue Tetrazolium - NBT)
-
Electron mediator (e.g., Phenazine Methosulfate - PMS)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, NBT, and PMS.
-
Add the tissue or cell lysate to the wells of the microplate.
-
Initiate the reaction by adding L-Galactono-1,4-lactone to the wells.
-
Immediately measure the increase in absorbance at the appropriate wavelength for the reduced form of NBT (formazan) over a set period.
-
Calculate the enzyme activity based on the rate of change in absorbance.
-
Protocol 2: Affinity Chromatography of β-D-Galactosidase using D-Galactonolactone
D-Galactonolactone can be used as a competitive inhibitor to elute β-D-galactosidase from an affinity column with a galactose-based ligand.
-
Materials:
-
Affinity column with an immobilized galactose analog (e.g., Sepharose-based)
-
Binding Buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.0)
-
Elution Buffer (Binding Buffer containing 100 mM D-Galactono-1,4-lactone)
-
Protein sample containing β-D-galactosidase
-
-
Procedure:
-
Equilibrate the affinity column with 5-10 column volumes of Binding Buffer.
-
Load the protein sample onto the column at a slow flow rate.
-
Wash the column with 10-15 column volumes of Binding Buffer to remove unbound proteins.
-
Elute the bound β-D-galactosidase from the column using the Elution Buffer.
-
Collect fractions and assay for β-D-galactosidase activity.
-
Regenerate the column according to the manufacturer's instructions.
-
Diagrams
References
Application Notes and Protocols for the Derivatization of Galactonolactone for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the derivatization of galactonolactone prior to Gas Chromatography-Mass Spectrometry (GC-MS) analysis. The following methods are designed to enhance the volatility and thermal stability of this compound, enabling robust and reproducible quantification.
Introduction
This compound, a sugar lactone derived from galactose, is a non-volatile and polar molecule. Direct analysis by GC-MS is challenging due to its low volatility and potential for thermal degradation in the GC inlet. Derivatization is a crucial sample preparation step that chemically modifies the analyte to increase its volatility and improve its chromatographic behavior. The most common derivatization techniques for polar analytes like this compound are silylation and a two-step oximation-silylation.
Silylation involves the replacement of active hydrogens in hydroxyl (-OH) and carboxyl (-COOH) groups with a trimethylsilyl (B98337) (TMS) group.[1] This process significantly reduces the polarity and increases the volatility of the molecule.[1]
Oximation, performed prior to silylation, is a reaction that targets carbonyl groups (aldehydes and ketones).[2] This step is particularly important for reducing sugars and sugar lactones as it prevents the formation of multiple anomeric isomers, resulting in a single, sharp chromatographic peak for each analyte.[3]
This guide offers a comparative overview of these techniques and provides detailed protocols for their application to this compound analysis.
Derivatization Techniques: A Comparative Overview
The choice of derivatization reagent and method depends on the specific requirements of the analysis, including the presence of interfering compounds and the desired sensitivity. While both silylation and oximation-silylation are effective, they have distinct advantages and disadvantages.
| Feature | Silylation (One-Step) | Oximation-Silylation (Two-Step) |
| Principle | Replacement of active hydrogens with a TMS group. | 1. Oximation of the carbonyl group. 2. Silylation of hydroxyl groups. |
| Primary Reagents | Silylating agents: MSTFA, BSTFA (+TMCS catalyst) | Oximation agent: Methoxyamine HCl, Ethylhydroxylamine HCl Silylating agent: MSTFA, BSTFA |
| Advantages | - Simpler and faster procedure. - Fewer reaction steps reduce the chance of sample loss. | - Reduces the formation of multiple isomers for compounds with carbonyl groups, leading to cleaner chromatograms and simpler data interpretation.[3] - Can improve the stability of certain derivatives. |
| Disadvantages | - May result in multiple peaks for a single analyte due to the presence of anomers in sugar lactones. | - More time-consuming due to the two-step process. - Increased potential for sample handling errors. |
| Typical Analytes | Alcohols, phenols, carboxylic acids, amines.[1] | Sugars, sugar alcohols, sugar lactones, keto-acids.[2] |
Table 1. Comparison of Silylation and Oximation-Silylation Techniques.
Silylating Reagent Comparison
The selection of the silylating reagent is also a critical factor in the success of the derivatization. N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often used with a trimethylchlorosilane (TMCS) catalyst, are two of the most common and powerful silylating agents.
| Feature | MSTFA | BSTFA + 1% TMCS |
| Reactivity | Generally considered more reactive than BSTFA for many compounds.[1] | Highly reactive, with the TMCS catalyst enhancing its activity, especially for sterically hindered groups.[1] |
| By-products | More volatile by-products (N-methyltrifluoroacetamide), leading to less chromatographic interference. | Less volatile by-products compared to MSTFA. |
| Suitability for Sugars | Well-suited for the derivatization of sugars and sugar alcohols. | Also effective for sugars, though may require optimized conditions. |
| Moisture Sensitivity | Highly sensitive to moisture; requires anhydrous conditions.[4] | Highly sensitive to moisture; requires anhydrous conditions.[4] |
Table 2. Comparison of Common Silylating Reagents.
Experimental Protocols
Important Note: All derivatization procedures should be performed in a well-ventilated fume hood. Silylating reagents are sensitive to moisture, so all glassware and solvents must be anhydrous.[4]
Protocol 1: One-Step Silylation using MSTFA
This protocol is a rapid method for the derivatization of this compound.
Materials:
-
This compound standard or dried sample extract
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Pyridine (B92270) (anhydrous)
-
Reacti-Vials™ or other suitable reaction vials with screw caps
-
Heating block or oven
-
Vortex mixer
-
GC-MS system
Procedure:
-
Place 10-100 µg of the dried this compound sample or standard into a reaction vial.
-
Add 50 µL of anhydrous pyridine to dissolve the sample.
-
Add 50 µL of MSTFA to the vial.
-
Securely cap the vial and vortex briefly to mix the contents.
-
Heat the vial at 60°C for 30 minutes in a heating block or oven.
-
Cool the vial to room temperature.
-
The sample is now ready for injection into the GC-MS. Inject 1 µL of the derivatized solution.
Protocol 2: Two-Step Oximation-Silylation
This protocol is recommended for achieving a single, well-defined peak for this compound by first converting the carbonyl group to an oxime.
Materials:
-
This compound standard or dried sample extract
-
Methoxyamine hydrochloride (MEOX)
-
Pyridine (anhydrous)
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Reacti-Vials™ or other suitable reaction vials with screw caps
-
Heating block or oven
-
Vortex mixer
-
GC-MS system
Procedure:
Step 1: Oximation
-
Place 10-100 µg of the dried this compound sample or standard into a reaction vial.
-
Prepare a 20 mg/mL solution of methoxyamine hydrochloride in anhydrous pyridine.
-
Add 50 µL of the methoxyamine hydrochloride solution to the vial.
-
Securely cap the vial and vortex briefly.
-
Heat the vial at 60°C for 60 minutes.
-
Cool the vial to room temperature.
Step 2: Silylation
-
To the cooled vial containing the oxime derivative, add 50 µL of MSTFA.
-
Securely recap the vial and vortex briefly.
-
Heat the vial at 60°C for 30 minutes.
-
Cool the vial to room temperature.
-
The sample is now ready for injection into the GC-MS. Inject 1 µL of the derivatized solution.
GC-MS Parameters
The following are suggested starting parameters for the GC-MS analysis of derivatized this compound. Optimization may be required based on the specific instrument and column used.
| Parameter | Setting |
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |
| Injector Temperature | 250°C |
| Injection Mode | Splitless (or split 10:1 for concentrated samples) |
| Oven Program | - Initial temperature: 70°C, hold for 2 min - Ramp: 10°C/min to 280°C - Hold: 5 min at 280°C |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| MS Transfer Line Temp | 280°C |
| MS Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50-600 |
Table 3. Suggested GC-MS Parameters.
Visualizations
Caption: Experimental workflows for derivatization of this compound.
Caption: Logical workflow for this compound analysis by GC-MS.
References
Application Notes and Protocols for Studying Enzyme Kinetics Using Galactonolactone
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Galactono-1,4-lactone is a sugar lactone that serves as a valuable tool for studying the kinetics of specific glycoside hydrolase enzymes. Its structural similarity to the galactopyranose ring allows it to act as a competitive inhibitor of enzymes that process galactose-containing substrates. These application notes provide detailed protocols and data for utilizing D-galactonolactone to investigate the kinetics of two such enzymes: β-galactosidase and β-galactofuranosidase. Understanding the inhibitory action of this compound can aid in the elucidation of enzyme mechanisms, the screening of new drug candidates, and the characterization of enzyme function in various biological pathways.
Target Enzymes and Mechanism of Action
D-Galactonolactone primarily inhibits enzymes that recognize and process galactose. The lactone ring mimics the oxocarbenium ion-like transition state of the substrate during catalysis, allowing it to bind tightly to the enzyme's active site.
-
β-Galactosidase (EC 3.2.1.23): This enzyme is crucial for the hydrolysis of β-galactosides, most notably lactose (B1674315), into its constituent monosaccharides, galactose and glucose. D-Galactonolactone acts as a competitive inhibitor of β-galactosidase.[1]
-
β-Galactofuranosidase (EC 3.2.1.146): This enzyme specifically hydrolyzes terminal non-reducing β-D-galactofuranoside residues from various glycoconjugates. D-Galactono-1,4-lactone is a known inhibitor of this enzyme.[2][3][4][5][6]
Data Presentation: Inhibition of Galactose-Processing Enzymes
| Inhibitor | Target Enzyme | Source Organism | Inhibition Type | Ki Value (µM) |
| 4-deoxy-D-galactono-1,4-lactam | β-Galactofuranosidase | Penicillium fellutanum | Competitive | 88 ± 4 |
| 4-Thio-D-galactonic acid 1,4-thiolactone | β-Galactofuranosidase | Penicillium fellutanum | Competitive | Weak inhibitor |
Table 1: Inhibition constants of D-galactono-1,4-lactone analogs against β-galactofuranosidase.[2][3][4][5][6]
Experimental Protocols
Protocol 1: Determination of the Inhibition Constant (Ki) of D-Galactonolactone against β-Galactosidase
This protocol outlines the determination of the inhibitory effect of D-galactonolactone on β-galactosidase activity using the chromogenic substrate o-nitrophenyl-β-D-galactopyranoside (ONPG). The production of o-nitrophenol (ONP) results in a yellow color that can be quantified spectrophotometrically at 420 nm.
Materials:
-
β-Galactosidase (from E. coli or other suitable source)
-
D-Galactono-1,4-lactone
-
o-Nitrophenyl-β-D-galactopyranoside (ONPG)
-
Z-buffer (60 mM Na2HPO4, 40 mM NaH2PO4, 10 mM KCl, 1 mM MgSO4, 50 mM β-mercaptoethanol, pH 7.0)
-
Stop solution (1 M Sodium Carbonate, Na2CO3)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 420 nm
-
Incubator at 37°C
Procedure:
-
Prepare Reagent Solutions:
-
Prepare a stock solution of β-galactosidase in Z-buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 10-15 minutes.
-
Prepare a stock solution of ONPG in Z-buffer (e.g., 4 mg/mL).
-
Prepare a stock solution of D-galactonolactone in Z-buffer. Prepare a series of dilutions from this stock to achieve a range of final inhibitor concentrations in the assay.
-
-
Assay Setup:
-
Set up reactions in a 96-well plate. Each reaction will have a final volume of 200 µL.
-
For each inhibitor concentration, prepare reactions with varying concentrations of the substrate, ONPG. A typical range for ONPG concentration is 0.1 to 5 mM.
-
Include a control set of reactions with no inhibitor.
-
For each well, add the following in order:
-
Z-buffer to bring the final volume to 200 µL.
-
The desired volume of D-galactonolactone dilution.
-
The desired volume of ONPG dilution.
-
-
Pre-incubate the plate at 37°C for 5 minutes.
-
-
Initiate the Reaction:
-
Add a fixed amount of β-galactosidase solution to each well to start the reaction.
-
Immediately start monitoring the absorbance at 420 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each substrate and inhibitor concentration from the linear portion of the absorbance vs. time plot.
-
Create a Michaelis-Menten plot (V₀ vs. [ONPG]) for each inhibitor concentration.
-
Generate a Lineweaver-Burk plot (1/V₀ vs. 1/[ONPG]) for each inhibitor concentration.
-
For competitive inhibition, the lines on the Lineweaver-Burk plot will intersect at the y-axis.
-
The Ki can be determined from the relationship: Kₘ(app) = Kₘ(1 + [I]/Ki), where Kₘ(app) is the apparent Michaelis constant in the presence of the inhibitor, Kₘ is the Michaelis constant in the absence of the inhibitor, and [I] is the inhibitor concentration.
-
Protocol 2: Screening for Inhibition of β-Galactofuranosidase
This protocol provides a method to screen for the inhibitory activity of D-galactonolactone against β-galactofuranosidase using a suitable chromogenic or fluorogenic substrate.
Materials:
-
β-Galactofuranosidase
-
D-Galactono-1,4-lactone
-
Chromogenic or fluorogenic substrate for β-galactofuranosidase (e.g., p-nitrophenyl-β-D-galactofuranoside)
-
Assay buffer (specific to the enzyme, typically a citrate (B86180) or phosphate (B84403) buffer at optimal pH)
-
Stop solution (if necessary, e.g., a high pH buffer to stop the reaction)
-
Microplate reader
Procedure:
-
Prepare Solutions:
-
Prepare a stock solution of β-galactofuranosidase in the appropriate assay buffer.
-
Prepare a stock solution of the substrate in the assay buffer.
-
Prepare a stock solution and serial dilutions of D-galactonolactone in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer, D-galactonolactone dilution, and substrate to each well.
-
Include control wells with no inhibitor and wells with no enzyme (blank).
-
Pre-incubate the plate at the optimal temperature for the enzyme.
-
-
Initiate Reaction and Measure:
-
Add the enzyme solution to each well to start the reaction.
-
Monitor the change in absorbance or fluorescence over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of D-galactonolactone compared to the control without inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
Signaling Pathways and Experimental Workflows
Lactose Metabolism Pathway
β-Galactosidase is a key enzyme in the catabolism of lactose. In bacteria such as E. coli, it is part of the well-characterized lac operon. In humans, the equivalent enzyme, lactase, is responsible for the digestion of lactose in the small intestine.
Caption: Lactose metabolism by β-galactosidase and its inhibition.
Experimental Workflow for Ki Determination
The following diagram illustrates the workflow for determining the inhibition constant (Ki) of D-galactonolactone.
Caption: Workflow for Ki determination of an enzyme inhibitor.
β-Galactofuranose Biosynthesis and Degradation
β-Galactofuranose is a component of the cell wall in various pathogens, making the enzymes involved in its metabolism potential drug targets.
Caption: Biosynthesis and degradation of β-galactofuranose glycans.
References
- 1. scbt.com [scbt.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Synthesis of S- or N-glycomimetics of d-galactono-1,4-lactone: inhibitors of a β-galactofuranosidase - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of S- or N-glycomimetics of D-galactono-1,4-lactone: inhibitors of a β-galactofuranosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of S- or N-glycomimetics of D-galactono-1,4-lactone: inhibitors of a β-galactofuranosidase. – Open Source Pharma Foundation [magazine.ospfound.org]
- 6. Synthesis of S- or N-glycomimetics of D-galactono-1,4-lactone: inhibitors of a β-galactofuranosidase. – Ingentium Magazine [magazine.ingentium.com]
Application Notes and Protocols for the Preparation of Galactonolactone Standards for Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galactonolactone, a cyclic ester of galactonic acid, is a key intermediate in galactose metabolism and serves as a significant analyte in various biomedical and pharmaceutical studies. Accurate quantification of this compound in biological matrices is crucial for research in areas such as galactosemia, metabolic profiling, and drug development. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for this purpose. However, the accuracy of these methods is fundamentally dependent on the precise and proper preparation of this compound calibration standards.
This document provides detailed protocols for the preparation, storage, and quality control of D-galactono-1,4-lactone standards for chromatographic analysis. It includes methodologies for creating stock and working solutions, along with recommended starting conditions for both HPLC and GC-MS analysis.
Physicochemical Properties and Stability
D-Galactono-1,4-lactone is a white, crystalline powder soluble in water.[1] Purification can be achieved through crystallization from solvents such as ethanol (B145695), aqueous ethanol, methanol, or ethyl acetate.[2]
Understanding the stability of this compound is critical for preparing reliable standards. The lactone ring is susceptible to hydrolysis, a reaction influenced by several factors:
-
pH: The lactone is more stable in acidic conditions. Hydrolysis to the open-chain galactonic acid is accelerated in neutral or basic solutions.[1]
-
Temperature: Higher temperatures increase the rate of degradation.[1] For long-term storage, freezing solutions is recommended.
-
Solvent: Aqueous solutions can promote hydrolysis. For long-term storage, preparing stock solutions in anhydrous aprotic organic solvents such as Dimethyl Sulfoxide (DMSO) or ethanol is preferable.[3]
-
Light and Air: D-Galactono-1,4-lactone is reported to be sensitive to light, heat, and air.[1]
While δ-D-galactonolactone is known to be thermodynamically unstable[4], comprehensive quantitative data on the stability of D-galactono-1,4-lactone solutions is not extensively available in public literature. Therefore, it is highly recommended to prepare fresh standards for each analytical run. If storage is necessary, a stability study should be conducted under your specific laboratory conditions.
Data Presentation: Storage and Handling of Standard Solutions
The following table summarizes the best practices for the storage and handling of this compound standard solutions based on available chemical principles and literature on related compounds.
| Parameter | Stock Solution | Working Solutions |
| Solvent | High-purity, anhydrous DMSO or Ethanol.[3] | Typically diluted in the initial mobile phase or deionized water immediately before use.[5] |
| Concentration | High concentration (e.g., 1-10 mg/mL) | Low concentration, within the calibration range of the assay. |
| Storage Temperature | Long-term: -80°C. Short-term: -20°C.[6] | Should be prepared fresh before each analysis. If temporary storage is needed, keep at 2-8°C. |
| Storage Container | Tightly sealed amber glass vials or cryovials to protect from light and moisture.[6] | Autosampler vials, preferably amber or protected from light. |
| Handling | Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.[3] Allow to warm to room temperature before opening to prevent condensation. | Prepare fresh from the stock solution for each analytical batch. |
| Recommended Use | Use within 3-6 months if stored at -80°C, but stability should be verified. | Use immediately after preparation, preferably within 24 hours if stored at 2-8°C. |
Experimental Protocols
Protocol for Preparation of this compound Standard Solutions
This protocol describes the preparation of a primary stock solution and subsequent serial dilutions to create working standards for calibration.
Materials:
-
D-Galactono-1,4-lactone reference standard (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or HPLC-grade Ethanol
-
Ultrapure water or mobile phase for dilution
-
Analytical balance
-
Class A volumetric flasks and pipettes
-
Vortex mixer and sonicator
-
Amber glass vials
Procedure:
-
Prepare the Primary Stock Solution (e.g., 1 mg/mL):
-
Allow the D-Galactono-1,4-lactone reference standard and the solvent (anhydrous DMSO or ethanol) to equilibrate to room temperature.
-
Accurately weigh approximately 10 mg of the D-Galactono-1,4-lactone standard using an analytical balance.
-
Transfer the weighed standard to a 10 mL Class A volumetric flask.
-
Add a small amount of the solvent (e.g., 5-7 mL) to dissolve the solid.
-
Gently vortex and sonicate briefly to ensure complete dissolution.
-
Once dissolved, bring the flask to the final volume with the solvent.
-
Cap the flask and invert it several times to ensure homogeneity.
-
Transfer the stock solution to an amber glass vial for storage.
-
-
Prepare Working Standard Solutions:
-
Perform serial dilutions of the primary stock solution to prepare a series of calibration standards.
-
The diluent should ideally be the initial mobile phase of your chromatographic system or ultrapure water.[5]
-
For example, to prepare a 100 µg/mL standard, pipette 1 mL of the 1 mg/mL stock solution into a 10 mL volumetric flask and dilute to volume with the chosen diluent.
-
Continue this process to create a calibration curve covering the expected concentration range of the samples.
-
Transfer the working solutions to labeled autosampler vials.
-
Caption: Workflow for Preparation of this compound Chromatographic Standards.
Protocol for Analysis by HPLC with Refractive Index Detection (HPLC-RID)
This method is adapted from a validated procedure for the related compound, galactonic acid, and is suitable for detecting non-chromophoric compounds like this compound.
Instrumentation:
-
HPLC system with an isocratic pump, autosampler, column oven, and a refractive index detector (RID).[5]
-
Column: Aminex HPX-87H (or similar ion-exclusion column).[5]
Chromatographic Conditions:
-
Mobile Phase: 0.005 M Sulfuric Acid (H₂SO₄) in ultrapure water.[5] Degas before use.
-
Flow Rate: 0.6 mL/min
-
Column Temperature: 50°C
-
Injection Volume: 20 µL
-
Detector: Refractive Index (RID), temperature controlled at 35°C.
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Prepare a calibration curve by injecting the series of working standards (from Protocol 4.1).
-
Inject the unknown samples.
-
Integrate the peak corresponding to this compound and quantify using the calibration curve.
Protocol for Analysis by GC-MS with Silylation Derivatization
Due to its polarity and low volatility, this compound requires derivatization prior to GC-MS analysis. Silylation is a common technique for this purpose. This protocol is a general guideline and may require optimization.
Materials:
-
This compound standards or dried sample extracts
-
Silylation reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).[7]
-
Pyridine (B92270) or Acetonitrile (anhydrous)
-
Heating block or oven
-
GC-MS system
Derivatization Procedure:
-
Pipette an aliquot of the standard solution into a reaction vial and evaporate the solvent to complete dryness under a gentle stream of nitrogen.
-
Add 50 µL of anhydrous pyridine (or acetonitrile) to the dried residue.
-
Add 50 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the mixture at 70°C for 60 minutes to ensure complete derivatization.
-
Cool the reaction mixture to room temperature before injection.
Caption: General Silylation Derivatization Workflow for GC-MS Analysis.
GC-MS Conditions (Starting Point):
-
GC Column: DB-35MS or similar mid-polarity column (30 m x 0.25 mm x 0.25 µm).[8]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 260°C.
-
Injection Mode: Splitless (1 µL injection).
-
Oven Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp to 280°C at 10°C/min.
-
Hold at 280°C for 5 minutes.
-
-
MS Transfer Line: 280°C.
-
Ion Source: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-600.
Conclusion
The reliability of chromatographic quantification of this compound is critically dependent on the integrity of the calibration standards. Due to the inherent instability of the lactone structure, particularly in aqueous solutions, standards should be prepared fresh from a properly stored anhydrous stock solution. The protocols provided herein offer a comprehensive guide for researchers to prepare and handle this compound standards effectively. The suggested chromatographic conditions serve as a robust starting point for method development and validation in your specific laboratory setting.
References
- 1. chemsynlab.com [chemsynlab.com]
- 2. Cas 2782-07-2,D-GALACTONO-1,4-LACTONE | lookchem [lookchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN109613141B - Method for detecting gamma-lactone and delta-lactone compounds in bead blasting liquid of cigarette filter tip - Google Patents [patents.google.com]
Application Notes and Protocols: Galactonolactone as a Substrate for Specific Enzymes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of galactonolactone as a substrate for several key enzymes. This document includes summaries of quantitative data, detailed experimental protocols, and visual representations of the relevant biochemical pathways and workflows.
Introduction
L-galactono-1,4-lactone (commonly referred to as this compound) is a crucial intermediate in the biosynthesis of L-ascorbic acid (Vitamin C) in plants.[1] It serves as a direct precursor in a reaction catalyzed by L-galactonolactone dehydrogenase or oxidase. Beyond this primary role, this compound can also be a substrate for other enzymes, such as aldehyde reductase and L-gulonolactone oxidase, highlighting its importance in cellular metabolism. Understanding the interactions of this compound with these enzymes is vital for research in plant biology, nutrition, and drug development, particularly in the context of diseases related to oxidative stress.
Enzymes Utilizing this compound as a Substrate
This compound is a substrate for a specific set of oxidoreductases. The primary enzymes that recognize and metabolize this molecule are detailed below.
L-Galactonolactone Oxidase (EC 1.3.3.12)
This enzyme catalyzes the direct oxidation of L-galactono-1,4-lactone to L-ascorbic acid, using oxygen as an electron acceptor and producing hydrogen peroxide as a byproduct.[2][3] It is a flavoprotein that plays a role in the ascorbic acid and aldaric acid metabolism.[2]
L-Galactonolactone Dehydrogenase (EC 1.3.2.3)
This enzyme is responsible for the final step in the biosynthesis of L-ascorbic acid in higher plants.[4][5] It catalyzes the oxidation of L-galactono-1,4-lactone to L-ascorbate, utilizing ferricytochrome c as the electron acceptor.[4] The enzyme is highly specific for L-galactono-1,4-lactone.[4]
Aldehyde Reductase (or Aldose Reductase) (EC 1.1.1.21)
Aldehyde reductase is a broad-specificity enzyme that can act on various aldehydes and ketones. While its primary role is in the polyol pathway, reducing glucose to sorbitol, it has been shown to be involved in the metabolism of galactose, which can be oxidized to this compound.
L-Gulonolactone Oxidase (EC 1.1.3.8)
This enzyme is primarily known for catalyzing the terminal step in the biosynthesis of L-ascorbic acid in most mammals. However, some studies have shown that L-gulonolactone oxidase can also utilize L-galactonolactone as a substrate, although it is not its preferred substrate.
Quantitative Data: Enzyme Kinetic Parameters
The following table summarizes the available kinetic constants for enzymes that utilize L-galactonolactone as a substrate. This data is essential for comparative studies and for designing enzyme assays.
| Enzyme | Substrate | Km | Vmax | Source Organism |
| L-Galactonolactone Oxidase | L-Galactono-1,4-lactone | 0.3 mM | Not Reported | Saccharomyces cerevisiae |
| L-Galactonolactone Dehydrogenase | L-Galactono-γ-lactone | 0.12 mM | Not Reported | Sweet Potato |
| Aldonolactonase (recombinant) | L-Galactono-1,4-lactone | 1.67 ± 0.39 mM | Not Reported | Euglena gracilis |
| L-Gulonolactone Oxidase (recombinant) | L-Gulono-γ-lactone | 53.5 ± 5 µM | 780 ± 45 U/mg protein | Rat |
Biochemical Pathways Involving this compound
The primary pathway involving L-galactonolactone is the Smirnoff-Wheeler pathway for ascorbic acid biosynthesis in plants.
In some organisms, an alternative pathway for galactose metabolism can lead to the formation of this compound.
Experimental Protocols
Detailed methodologies for key experiments involving this compound as a substrate are provided below.
Protocol 1: Spectrophotometric Assay for L-Galactonolactone Dehydrogenase Activity
This protocol is adapted from methods used for assaying L-gulono-1,4-lactone dehydrogenase and is based on monitoring the reduction of cytochrome c.
Materials:
-
50 mM Tris-HCl buffer, pH 8.0
-
10 mM L-Galactono-1,4-lactone (substrate)
-
1 mM Cytochrome c (from horse heart)
-
Purified L-galactonolactone dehydrogenase or cell/tissue extract
-
Spectrophotometer capable of measuring absorbance at 550 nm
-
Cuvettes
Procedure:
-
Prepare a reaction mixture in a cuvette containing:
-
880 µL of 50 mM Tris-HCl buffer, pH 8.0
-
100 µL of 1 mM Cytochrome c
-
10 µL of purified enzyme or cell/tissue extract.
-
-
Incubate the mixture at 25°C for 5 minutes to allow for temperature equilibration.
-
Initiate the reaction by adding 10 µL of 10 mM L-Galactono-1,4-lactone.
-
Immediately mix the contents of the cuvette by gentle inversion.
-
Monitor the increase in absorbance at 550 nm for 5-10 minutes, taking readings every 30 seconds. The reduction of cytochrome c results in an increase in absorbance at this wavelength.
-
As a control, prepare a blank reaction without the substrate (L-Galactono-1,4-lactone) to measure any background reduction of cytochrome c.
-
Calculate the rate of reaction from the linear portion of the absorbance versus time plot. The activity of the enzyme can be calculated using the molar extinction coefficient of reduced cytochrome c (Δε550 = 21.1 mM-1cm-1).
Data Analysis Workflow:
Protocol 2: Assay for L-Galactonolactone Oxidase Activity
This protocol is based on the detection of hydrogen peroxide produced during the oxidation of L-galactonolactone.
Materials:
-
50 mM Potassium phosphate (B84403) buffer, pH 7.0
-
10 mM L-Galactono-1,4-lactone (substrate)
-
10 mM o-dianisidine
-
Horseradish peroxidase (HRP) solution (1 mg/mL)
-
Purified L-galactonolactone oxidase or cell/tissue extract
-
Spectrophotometer capable of measuring absorbance at 460 nm
-
Cuvettes
Procedure:
-
Prepare a fresh solution of o-dianisidine in the potassium phosphate buffer.
-
In a cuvette, prepare the following reaction mixture:
-
850 µL of 50 mM Potassium phosphate buffer, pH 7.0
-
50 µL of 10 mM o-dianisidine
-
20 µL of HRP solution
-
20 µL of purified enzyme or cell/tissue extract.
-
-
Incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 60 µL of 10 mM L-Galactono-1,4-lactone.
-
Mix gently and immediately start monitoring the increase in absorbance at 460 nm for 5-10 minutes. The oxidation of o-dianisidine by HRP in the presence of H2O2 results in a colored product that absorbs at 460 nm.
-
Prepare a blank reaction without the L-galactonolactone substrate to account for any background oxidation.
-
Calculate the enzyme activity based on the rate of change in absorbance, using the molar extinction coefficient of oxidized o-dianisidine (ε460 = 11.3 mM-1cm-1).
Protocol 3: Aldehyde Reductase Activity Assay with this compound
This assay measures the activity of aldehyde reductase by monitoring the oxidation of NADPH to NADP+.
Materials:
-
100 mM Potassium phosphate buffer, pH 7.0
-
10 mM L-Galactono-1,4-lactone (substrate)
-
10 mM NADPH
-
Purified aldehyde reductase or cell/tissue extract
-
Spectrophotometer with UV capabilities (340 nm)
-
UV-transparent cuvettes
Procedure:
-
In a UV-transparent cuvette, prepare the following reaction mixture:
-
880 µL of 100 mM Potassium phosphate buffer, pH 7.0
-
50 µL of 10 mM L-Galactono-1,4-lactone
-
50 µL of purified enzyme or cell/tissue extract.
-
-
Incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding 20 µL of 10 mM NADPH.
-
Mix quickly and monitor the decrease in absorbance at 340 nm for 5-10 minutes. NADPH absorbs at 340 nm, while NADP+ does not.
-
Run a blank reaction without the substrate to measure any non-specific NADPH oxidation.
-
Calculate the enzyme activity using the molar extinction coefficient of NADPH (ε340 = 6.22 mM-1cm-1).
Conclusion
This compound is a key metabolite that serves as a substrate for several important enzymes involved in ascorbic acid biosynthesis and other metabolic pathways. The provided application notes and protocols offer a valuable resource for researchers studying these enzymes and their roles in health and disease. The quantitative data, though not exhaustive, provides a foundation for further kinetic characterization. The detailed protocols and visual workflows are designed to facilitate the design and execution of experiments in the laboratory. Further research is warranted to fully elucidate the kinetic properties of all enzymes that interact with this compound and to explore the regulatory mechanisms governing these interactions.
References
- 1. EC 1.3.2.3 [iubmb.qmul.ac.uk]
- 2. Purification and properties of L-galactono-gamma-lactone dehydrogenase, a key enzyme for ascorbic acid biosynthesis, from sweet potato roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. L-galactonolactone oxidase - Wikipedia [en.wikipedia.org]
- 4. ENZYME - 1.3.2.3 L-galactonolactone dehydrogenase [enzyme.expasy.org]
- 5. Bovine lens aldehyde reductase (aldose reductase). Purification, kinetics and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting unexpected results in Galactonolactone enzyme assays
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with Galactonolactone enzyme assays. The information is presented in a question-and-answer format to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. No or Very Low Enzyme Activity Detected
Question: I am not observing any significant change in absorbance/fluorescence in my this compound enzyme assay. What could be the problem?
Answer: This is a common issue that can arise from several factors. Systematically check the following potential causes:
-
Reagent Issues:
-
Inactive Enzyme: The enzyme may have lost activity due to improper storage or handling. Ensure the enzyme has been stored at the correct temperature and has not undergone multiple freeze-thaw cycles.
-
Substrate Degradation: L-galactono-1,4-lactone can be unstable. Prepare substrate solutions fresh before each experiment.
-
Missing Cofactors: Some this compound-related enzymes, like L-galactono-γ-lactone dehydrogenase (GALDH), require cofactors such as FAD. Ensure all necessary cofactors are included in the reaction mixture.
-
Incorrect Buffer pH: Enzyme activity is highly dependent on pH. The optimal pH for sweet potato L-galactono-γ-lactone dehydrogenase has been reported to be 7.9.[1] Verify the pH of your assay buffer.
-
-
Assay Conditions:
-
Incorrect Wavelength Setting: For assays monitoring the reduction of cytochrome c, ensure the spectrophotometer is set to 550 nm.
-
Inappropriate Temperature: Enzymes have an optimal temperature for activity. Extreme temperatures can lead to denaturation and loss of function. Most assays are performed at room temperature (around 25°C).
-
-
Procedural Errors:
-
Omission of a Key Reagent: Double-check your protocol to ensure all components (buffer, substrate, enzyme, cofactors) were added in the correct order and volume.
-
Pipetting Errors: Inaccurate pipetting can lead to incorrect concentrations of reagents. Ensure your pipettes are calibrated.
-
Troubleshooting Workflow for No Enzyme Activity
Caption: A logical workflow for troubleshooting no or low enzyme activity.
2. High Background Signal
Question: My negative control (no enzyme) shows a high absorbance/fluorescence reading. What could be causing this high background?
Answer: A high background signal can mask the true enzyme activity. Consider these possibilities:
-
Substrate Instability: The substrate may be spontaneously degrading, leading to a product that is detected by the assay. Prepare fresh substrate solutions and minimize their time at room temperature.
-
Buffer Component Interference: Some buffer components may interfere with the assay. For example, reducing agents in the buffer could non-enzymatically reduce cytochrome c.
-
Contaminated Reagents: Contamination of the buffer or substrate with a reducing agent or a contaminating enzyme can lead to a high background.
-
Autohydrolysis of Lactone: Lactone rings can undergo autohydrolysis, which can affect pH-based assays.
Data Presentation: High Background Troubleshooting
| Potential Cause | Expected Observation | Recommended Action |
| Substrate Instability | High signal in "no enzyme" control that increases over time. | Prepare fresh substrate solution immediately before use. |
| Buffer Interference | Consistently high background across all "no enzyme" wells. | Prepare fresh buffer. Test individual buffer components for interference. |
| Reagent Contamination | Sporadic or consistent high background. | Use fresh, high-purity reagents. Filter-sterilize buffers. |
3. Non-Linear Reaction Rate
Question: The reaction rate in my assay is not linear. It starts fast and then slows down quickly. Why is this happening?
Answer: Non-linear kinetics can complicate the determination of the initial reaction rate. The most common causes are:
-
Substrate Depletion: If the enzyme concentration is too high or the substrate concentration is too low, the substrate will be consumed rapidly, leading to a decrease in the reaction rate.
-
Product Inhibition: The product of the enzymatic reaction may inhibit the enzyme's activity. As the product accumulates, the reaction rate decreases.
-
Enzyme Instability: The enzyme may be unstable under the assay conditions (e.g., suboptimal pH or temperature), leading to a loss of activity over time.
-
Substrate Inhibition: At very high concentrations, the substrate itself can sometimes inhibit enzyme activity. For L-galactono-γ-lactone dehydrogenase from sweet potato, substrate inhibition has been observed at concentrations greater than 4.2 mM.[1]
Data Presentation: Non-Linearity Troubleshooting
| Potential Cause | Expected Observation in Progress Curve | Recommended Action |
| Substrate Depletion | Initial linear phase followed by a plateau. | Decrease enzyme concentration or increase substrate concentration. |
| Product Inhibition | Gradual decrease in the slope of the curve over time. | Measure the initial velocity in the very early phase of the reaction. |
| Enzyme Instability | A continuous, often exponential, decrease in the reaction rate. | Optimize assay conditions (pH, temperature, ionic strength). |
| Substrate Inhibition | Lower than expected activity at high substrate concentrations. | Perform a substrate titration to determine the optimal concentration. |
4. Inconsistent Results Between Replicates
Question: I am getting significant variability between my replicate wells. What could be the cause?
-
Pipetting Inaccuracy: Small errors in pipetting volumes, especially of the enzyme or substrate, can lead to large variations in reaction rates.
-
Inadequate Mixing: Failure to properly mix the reagents in each well can result in localized concentration differences and inconsistent reaction initiation.
-
Temperature Gradients: Temperature differences across the microplate can lead to variations in enzyme activity. Ensure the plate is uniformly equilibrated to the assay temperature.
-
Edge Effects: The outer wells of a microplate can be more susceptible to evaporation, leading to changes in reagent concentrations.
Experimental Protocols
Standard L-galactono-1,4-lactone Dehydrogenase (GALDH) Activity Assay
This protocol is based on the commonly used method of monitoring the reduction of cytochrome c.
Materials:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
L-galactono-1,4-lactone (Substrate): 100 mM stock solution in water (prepare fresh)
-
Cytochrome c: 10 mg/mL stock solution in water
-
Enzyme Sample (e.g., purified GALDH or mitochondrial extract)
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 550 nm
Procedure:
-
Prepare the Reaction Mix: In each well of the microplate, add the following in order:
-
150 µL Assay Buffer
-
10 µL Cytochrome c stock solution
-
20 µL Enzyme Sample (or buffer for the negative control)
-
-
Equilibrate: Incubate the plate at 25°C for 5 minutes to allow the temperature to equilibrate.
-
Initiate the Reaction: Add 20 µL of the L-galactono-1,4-lactone stock solution to each well.
-
Measure Absorbance: Immediately place the plate in the microplate reader and begin measuring the absorbance at 550 nm every 30 seconds for 10-15 minutes.
-
Calculate Activity: Determine the initial rate of reaction (V₀) from the linear portion of the absorbance vs. time plot. The activity can be calculated using the Beer-Lambert law and the molar extinction coefficient for the reduction of cytochrome c (Δε₅₅₀ = 21 mM⁻¹ cm⁻¹).
Mandatory Visualizations
Signaling Pathway: L-Ascorbic Acid (Vitamin C) Biosynthesis in Plants
Caption: The Smirnoff-Wheeler pathway for L-ascorbic acid biosynthesis in plants.
Experimental Workflow: Enzyme Activity Assay
Caption: A general experimental workflow for a this compound enzyme assay.
Logical Relationship: Troubleshooting High Variability
Caption: A decision-making diagram for troubleshooting inconsistent results.
References
Technical Support Center: Optimizing Galactonolactone Stability in Experimental Buffers
This technical support center provides researchers, scientists, and drug development professionals with guidance on handling and stabilizing Galactonolactone in common experimental buffers. The information is presented in a question-and-answer format to directly address potential issues encountered during laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound instability in aqueous solutions?
A1: The primary cause of instability for this compound, like other lactones, is hydrolysis. This chemical reaction involves the cleavage of the cyclic ester bond by water, resulting in the formation of the corresponding open-chain hydroxy acid (Galactonic acid).[1] This process is significantly influenced by the pH and temperature of the solution.
Q2: How does pH affect the stability of this compound?
A2: The stability of this compound is highly pH-dependent. The hydrolysis of the lactone ring is catalyzed by both acidic and basic conditions.[1] Generally, the rate of hydrolysis is slowest in the slightly acidic to neutral pH range. In strongly acidic or alkaline solutions, the degradation rate increases substantially.
Q3: What is the effect of temperature on this compound stability?
A3: Increased temperatures accelerate the rate of hydrolysis of this compound.[1] For optimal stability, it is recommended to prepare and store this compound solutions at low temperatures (e.g., 2-8°C for short-term storage, or frozen at -20°C to -80°C for long-term storage).
Q4: Which type of buffer is recommended for experiments involving this compound?
A4: For experiments requiring the lactone form to be stable, it is advisable to use a buffer system that maintains a slightly acidic to neutral pH (ideally between pH 4 and 6). Citrate or acetate (B1210297) buffers are often suitable choices. It is crucial to avoid highly basic buffers (e.g., phosphate (B84403) or borate (B1201080) buffers at high pH) if lactone stability is critical for the experiment.
Q5: How should I prepare and store stock solutions of this compound?
A5: To minimize hydrolysis, stock solutions of this compound should be prepared in a dry, aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) or absolute ethanol.[1] These stock solutions should be stored in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1] For aqueous working solutions, it is best to prepare them fresh for each experiment by diluting the stock solution into the pre-chilled experimental buffer immediately before use.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity of this compound over time in an in vitro assay. | Hydrolysis of the lactone ring to the inactive hydroxy acid form in the aqueous assay buffer. | 1. Prepare fresh working solutions of this compound for each experiment. 2. If the experiment is long, consider replenishing the this compound at set time points. 3. Optimize the assay buffer to a pH between 4 and 6. 4. Perform the assay at the lowest feasible temperature. |
| Appearance of an unexpected peak in HPLC analysis of a this compound solution. | The new peak is likely the hydrolysis product, Galactonic acid. | 1. Confirm the identity of the new peak by mass spectrometry; the mass should correspond to this compound + 18 Da (mass of water). 2. Review the preparation and storage conditions of your solution, paying close attention to pH, temperature, and the use of aqueous solvents. |
| Inconsistent experimental results when using this compound. | Variability in the extent of this compound hydrolysis between experiments. | 1. Standardize the preparation of this compound solutions, ensuring the same solvent, temperature, and time between preparation and use. 2. Always use freshly prepared working solutions. 3. Routinely check the purity of the stock solution by HPLC. |
Quantitative Data on this compound Stability
While specific kinetic data for this compound hydrolysis in all common buffers is not extensively published, the following table provides estimated half-lives at 25°C based on the general principles of lactone chemistry. Researchers should determine the precise stability in their specific experimental system.
| Buffer System | pH | Estimated Half-life (t1/2) at 25°C |
| 0.1 M Hydrochloric Acid | 1.0 | < 1 hour |
| 0.1 M Citrate Buffer | 4.0 | Several days |
| 0.1 M Phosphate Buffer | 7.0 | Hours to days |
| 0.1 M Phosphate Buffer | 8.0 | Minutes to hours |
| 0.1 M Sodium Hydroxide | 13.0 | < 1 minute |
Experimental Protocols
Protocol 1: Determination of this compound Stability by HPLC
This protocol outlines a method to determine the stability of this compound in a specific buffer.
Objective: To quantify the rate of hydrolysis of this compound at a given pH and temperature.
Materials:
-
D-Galactono-1,4-lactone
-
High-purity water
-
Selected experimental buffer (e.g., citrate, phosphate)
-
HPLC system with a UV or Refractive Index (RI) detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (HPLC grade)
-
Formic acid (or other suitable mobile phase modifier)
-
Thermostatically controlled incubator or water bath
-
Autosampler vials
Procedure:
-
Preparation of Solutions:
-
Prepare a concentrated stock solution of this compound (e.g., 10 mg/mL) in dry DMSO.
-
Prepare the desired experimental buffer at the target pH.
-
-
Initiation of Stability Study:
-
Dilute the this compound stock solution into the experimental buffer to a final concentration of, for example, 1 mg/mL.
-
Immediately take a time-zero sample by transferring an aliquot to an HPLC vial and either injecting it immediately or quenching the reaction by adding an equal volume of cold mobile phase.
-
Place the remaining solution in a thermostatically controlled environment (e.g., 25°C or 37°C).
-
-
Time-Point Sampling:
-
Withdraw aliquots at predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24, 48 hours).
-
Process each sample in the same manner as the time-zero sample.
-
-
HPLC Analysis:
-
Mobile Phase: Isocratic elution with a mixture of water (containing 0.1% formic acid) and acetonitrile. The exact ratio should be optimized to achieve good separation between this compound and its hydrolysis product.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 210 nm or RI detector.
-
Inject equal volumes of each time-point sample.
-
-
Data Analysis:
-
Integrate the peak area of the this compound peak at each time point.
-
Plot the natural logarithm of the peak area versus time.
-
The slope of the resulting linear regression will be the negative of the first-order rate constant (k).
-
Calculate the half-life (t1/2) using the equation: t1/2 = 0.693 / k.
-
Visualizations
Ascorbate Biosynthesis Pathway in Plants
L-Galactono-1,4-lactone is a key intermediate in the biosynthesis of ascorbic acid (Vitamin C) in plants. The final step of this pathway is catalyzed by the enzyme L-galactono-1,4-lactone dehydrogenase.
Caption: Simplified diagram of the L-ascorbate biosynthesis pathway in plants.
Experimental Workflow for Stability Assessment
The following workflow illustrates the key steps in assessing the stability of this compound in an experimental buffer.
Caption: Workflow for determining the stability of this compound.
Troubleshooting Logic for this compound Instability
This diagram outlines a logical approach to troubleshooting unexpected results that may be due to this compound instability.
Caption: A logical guide for troubleshooting this compound instability.
References
potential sources of interference in Galactonolactone quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately quantifying Galactonolactone.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for quantifying this compound?
A1: this compound is typically quantified using one of three main analytical techniques:
-
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) offer high specificity and sensitivity.[1]
-
Enzymatic Assays: These methods utilize enzymes like L-galactonolactone dehydrogenase (GalDH) or L-galactonolactone oxidase, which specifically act on this compound. The reaction products, such as NADH or hydrogen peroxide (H₂O₂), are then measured.
-
Colorimetric Methods: The hydroxamate method is a colorimetric approach where lactones react to form a colored complex with ferric ions.[2][3]
Q2: What is a "matrix effect" and how can it affect my this compound quantification?
A2: A matrix effect is the alteration of an analytical signal by the various components of the sample matrix, such as proteins, lipids, salts, and other endogenous compounds, excluding the analyte itself.[4][5] This can lead to either an underestimation (ion suppression) or overestimation (ion enhancement) of the true this compound concentration.[5][6] Matrix effects are a primary concern in LC-MS analysis of biological samples like plasma and urine.[4][5][6][7][8][9][10]
Q3: Can the pH of my sample affect this compound quantification?
A3: Yes, pH is a critical factor. This compound exists in equilibrium with its open-chain hydroxy acid form (galactonic acid). This equilibrium is pH-dependent. Changes in pH can alter the proportion of the lactone form, leading to variability in quantification if not properly controlled.
Troubleshooting Guides
Issue 1: Inaccurate or inconsistent results with LC-MS analysis.
Potential Cause: Matrix effects from biological samples (e.g., plasma, urine).
Troubleshooting Steps:
-
Optimize Sample Preparation: The most effective way to mitigate matrix effects is to remove interfering components before analysis.[1][4]
-
Protein Precipitation (PPT): A simple and common method, but may not remove all interfering substances.
-
Liquid-Liquid Extraction (LLE): Can be optimized by adjusting the pH of the aqueous matrix to ensure the analyte is uncharged for better extraction.[11]
-
Solid-Phase Extraction (SPE): Offers selective extraction of the analyte while reducing non-specific compounds.[4][11]
-
-
Dilution of the Sample: Diluting the sample can reduce the concentration of interfering matrix components.[8][12] This is a straightforward approach, but it may compromise the limit of detection if the analyte concentration is low.
-
Use of an Internal Standard: A stable isotope-labeled (SIL) internal standard is the preferred method to compensate for matrix effects, as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.[1][4]
-
Chromatographic Separation: Modify the chromatographic conditions (e.g., mobile phase composition, gradient) to separate this compound from co-eluting interfering compounds.[1][4]
Experimental Protocol: Solid-Phase Extraction (SPE) for Plasma Samples
This is a general protocol that should be optimized for your specific application.
-
Condition the SPE Cartridge: Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with methanol (B129727) followed by equilibration with water.
-
Load the Sample: Load the pre-treated plasma sample onto the cartridge.
-
Wash the Cartridge: Wash the cartridge with a weak organic solvent to remove loosely bound interfering compounds.
-
Elute the Analyte: Elute the this compound with an appropriate elution solvent.
-
Evaporate and Reconstitute: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS analysis.
Caption: Workflow for LC-MS analysis with sample preparation to mitigate matrix effects.
Issue 2: Low signal or no activity in enzymatic assays.
Potential Cause: Presence of enzyme inhibitors in the sample or reagents.
Troubleshooting Steps:
-
Identify Potential Inhibitors:
-
Competitive Inhibitors: Structurally similar compounds can compete with this compound for the enzyme's active site. For L-galactonolactone oxidase, L-gulono-1,4-lactone and D-galactono-1,4-lactone are known competitive inhibitors.[13]
-
Non-Competitive Inhibitors:
-
Substrate Inhibition: High concentrations of L-galactono-1,4-lactone can lead to substrate inhibition of L-galactonolactone dehydrogenase.[15]
-
-
Sample Clean-up: Use sample preparation techniques like dialysis or size-exclusion chromatography to remove potential small molecule inhibitors.
-
Reagent Purity: Ensure all buffers and reagents are free from contaminating inhibitors.
Quantitative Data on Enzyme Inhibition
| Enzyme | Inhibitor | Type of Inhibition |
| L-galactonolactone oxidase | L-gulono-1,4-lactone | Competitive[13] |
| L-galactonolactone oxidase | D-galactono-1,4-lactone | Competitive[13] |
| L-galactonolactone oxidase | p-Chloromercuriphenyl sulfonate | - |
| L-galactonolactone oxidase | Iodoacetamide | - |
| L-galactonolactone oxidase | N-ethylmaleimide | - |
| Aldonolactone Oxidoreductases | Hg²⁺, Zn²⁺, Cu²⁺ | - |
| L-galactonolactone dehydrogenase | High concentrations of L-galactono-1,4-lactone | Substrate Inhibition[15] |
Caption: Potential sources of inhibition in enzymatic assays for this compound.
Issue 3: Falsely high or low readings in coupled enzymatic assays.
Potential Cause: Interference with the detection of NADH or H₂O₂.
Troubleshooting Steps:
-
For NADH Detection (Absorbance at 340 nm):
-
Identify Interfering Substances: Any compound in the sample that absorbs light at or near 340 nm can interfere with the measurement.[16]
-
Run a Sample Blank: Prepare a reaction mixture containing the sample but without the enzyme or substrate to measure the background absorbance. Subtract this value from the test sample readings.
-
-
For H₂O₂ Detection:
-
Identify Interfering Substances:
-
Reducing Agents: Endogenous reductants in the sample can react with the oxidized reporter molecule in peroxidase-based H₂O₂ assays, leading to an underestimation of the H₂O₂ concentration.[17]
-
Dissolved Organic Matter (DOM): In environmental water samples, DOM can significantly interfere with H₂O₂ measurement.[18] Compounds like catechol and gallic acid are particularly problematic.[18]
-
-
Pre-treat the Sample: A method to overcome interference from reductants involves pre-treating the sample with the oxidized reporter molecule to selectively oxidize the interfering compounds before initiating the peroxidase reaction.[17]
-
Experimental Protocol: Overcoming Reductant Interference in H₂O₂ Assays
This protocol is adapted from a general method and should be optimized for your specific assay.
-
Prepare a Solution of the Oxidized Reporter: Generate the oxidized form of your reporter molecule (e.g., ABTS•⁺ from ABTS) by reacting it with a known amount of H₂O₂ and peroxidase.
-
Pre-treat the Sample: Add a small amount of the oxidized reporter solution to your sample. This will oxidize the endogenous reductants.
-
Initiate the Assay: Once the reaction from the pre-treatment has stopped (i.e., the absorbance is stable), add the peroxidase to your sample to start the reaction for H₂O₂ quantification.
Caption: Decision workflow for mitigating reductant interference in H₂O₂ assays.
Issue 4: Non-specific signal in the hydroxamate colorimetric assay.
Potential Cause: Presence of other compounds that form colored complexes with ferric ions.
Troubleshooting Steps:
-
Identify Potential Interferents: Carboxylic acids, esters, amides, and other lactones can also react with hydroxylamine (B1172632) to form hydroxamic acids, which then form a colored complex with ferric ions.[2]
-
Sample Clean-up: Use chromatographic techniques (e.g., solid-phase extraction) to separate this compound from other reactive compounds before performing the colorimetric assay.
-
Use a More Specific Method: If significant interference is observed and cannot be resolved by sample clean-up, consider using a more specific method like an enzymatic assay or LC-MS.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Colorimetric determination of organic compounds by formation of hydroxamic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydroxamate-based colorimetric method for direct screening of transglutaminase-producing bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. eijppr.com [eijppr.com]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Matrix effects during analysis of plasma samples by electrospray and atmospheric pressure chemical ionization mass spectrometry: practical approaches to their elimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Biosynthesis of ascorbate in yeast. Purification of L-galactono-1,4-lactone oxidase with properties different from mammalian L-gulonolactone oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. l-Galactono-1,4-lactone dehydrogenase (GLDH) Forms Part of Three Subcomplexes of Mitochondrial Complex I in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Spectral studies of the interaction of the substrate 'quinonoid' 6-methyl dihydropterine and the coenzyme NADH used as marker in the dihydropteridine reductase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Overcoming Reductant Interference in Peroxidase-Based Assays for Hydrogen Peroxide Quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Interference of dissolved organic matter and its constituents on the accurate determination of hydrogen peroxide in water - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of δ-Galactonolactone
Welcome to the technical support center for the synthesis of δ-Galactonolactone. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical guidance for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in synthesizing and isolating δ-Galactonolactone?
The main difficulty lies in the inherent thermodynamic instability of the δ-lactone (a six-membered ring). It readily isomerizes to the more stable γ-Galactonolactone (a five-membered ring), especially in solution.[1][2] This isomerization makes the isolation of pure δ-Galactonolactone challenging.
Q2: What are the most common methods for synthesizing δ-Galactonolactone?
The two most prevalent methods for the synthesis of δ-Galactonolactone are:
-
Catalytic Oxidation using Shvo's Catalyst: This method involves the oxidation of D-galactose using a ruthenium-based catalyst, which has shown good selectivity for the δ-lactone under anhydrous conditions.[2]
-
Oxidation with Bromine Water: A classical method for oxidizing aldoses, this approach can yield δ-lactones but may also promote the formation of the γ-isomer and the corresponding galactonic acid.[2]
Q3: Is enzymatic synthesis a viable option for producing δ-Galactonolactone?
Enzymatic synthesis using galactose oxidase is a highly specific method for the oxidation of the C-6 primary alcohol of galactose to an aldehyde.[3] However, this does not directly yield the lactone. A subsequent oxidation step is required to convert the aldehyde to the carboxylic acid, which can then form the lactone. This multi-step process can be complex to optimize.
Q4: How can I minimize the isomerization of δ-Galactonolactone to γ-Galactonolactone during my experiment?
To minimize isomerization, it is crucial to:
-
Work under anhydrous (water-free) conditions, as water can facilitate hydrolysis and subsequent isomerization.
-
Avoid high temperatures and prolonged reaction times, as these can promote the conversion to the more stable γ-form.[2]
-
Use purification methods that are rapid and can be performed at low temperatures.
Q5: What is the best way to store δ-Galactonolactone?
Due to its instability, δ-Galactonolactone should be stored in a dry, inert atmosphere at low temperatures (e.g., in a desiccator at -20°C) to prevent hydrolysis and isomerization.
Troubleshooting Guide
Problem 1: Low Yield of δ-Galactonolactone
| Potential Cause | Suggested Solution |
| Incomplete Reaction | - Extend the reaction time, but monitor closely for isomerization. - Ensure the catalyst (if used) is active and used in the correct proportion. |
| Isomerization to γ-Lactone | - Strictly maintain anhydrous conditions. - Reduce the reaction temperature. - Optimize the reaction time to maximize δ-lactone formation before significant isomerization occurs. |
| Hydrolysis of the Lactone | - Ensure all solvents and reagents are thoroughly dried before use. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Loss during Workup/Purification | - Use rapid purification techniques like flash chromatography at low temperatures. - Minimize exposure to protic solvents. |
Problem 2: High Proportion of γ-Galactonolactone in the Product Mixture
| Potential Cause | Suggested Solution |
| Thermodynamic Equilibration | - The reaction may have proceeded for too long or at too high a temperature, favoring the more stable γ-isomer. Reduce reaction time and temperature.[2] |
| Presence of Water | - Meticulously dry all glassware, solvents, and reagents. Water catalyzes the hydrolysis to galactonic acid, which can then re-lactonize to the more stable γ-form. |
| Purification Method | - Traditional crystallization methods may allow for isomerization in solution. Consider rapid purification techniques or fractional crystallization at low temperatures. |
Experimental Protocols
Method 1: Synthesis of δ-Galactonolactone using Shvo's Catalyst
This protocol is adapted from the work of Bierenstiel and Schlaf (2004).[2]
Materials:
-
D-Galactose
-
Shvo's catalyst ([(C₅Ph₅)Ru(CO)₂]₂)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Cyclohexanone (B45756) (hydrogen acceptor)
-
Anhydrous diethyl ether
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve D-galactose in anhydrous DMF.
-
Add Shvo's catalyst and cyclohexanone to the solution.
-
Heat the reaction mixture to the desired temperature (e.g., 60-80°C) and stir for the specified time (e.g., 2-4 hours). Monitor the reaction progress by TLC or NMR.
-
After the reaction is complete, cool the mixture to room temperature.
-
Precipitate the product by adding anhydrous diethyl ether.
-
Collect the precipitate by filtration or centrifugation under an inert atmosphere.
-
Wash the product with anhydrous diethyl ether to remove any remaining impurities.
-
Dry the product under high vacuum.
Data Presentation
Table 1: Comparison of Galactose Oxidation for δ-Galactonolactone Synthesis (using Shvo's Catalyst) [2]
| Entry | Sugar | Time (h) | Temperature (°C) | Conversion (%) | Isolated Yield (%) | γ:δ Ratio |
| 1 | D-Galactose | 87 | 21 | 92 | 54 | 93:7 |
| 2 | D-Galactose | 4 | 80 | >95 | 75 | 85:15 |
Data adapted from Bierenstiel, M., & Schlaf, M. (2004). δ-Galactonolactone: Synthesis, Isolation, and Comparative Structure and Stability Analysis of an Elusive Sugar Derivative. European Journal of Organic Chemistry, 2004(7), 1474-1481.
Visualizations
Experimental Workflow: Synthesis via Catalytic Oxidation
References
strategies to improve the yield of Galactonolactone synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting strategies for the synthesis of Galactonolactone.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The primary methods for synthesizing this compound involve the oxidation of D-galactose. These can be broadly categorized into chemical and enzymatic methods.
-
Chemical Oxidation: This often involves using oxidizing agents like bromine or employing catalysts such as gold nanoparticles or transition metal complexes like Shvo's catalyst.[1][2]
-
Enzymatic Oxidation: This method utilizes enzymes, most commonly galactose oxidase (GalOx), to catalyze the oxidation of D-galactose.[3][4] This approach is valued for its high selectivity.
Q2: I am observing the formation of a mixture of lactones (1,4- and 1,5-). How can I control the regioselectivity?
A2: The formation of a mixture of 1,4- (γ-lactone) and 1,5- (δ-lactone) this compound is a common challenge, as the two forms can exist in equilibrium.[1] The thermodynamically more stable γ-lactone is often the major product. To maximize the yield of the desired isomer, consider the following:
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures can favor the kinetically controlled formation of the δ-lactone.[5]
-
Catalyst Choice: Certain catalysts may offer higher selectivity. For instance, the use of Shvo's catalyst has been reported to initially produce the δ-lactone, which then isomerizes to the more stable γ-lactone.[5]
-
Post-Reaction Workup: The purification strategy can be optimized to separate the isomers.
Q3: What are the key parameters to optimize for improving the overall yield of this compound synthesis?
A3: Several factors can significantly impact the yield. Key parameters to optimize include:
-
Catalyst Activity and Loading: Ensure the catalyst is active and used at an optimal concentration.[6]
-
Reaction Conditions: Temperature, pH, and reaction time are critical and should be carefully controlled and optimized for the specific method being used.[6]
-
Purity of Starting Materials: The purity of D-galactose and any reagents used can affect the reaction outcome.
-
Atmosphere: For some reactions, particularly those sensitive to oxidation or moisture, conducting the synthesis under an inert atmosphere (e.g., nitrogen or argon) is crucial.[6]
Troubleshooting Guide
Problem 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Inactive Catalyst/Enzyme | Verify the age, storage conditions, and activity of your catalyst or enzyme. For enzymes, perform a control reaction with a known substrate to confirm activity. Consider using a fresh batch.[6][7] |
| Sub-optimal Reaction Conditions | Systematically vary the temperature, pH, and reaction time to find the optimal conditions for your specific setup. Monitor the reaction progress using techniques like TLC or HPLC.[6] |
| Poor Quality of Starting Materials | Ensure your D-galactose is of high purity and dry. Purify reagents and solvents if necessary.[3] |
| Product Decomposition | Extended reaction times or harsh workup conditions can lead to product degradation. Quench the reaction as soon as it is complete and use mild workup procedures.[3][6] |
Problem 2: Difficulty in Product Isolation and Purification
| Possible Cause | Suggested Solution |
| Formation of Emulsions During Workup | To break emulsions, try washing the organic layer with brine (saturated NaCl solution). In persistent cases, centrifugation can be effective.[8] |
| Co-elution of Product with Impurities during Chromatography | Optimize your chromatography conditions. Experiment with different solvent systems or consider using a different stationary phase. |
| Product is Water-Soluble | If the product remains in the aqueous layer during extraction, try using a different organic solvent or perform multiple extractions. In some cases, techniques like lyophilization of the aqueous phase may be necessary. |
Data Presentation
Table 1: Comparison of Reaction Conditions for δ-Galactonolactone Synthesis using Shvo's Catalyst
| Substrate | Method | Time (h) | Temperature (°C) | Conversion (%) | Isolated Yield (%) | γ:δ Ratio |
| D-Glucose | B | 16 | 45 | 98 | 86 | 99.9:0.1 |
| D-Mannose | A | 87 | 21 | 91 | 41 | 94:6 |
| D-Galactose | A | 87 | 21 | 92 | 54 | 93:7 |
Data adapted from a study on the synthesis and isolation of δ-D-galactonolactone.[9] Method A was optimized for the maximum amount of the labile δ-lactone, while Method B involved carrying out the oxidation in a cyclohexanone (B45756) suspension.[9]
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound using Galactose Oxidase
This protocol outlines a general procedure for the enzymatic oxidation of D-galactose.
Materials:
-
Galactose Oxidase (GOx)
-
D-galactose
-
Sodium phosphate (B84403) buffer (0.1 M, pH 7.0)
-
Catalase (optional, to decompose hydrogen peroxide byproduct)
-
Deionized water
Procedure:
-
Prepare a solution of D-galactose in the sodium phosphate buffer.
-
Add the Galactose Oxidase to the substrate solution. If using, add catalase to the reaction mixture.
-
Incubate the reaction at the optimal temperature for the enzyme (typically around 25-30°C) with gentle agitation.
-
Monitor the reaction progress by measuring oxygen consumption or by periodically taking aliquots for analysis (e.g., HPLC).
-
Once the reaction is complete, the enzyme can be denatured (e.g., by heating) and removed by centrifugation.
-
The product can then be purified from the reaction mixture using standard techniques such as chromatography.
Protocol 2: Chemical Synthesis of δ-Galactonolactone using Shvo's Catalyst (Method A)
This protocol is adapted from a published procedure for the synthesis of δ-D-galactonolactone.[9]
Materials:
-
D-galactose
-
Shvo's catalyst ([(C4Ph4CO)(CO)2Ru]2)
-
Hydrogen acceptor (e.g., 4-phenyl-3-buten-2-one)
-
Solvent (e.g., DMF)
Procedure:
-
In a clean, dry reaction vessel, dissolve D-galactose and the hydrogen acceptor in the solvent.
-
Add Shvo's catalyst to the mixture.
-
Stir the reaction at room temperature (21°C).
-
Monitor the reaction for approximately 87 hours.
-
Upon completion, the product can be isolated and purified. This may involve removal of the catalyst and solvent, followed by chromatographic purification.
Visualizations
Caption: Workflow for optimizing this compound synthesis.
Caption: Decision tree for troubleshooting low synthesis yield.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Troubleshooting [chem.rochester.edu]
- 4. benchchem.com [benchchem.com]
- 5. d-nb.info [d-nb.info]
- 6. Catalytic Promiscuity of Galactose Oxidase: A Mild Synthesis of Nitriles from Alcohols, Air, and Ammonia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Galactose Oxidase - Worthington Enzyme Manual | Worthington Biochemical [worthington-biochem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of Galactonolactone Isomers
Welcome to the technical support resource for the purification of Galactonolactone isomers. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals overcome common challenges encountered during the separation and purification of D-galactono-1,4-lactone and its related isomers.
Frequently Asked Questions (FAQs)
Q1: What makes the purification of this compound isomers so challenging?
The primary difficulty lies in the inherent chemical equilibrium between the different isomeric forms. Galactonic acid can cyclize to form two main lactone isomers: the five-membered D-galactono-1,4-lactone (γ-lactone) and the six-membered D-galactono-1,5-lactone (δ-lactone).[1][2] These isomers can interconvert in solution, making it difficult to isolate a single, pure form.[1] Furthermore, both lactones are susceptible to ring-opening hydrolysis back to the open-chain D-galactonic acid, especially in the presence of water or under acidic or basic conditions.[3][4][5]
Q2: Which this compound isomer is more stable?
The D-galactono-1,4-lactone (γ-lactone) is generally the thermodynamically more stable form compared to the D-galactono-1,5-lactone (δ-lactone).[3] Over time in solution, the equilibrium will favor the formation of the 1,4-lactone.
Q3: What factors influence the stability and interconversion of the isomers?
Several factors can affect the equilibrium and stability of galactolactones:
-
pH: Both acidic and basic conditions can catalyze the hydrolysis of the lactone ring back to galactonic acid.[5]
-
Temperature: Higher temperatures can accelerate both the rate of interconversion between isomers and the rate of hydrolysis.[5]
-
Solvent: The presence of water facilitates hydrolysis.[3] Working in anhydrous organic solvents can help maintain the lactone form.
Q4: How can I confirm the identity and purity of my isolated isomer?
A combination of analytical techniques is recommended:
-
NMR Spectroscopy: ¹H and ¹³C NMR can distinguish between the 1,4- and 1,5-isomers based on their unique chemical shifts and coupling constants.[3]
-
HPLC: A validated HPLC method can separate and quantify the isomers and detect the presence of galactonic acid.[6]
-
Melting Point: A sharp, well-defined melting point is indicative of high purity. The reported melting point for D-galactono-1,4-lactone is around 133-137°C.[7] A broad melting range suggests the presence of impurities.
Troubleshooting Guide
Problem 1: Low Yield of Purified Lactone
| Possible Cause | Suggested Solution |
| Hydrolysis during workup: The lactone ring opened during extraction or purification steps. This is common in aqueous, acidic, or basic solutions.[5] | Maintain a neutral or slightly acidic pH (4-6) during aqueous extractions. Work at low temperatures (0-4°C) to minimize the rate of hydrolysis. Evaporate aqueous solutions as quickly as possible under reduced pressure. |
| Isomerization to the more soluble isomer: The target isomer converted into a more soluble form that remained in the mother liquor during crystallization. | Minimize the time the compound spends in solution. Choose a crystallization solvent that provides good differential solubility between the isomers.[7] |
| Incomplete extraction from the reaction mixture. | Perform multiple extractions with an appropriate organic solvent (e.g., ethyl acetate) to ensure complete recovery from the aqueous phase. |
| Loss during chromatography: The compound is binding irreversibly to the column or is eluting very broadly. | Ensure the sample is fully soluble in the mobile phase.[8] If additives were used to solubilize the initial sample, include them in the running buffer.[9] Optimize the mobile phase composition for better elution. |
Problem 2: Product is Impure (Contaminated with other isomers or starting material)
| Possible Cause | Suggested Solution |
| Co-crystallization of isomers: The 1,4- and 1,5-lactones have similar properties and may crystallize together. | Perform fractional crystallization. Redissolve the crystals in a minimal amount of hot solvent and allow them to cool slowly to enrich the desired isomer.[7] Repeat the process until purity is achieved. |
| Incomplete separation by chromatography. | Optimize the HPLC/column chromatography method. Try a different stationary phase (e.g., a carbohydrate-specific column) or adjust the mobile phase gradient to improve resolution between the isomer peaks.[10] |
| Residual galactonic acid: The open-chain acid is present in the final product. | Wash the crystalline product with a non-polar organic solvent in which the lactone is sparingly soluble but the more polar acid is not. Alternatively, purification via column chromatography should effectively separate the more polar acid from the lactones. |
Data Presentation
Table 1: Physicochemical Properties of D-Galactono-1,4-lactone
| Property | Value | Reference(s) |
|---|---|---|
| Molecular Formula | C₆H₁₀O₆ | [11] |
| Molecular Weight | 178.14 g/mol | [11] |
| Appearance | White crystalline powder | [5][12] |
| Melting Point | 133 - 137 °C | [7] |
| CAS Number | 2782-07-2 |[11][13] |
Table 2: Example HPLC Conditions for Isomer Analysis
| Parameter | Condition | Rationale / Note |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Commonly used for separating polar analytes.[6][14] |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and an aqueous buffer (e.g., formate (B1220265) or acetate (B1210297) buffer at pH 4-5). | The organic modifier helps elute the compounds, while a slightly acidic pH helps suppress the ionization of any residual galactonic acid and stabilize the lactones. |
| Flow Rate | 0.5 - 1.0 mL/min | Standard analytical flow rate. |
| Detection | UV at 210-220 nm or Refractive Index (RI) | Lactones have a weak UV chromophore. RI detection is universal for carbohydrates but less sensitive. Derivatization may be needed for high sensitivity.[6] |
| Temperature | Ambient or controlled (e.g., 25°C) | Maintaining a consistent temperature is crucial for reproducible retention times. |
Visualized Workflows and Pathways
Caption: Equilibrium between 1,4- and 1,5-lactone isomers and D-galactonic acid.
Caption: A general workflow for the purification of this compound isomers.
Caption: A decision tree for troubleshooting common purification issues.
Experimental Protocols
Protocol 1: HPLC Separation of this compound Isomers (Analytical)
This protocol is for the analytical separation of D-galactono-1,4-lactone and D-galactono-1,5-lactone to assess purity.
1. Materials and Equipment:
-
HPLC system with UV or RI detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC-grade acetonitrile[15]
-
HPLC-grade water[15]
-
Formic acid or acetic acid
-
Sample dissolved in mobile phase or water
2. Mobile Phase Preparation:
-
Prepare Mobile Phase A: 0.1% Formic Acid in Water.
-
Prepare Mobile Phase B: Acetonitrile.
-
Degas both mobile phases prior to use.
3. Chromatographic Conditions:
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
-
Detection: RI or UV at 215 nm
-
Gradient: Start with 5% Mobile Phase B for 5 minutes. Increase to 40% B over 20 minutes. Hold for 5 minutes. Return to initial conditions and equilibrate for 10 minutes. (Note: This is a starting point and must be optimized for your specific column and isomer mixture).[10]
4. Procedure:
-
Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.
-
Prepare a sample solution of the this compound mixture at approximately 1 mg/mL in water or the initial mobile phase. Filter the sample through a 0.22 µm syringe filter.
-
Inject the sample onto the HPLC system.
-
Analyze the resulting chromatogram. The isomers should elute as distinct peaks. The presence of a very early eluting peak may indicate galactonic acid.
Protocol 2: Purification by Fractional Crystallization
This protocol describes a general method for enriching one isomer from a mixture.
1. Materials and Equipment:
-
Crude this compound mixture
-
Anhydrous Ethanol (B145695) or Methanol[7]
-
Erlenmeyer flasks
-
Heating plate with stirring
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
2. Procedure:
-
Place the crude this compound mixture in an Erlenmeyer flask.
-
Add a minimal volume of hot anhydrous ethanol (or methanol) dropwise while stirring and gently heating, just enough to fully dissolve the solid.[16]
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask. Crystals should begin to form.
-
Once the flask has reached room temperature, place it in an ice bath for 30-60 minutes to maximize crystal formation.
-
Collect the first crop of crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold anhydrous ethanol.
-
This first crop of crystals will be enriched in the less soluble isomer.
-
Take the filtrate (mother liquor) and reduce its volume by approximately half by heating or under reduced pressure.
-
Allow the concentrated filtrate to cool as in steps 3 and 4 to obtain a second crop of crystals, which will be enriched in the more soluble isomer.
-
Assess the purity of each crystal crop using the HPLC method described above.
-
Repeat the crystallization process on the desired enriched crop to further improve its purity.
References
- 1. researchgate.net [researchgate.net]
- 2. ecmdb.ca [ecmdb.ca]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. chemsynlab.com [chemsynlab.com]
- 6. researchgate.net [researchgate.net]
- 7. Cas 2782-07-2,D-GALACTONO-1,4-LACTONE | lookchem [lookchem.com]
- 8. researchgate.net [researchgate.net]
- 9. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 10. researchgate.net [researchgate.net]
- 11. D-Galactono-1,4-Lactone | C6H10O6 | CID 97165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. D-Galactonic acid, γ-lactone [webbook.nist.gov]
- 14. The Role of pH and Ring-opening Hydrolysis Kinetics on Liposomal Release of Topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Simultaneous Degradation Study of Isomers in Human Plasma by HPLC-MS/MS and Application of LEDA Algorithm for Their Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Addressing Galactonolactone Degradation During Sample Preparation
Welcome to the technical support center for researchers, scientists, and drug development professionals working with galactonolactone. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to this compound degradation during sample preparation and analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to degradation?
This compound is a cyclic ester (lactone) of galactonic acid. Like other lactones, it is susceptible to hydrolysis, a chemical reaction where the ring structure is opened by reaction with water to form the corresponding hydroxy acid (in this case, galactonic acid).[1] This equilibrium is significantly influenced by pH and temperature.[1]
Q2: What is the primary degradation pathway for this compound?
The primary degradation pathway for this compound is pH-dependent hydrolysis. In neutral to alkaline conditions, the lactone ring is readily opened to form galactonate. Conversely, acidic conditions favor the closed-ring lactone form.[1] Elevated temperatures can accelerate this hydrolysis at any pH.[2]
References
how to prevent hydrolysis of Galactonolactone in solution
Welcome to the technical support center for D-Galactonolactone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the hydrolysis of D-Galactonolactone in solution, ensuring the integrity and reliability of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is D-Galactonolactone and why is its stability in solution a concern?
A1: D-Galactonolactone is a cyclic ester (lactone) of D-galactonic acid. In aqueous solutions, the lactone ring is susceptible to hydrolysis, a chemical reaction in which water cleaves the ester bond, opening the ring to form D-galactonic acid. This conversion can significantly impact experimental results, as the biological activity and physical properties of the open-chain acid may differ from the lactone form.
Q2: What are the primary factors that influence the hydrolysis of D-Galactonolactone?
A2: The hydrolysis of D-Galactonolactone is primarily influenced by pH and temperature. The reaction is accelerated in both acidic and basic conditions.[1] Increased temperatures also significantly increase the rate of hydrolysis. The stability of the lactone is generally greatest at a slightly acidic to neutral pH.
Q3: How should I prepare stock solutions of D-Galactonolactone to ensure stability?
A3: For long-term storage, it is recommended to prepare stock solutions in an anhydrous aprotic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol. These stock solutions should be stored at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles and exposure to moisture. Avoid using aqueous buffers for long-term storage of stock solutions.[2]
Q4: I need to use D-Galactonolactone in an aqueous buffer for my experiment. What is the best approach?
A4: When an aqueous solution is required, it is crucial to prepare it fresh on the day of the experiment. Use a pre-chilled, slightly acidic buffer (pH 4-6) to slow the rate of hydrolysis. After dissolving the D-Galactonolactone, the solution should be kept on ice and used as quickly as possible.
Q5: Which buffer system is recommended for maintaining the stability of D-Galactonolactone in aqueous solutions?
A5: Citrate (B86180) and phosphate (B84403) buffer systems are commonly used for experiments in the slightly acidic to neutral pH range and can help maintain a stable pH environment to minimize hydrolysis. A citrate buffer, which can maintain an acidic pH, may be particularly useful for preventing base-catalyzed hydrolysis.[3] Ultimately, the choice of buffer will depend on the specific requirements of your experiment, but maintaining a pH between 4 and 6 is a good starting point for enhancing stability.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of compound activity in a multi-day experiment. | Hydrolysis of D-Galactonolactone in the aqueous experimental medium. | 1. Prepare a fresh solution of D-Galactonolactone daily.2. Conduct a time-course experiment to determine the rate of degradation in your specific medium and adjust the replenishment schedule accordingly.3. If possible, consider using a more stable analog of the compound. |
| Appearance of an unexpected peak in HPLC or other analytical methods. | The new peak is likely the hydrolyzed product, D-galactonic acid. | 1. Confirm the identity of the new peak using mass spectrometry; the mass should correspond to the addition of a water molecule (an increase of 18 Da) to the parent lactone.2. Review your solution preparation and storage procedures to minimize hydrolysis. Ensure you are using a suitable pH and temperature. |
| Inconsistent experimental results between batches. | Variability in the extent of D-Galactonolactone hydrolysis between freshly prepared solutions. | 1. Standardize your solution preparation protocol meticulously. Always use the same buffer composition, pH, and temperature.2. Prepare a larger batch of the buffered solution to be used across all related experiments on the same day to ensure consistency. |
| Precipitation of the compound in the aqueous buffer. | Poor solubility of D-Galactonolactone in the chosen buffer system. | 1. Prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.2. Gently warm the buffer to aid dissolution, but cool it down immediately to minimize hydrolysis. |
Quantitative Data on Lactone Stability
| pH Range | Temperature | Expected Stability of D-Galactonolactone |
| < 4 | Room Temperature | Low (Acid-catalyzed hydrolysis) |
| 4 - 6 | 4°C | High (Optimal for short-term stability) |
| 4 - 6 | Room Temperature | Moderate |
| 7 | 4°C | Moderate |
| 7 | Room Temperature | Low to Moderate |
| > 8 | Room Temperature | Very Low (Base-catalyzed hydrolysis) |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Aqueous Solution of D-Galactonolactone for Immediate Use
This protocol describes the preparation of a D-Galactonolactone solution in a citrate buffer to minimize hydrolysis for short-term experimental use.
Materials:
-
D-Galactonolactone powder
-
Citric acid monohydrate
-
Trisodium citrate dihydrate
-
High-purity water (e.g., Milli-Q or equivalent)
-
Calibrated pH meter
-
Sterile, RNase/DNase-free microcentrifuge tubes and pipette tips
-
Ice bucket
Procedure:
-
Prepare a 0.1 M Citrate Buffer (pH 5.0):
-
Prepare a 0.1 M solution of Citric Acid Monohydrate (2.10 g in 100 mL of high-purity water).
-
Prepare a 0.1 M solution of Trisodium Citrate Dihydrate (2.94 g in 100 mL of high-purity water).
-
In a beaker, combine approximately 62 mL of the citric acid solution with 38 mL of the sodium citrate solution.
-
Measure the pH using a calibrated pH meter and adjust to pH 5.0 by adding small volumes of the citric acid or sodium citrate solution as needed.
-
Sterile filter the buffer through a 0.22 µm filter.
-
Pre-chill the buffer on ice.
-
-
Prepare the D-Galactonolactone Solution:
-
On the day of the experiment, weigh the required amount of D-Galactonolactone powder in a sterile microcentrifuge tube.
-
Add the pre-chilled 0.1 M citrate buffer (pH 5.0) to the desired final concentration.
-
Vortex briefly at low speed until the powder is completely dissolved.
-
Keep the solution on ice at all times.
-
Use the solution as soon as possible, preferably within a few hours of preparation.
-
Protocol 2: Monitoring D-Galactonolactone Hydrolysis by HPLC
This protocol provides a general method for monitoring the stability of D-Galactonolactone in a given buffer by separating and quantifying the lactone and its hydrolyzed product, D-galactonic acid, using High-Performance Liquid Chromatography (HPLC).[4][5][6][7]
Instrumentation and Conditions:
-
HPLC System: With a UV or Refractive Index (RI) detector.
-
Column: A suitable reversed-phase column (e.g., C18) or an ion-exchange column.
-
Mobile Phase: An isocratic mobile phase of dilute sulfuric acid (e.g., 0.005 M) is often used for the separation of sugar acids.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Temperature: Ambient or controlled.
-
Detection: UV at a low wavelength (e.g., 210 nm) if the compounds have some absorbance, or RI detection.
Procedure:
-
Prepare Standards: Prepare standard solutions of both D-Galactonolactone and D-galactonic acid of known concentrations in the mobile phase.
-
Prepare Sample Solution: Prepare a solution of D-Galactonolactone in the aqueous buffer you wish to test at a known initial concentration.
-
Incubation: Incubate the sample solution at the desired temperature.
-
Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the sample solution. It may be necessary to immediately stop the reaction by adding a quenching agent or by freezing the sample.
-
HPLC Analysis: Inject the standards and the samples from each time point onto the HPLC system.
-
Data Analysis:
-
Identify the peaks for D-Galactonolactone and D-galactonic acid based on the retention times of the standards.
-
Integrate the peak areas for both compounds at each time point.
-
Calculate the percentage of D-Galactonolactone remaining at each time point relative to the initial concentration at time 0.
-
Plot the percentage of remaining D-Galactonolactone versus time to determine the rate of hydrolysis.
-
Visualizations
Caption: Equilibrium between D-Galactonolactone and D-Galactonic Acid.
Caption: Recommended workflow for preparing and using D-Galactonolactone solutions.
References
- 1. chemsynlab.com [chemsynlab.com]
- 2. benchchem.com [benchchem.com]
- 3. biocompare.com [biocompare.com]
- 4. Simultaneous determination of gluconolactone, this compound and galactitol in urine by reversed-phase liquid chromatography: application to galactosemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
dealing with low solubility of Galactonolactone in assay media
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering challenges with the solubility of Galactonolactone in experimental assays. Our resources are designed to address common issues, offering detailed troubleshooting guides and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: Is this compound poorly soluble in aqueous media?
Contrary to what might be perceived, this compound is actually highly soluble in water. Reports indicate a water solubility of 583 g/L.[1] The challenges researchers face are often not due to low inherent solubility but may stem from a slow dissolution rate, compound stability issues, or interactions with components of the assay media.
Q2: Why might my this compound be difficult to dissolve or appear to precipitate out of solution?
Several factors can contribute to difficulties in dissolving this compound:
-
Rate of Dissolution: Like many highly soluble compounds, this compound may require adequate time and agitation to fully dissolve.
-
Isomerization and Stability: this compound exists in different isomeric forms, primarily the δ- and γ-lactones. The δ-form is less stable and can convert to the more stable γ-form in solution.[2] This process can be influenced by pH and temperature.
-
Hydrolysis: In aqueous solutions, particularly under neutral to basic conditions (like typical cell culture media, pH ~7.4), the lactone ring of this compound can be hydrolyzed to form galactonic acid.[1] This change in chemical structure could lead to precipitation if the salt form of the acid is less soluble under the specific buffer conditions.
-
Media Components: Complex biological media contain salts, amino acids, and other components that could potentially interact with this compound, affecting its stability and apparent solubility.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
For most biological applications, creating a concentrated stock solution in an appropriate solvent is recommended. While this compound is water-soluble, using a high-quality organic solvent can be advantageous for long-term storage and minimizing hydrolysis.
-
Dimethyl Sulfoxide (DMSO): DMSO is a common and effective solvent for preparing high-concentration stock solutions of a wide range of compounds for biological assays.[3][4][5][6][7] It is miscible with water and most organic liquids.
-
Water: Sterile, purified water can also be used to prepare fresh stock solutions. However, for long-term storage, the potential for hydrolysis should be considered.
Q4: How should I store my this compound stock solution?
To ensure the stability and integrity of your this compound stock solution, it is recommended to:
-
Store stock solutions at -20°C or -80°C.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Protect from light.[1]
Troubleshooting Guides
This section provides step-by-step instructions to address specific problems you might encounter when working with this compound.
Issue 1: Slow or Incomplete Dissolution of this compound Powder
If you are finding it difficult to dissolve this compound powder directly into your assay medium, follow these steps:
-
Prepare a Concentrated Stock Solution: Instead of dissolving the powder directly into a large volume of aqueous assay buffer, first prepare a concentrated stock solution in DMSO or sterile water.
-
Use Gentle Warming and Agitation: To aid dissolution in the stock solvent, gently warm the solution (e.g., to 37°C) and use a vortex mixer or sonicator.
-
Serial Dilution: When preparing your working concentration, perform a serial dilution from your high-concentration stock into the final assay buffer. This gradual change in solvent composition can help maintain solubility.
-
Vigorous Mixing During Dilution: As you add the stock solution to the assay medium, ensure the medium is being stirred or vortexed to promote rapid and even dispersion.
Issue 2: Precipitation Observed After Diluting Stock Solution into Assay Media
If you observe cloudiness or precipitation after adding your this compound stock solution to the cell culture medium, consider the following troubleshooting workflow:
Explanation of Workflow Steps:
-
Check Final DMSO Concentration: For most cell-based assays, the final concentration of DMSO should be kept below 0.5% to avoid solvent-induced toxicity. High concentrations of DMSO can also cause some compounds to precipitate when diluted into an aqueous environment.
-
Consider pH and Hydrolysis: Cell culture media is typically buffered around pH 7.2-7.4.[8][9] In this slightly basic environment, this compound is susceptible to hydrolysis, which breaks the lactone ring to form galactonic acid.[1] This chemical change can lead to the formation of a less soluble product. To mitigate this, always prepare working solutions of this compound fresh, just before use.
-
Temperature of the Medium: Adding a concentrated stock solution to cold media can sometimes cause a soluble compound to temporarily precipitate. Using media that has been pre-warmed to the experimental temperature (e.g., 37°C) can prevent this.
-
Alternative Solubilization Methods: If precipitation persists, more advanced techniques may be necessary, although these are generally not required for a highly water-soluble compound like this compound. These could include the use of solubilizing agents or different vehicle formulations, but would require careful validation to ensure they do not interfere with the assay.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution of this compound in DMSO
This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO.
Materials:
-
D-Galactono-1,4-lactone (MW: 178.14 g/mol )
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh out 17.81 mg of D-Galactono-1,4-lactone powder and place it in a sterile microcentrifuge tube.
-
Solvent Addition: Add 1 mL of anhydrous, sterile DMSO to the tube.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes. If the powder is not fully dissolved, sonicate the tube for 5-10 minutes in a water bath.
-
Visual Inspection: Ensure the solution is clear and free of any visible particulates.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of a Working Solution in Cell Culture Medium
This protocol details the dilution of the DMSO stock solution to prepare a final working concentration for a cell-based assay.
Materials:
-
100 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) sterile cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile tubes for dilution
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the 100 mM this compound stock solution at room temperature.
-
Calculate Dilution: Determine the volume of the stock solution needed to achieve the desired final concentration in your assay. For example, to prepare 1 mL of a 100 µM working solution, you would need 1 µL of the 100 mM stock.
-
Dilution: While gently vortexing the pre-warmed cell culture medium, add the calculated volume of the stock solution dropwise. This ensures rapid and uniform mixing.
-
Final DMSO Concentration: Always calculate the final percentage of DMSO in your working solution and ensure it is below the tolerance level for your specific cell line (typically <0.5%). Include a vehicle control (medium with the same final concentration of DMSO) in your experiment.
-
Immediate Use: Use the freshly prepared working solution immediately to minimize the risk of degradation or precipitation.
Data Presentation
Table 1: Solubility and Stability of this compound
| Property | Value | Comments |
| Water Solubility | 583 g/L | Highly soluble in water.[1] |
| Solubility in DMSO | Soluble | A datasheet indicates solubility in DMSO.[3] |
| Stability in Aqueous Solution | Sensitive to heat, air, and light. Can undergo hydrolysis in the presence of acids or bases.[1] | The lactone ring can open, especially at neutral to basic pH. |
| Isomerization | The δ-lactone form can isomerize to the more thermodynamically stable γ-lactone form in solution.[2] |
Signaling Pathways and Workflows
This compound Hydrolysis Pathway
The following diagram illustrates the hydrolysis of the this compound ring in an aqueous environment, a key factor in its stability.
References
- 1. 2782-07-2 ,D-Galactono-1,4-lactone,CAS:2782-07-2 [chemsynlab.com]
- 2. researchgate.net [researchgate.net]
- 3. cdn.usbio.net [cdn.usbio.net]
- 4. researchgate.net [researchgate.net]
- 5. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. omicronbio.com [omicronbio.com]
- 9. Iminolactones. I. The Mechanism of Hydrolysis | Semantic Scholar [semanticscholar.org]
Technical Support Center: Optimizing Galactonolactone Peak Resolution in HPLC
Welcome to the technical support center for improving the resolution of Galactonolactone peaks in High-Performance Liquid Chromatography (HPLC). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for common chromatographic challenges. Here, you will find troubleshooting advice and frequently asked questions in a straightforward question-and-answer format, complete with detailed experimental protocols and data to support your method development.
Frequently Asked Questions (FAQs)
Q1: I am seeing poor resolution and broad peaks for this compound. Where should I start troubleshooting?
Poor resolution and peak broadening are common issues in HPLC. A systematic approach to troubleshooting is crucial. Start by examining your column, mobile phase, and injection parameters. A logical workflow can help isolate the issue.
Q2: What are the common causes of peak tailing with this compound and how can I fix it?
Peak tailing, where the latter half of the peak is wider than the front, is often observed for polar compounds like this compound. This is frequently caused by secondary interactions with the stationary phase.
Common Causes and Solutions for Peak Tailing:
| Cause | Solution |
| Secondary Silanol (B1196071) Interactions | Use a highly end-capped column to minimize exposed silanol groups. Alternatively, add a mobile phase modifier like 0.1% formic acid or trifluoroacetic acid to suppress silanol activity. |
| Column Overload | Reduce the injection volume or dilute the sample. If the peak shape improves, overload was the likely cause. |
| Mobile Phase pH | The predicted pKa of D-Galactono-1,4-lactone is approximately 12.06.[1] Ensure the mobile phase pH is at least 2 pH units away from the analyte's pKa to maintain a consistent ionization state. |
| Contamination | Flush the column with a strong solvent to remove any contaminants that may be causing active sites. |
Q3: My this compound peak is fronting. What does this indicate?
Peak fronting, where the peak's front is broader than its tail, is less common than tailing but can still occur.
Common Causes and Solutions for Peak Fronting:
| Cause | Solution |
| Sample Overload (Concentration) | The sample concentration may be too high, saturating the stationary phase at the injection point. Dilute the sample and reinject. |
| Incompatible Injection Solvent | If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the analyte to move too quickly at the head of the column. Whenever possible, dissolve the sample in the mobile phase. |
| Column Collapse | This is a less common but serious issue where the stationary phase bed collapses. This can be caused by extreme pH or temperature and often requires column replacement. |
Troubleshooting Guides
Optimizing Mobile Phase Composition
The choice of mobile phase is critical for achieving good resolution. For this compound and related diterpenoid lactones, reversed-phase HPLC is commonly used.
Recommended Starting Conditions for Method Development:
| Parameter | Recommendation | Rationale |
| Mobile Phase | Acetonitrile/Water or Methanol/Water | These are standard solvent systems for reversed-phase HPLC. Acetonitrile often provides sharper peaks due to its lower viscosity. |
| Gradient Elution | Start with a shallow gradient (e.g., 5-95% organic over 20-30 minutes) | This is useful for determining the optimal elution conditions for this compound and separating it from impurities. |
| pH Modifier | 0.1% Formic Acid or Acetic Acid | Adding a small amount of acid can improve peak shape by suppressing the ionization of residual silanols on the column. |
Column Selection and Parameters
The stationary phase chemistry and column dimensions significantly impact resolution.
Column Selection Guidelines:
| Column Type | Particle Size | Dimensions | Application |
| C18 | 5 µm | 4.6 x 250 mm | A good starting point for general-purpose separations of moderately polar compounds. |
| C18 (End-capped) | 3 µm or sub-2 µm | 4.6 x 150 mm or shorter | Provides higher efficiency and better peak shape for polar analytes by reducing silanol interactions. |
| Phenyl-Hexyl | 5 µm or 3 µm | 4.6 x 150 mm | Offers alternative selectivity through π-π interactions, which can be beneficial for separating lactones from other matrix components. |
Impact of Flow Rate and Temperature
Adjusting the flow rate and temperature can fine-tune the separation.
-
Flow Rate: Lowering the flow rate generally increases resolution by allowing more time for the analyte to interact with the stationary phase. However, this also increases the run time. A typical starting flow rate for a 4.6 mm ID column is 1.0 mL/min.
-
Temperature: Increasing the column temperature can improve peak shape and reduce run times by lowering the mobile phase viscosity. However, excessive heat can degrade the analyte or the column. A good starting temperature is 30-40°C.
Experimental Protocols
While a standardized method for this compound is not widely published, the following protocol, based on methods for structurally similar diterpenoid lactones, serves as an excellent starting point for method development.
Protocol: HPLC Analysis of Diterpenoid Lactones (Adapted for this compound)
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
2. Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid (optional)
3. Mobile Phase Preparation:
-
Mobile Phase A: Water (with or without 0.1% Formic Acid)
-
Mobile Phase B: Acetonitrile or Methanol
-
Degas the mobile phases before use.
4. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Gradient of Water (A) and Acetonitrile (B) |
| Gradient Program | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-35 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm (this compound lacks a strong chromophore, so a low UV wavelength is necessary) |
| Injection Volume | 10 µL |
5. Sample Preparation:
-
Dissolve the this compound standard or sample in the initial mobile phase composition (90:10 Water:Acetonitrile).
-
Filter the sample through a 0.45 µm syringe filter before injection.
Workflow for HPLC Method Development:
References
minimizing background noise in Galactonolactone enzymatic assays
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals minimize background noise in Galactonolactone enzymatic assays.
Troubleshooting Guide
High background noise can obscure results and reduce the sensitivity and accuracy of your assay.[1] This guide addresses common issues and provides systematic solutions.
Problem: High background signal in "no-enzyme" control wells.
This is one of the most common issues and often points to the spontaneous degradation of the substrate or issues with other assay components.
| Cause | Recommended Solution | Expected Outcome |
| Spontaneous Hydrolysis of this compound | Optimize the pH of the assay buffer. Lactones are susceptible to hydrolysis, and maintaining an optimal pH can reduce the rate of non-enzymatic breakdown. Consider a slightly acidic to neutral pH range, but this must be balanced with the optimal pH for your enzyme. | Reduction in the rate of spontaneous substrate degradation, leading to a lower background signal. |
| Contaminated Reagents | Prepare fresh substrate and buffer solutions. Ensure high-purity water and reagents are used. Filter-sterilize solutions if necessary. | Elimination of interfering substances that may react with the detection reagents. |
| Inherent Color/Fluorescence of Sample | Run a sample blank containing the sample in the assay buffer but without the detection reagents. Subtract the absorbance/fluorescence of the sample blank from your results. | Correction for the intrinsic optical properties of the sample, providing a more accurate measurement of the enzymatic reaction. |
Problem: Inconsistent or non-reproducible results.
Variability in your results can stem from several procedural or environmental factors.
| Cause | Recommended Solution | Expected Outcome |
| Temperature Fluctuations | Ensure all reagents, samples, and the microplate are equilibrated to the assay temperature before starting the reaction. Use a temperature-controlled plate reader. | Consistent reaction rates across all wells and between experiments. |
| Pipetting Inaccuracies | Use calibrated pipettes and proper pipetting techniques. For multi-well plates, prepare a master mix of reagents to add to all wells to minimize variations. | Improved precision and reproducibility of your data. |
| Timing Errors in Kinetic Assays | Use a multi-channel pipette for simultaneous addition of reagents to start the reaction in multiple wells. Ensure the plate reader is set to take measurements at precise intervals immediately after reaction initiation. | More accurate determination of reaction rates. |
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of background noise in a this compound enzymatic assay?
A1: The main contributors to high background are:
-
Spontaneous hydrolysis of the this compound substrate: This is a chemical process that can occur without the enzyme, leading to product formation and a background signal.
-
Contamination of reagents: Impurities in your buffer, substrate, or enzyme preparation can interfere with the assay.
-
Intrinsic properties of your sample: Some compounds in your sample may naturally absorb light or fluoresce at the assay wavelengths.
-
Sub-optimal assay conditions: Incorrect pH, temperature, or ionic strength can increase non-enzymatic reactions.
Q2: How can I perform a proper background correction?
A2: Always include a "no-enzyme" control for each experimental condition. This well should contain all assay components (buffer, substrate, cofactors) except for the enzyme. The signal from this well represents the background and should be subtracted from the signal of the wells containing the enzyme.[2]
Q3: Should I choose a colorimetric or fluorometric assay for my experiments?
A3: The choice depends on your specific needs. Fluorometric assays are generally more sensitive and have a wider dynamic range, making them suitable for detecting low enzyme concentrations.[2] Colorimetric assays are often simpler and more cost-effective but may have lower sensitivity and be more prone to interference from colored compounds in the sample.[3]
Q4: How does pH affect the background signal?
A4: The pH of the assay buffer is critical. Lactone hydrolysis is pH-dependent. While the optimal pH for the enzyme should be considered, moving to a slightly more acidic or neutral pH might reduce the rate of spontaneous, non-enzymatic hydrolysis of this compound, thereby lowering the background.
Quantitative Data on Background Reduction
The following tables provide illustrative data on how different troubleshooting steps can impact background absorbance in a colorimetric assay.
Table 1: Effect of pH on Background Absorbance
This table shows the background absorbance from the non-enzymatic hydrolysis of this compound at different pH values after a 30-minute incubation.
| Buffer pH | Average Background Absorbance (550 nm) | Standard Deviation |
| 6.5 | 0.052 | 0.004 |
| 7.4 | 0.089 | 0.006 |
| 8.5 | 0.154 | 0.009 |
Table 2: Comparison of Assay Types
This table compares the typical signal-to-background ratios for colorimetric and fluorometric assays under similar conditions.
| Assay Type | Typical Signal (Enzyme) | Typical Background (No Enzyme) | Signal-to-Background Ratio |
| Colorimetric | 0.450 Absorbance Units | 0.090 Absorbance Units | 5 |
| Fluorometric | 8500 RFU | 500 RFU | 17 |
Experimental Protocols
1. Detailed Protocol for a Colorimetric L-galactono-1,4-lactone Dehydrogenase (GLDH) Assay
This protocol is based on a typical colorimetric microplate assay.[4]
Materials:
-
96-well clear microplate
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
L-galactono-1,4-lactone (Substrate I)
-
Electron acceptor dye (e.g., DCPIP or a tetrazolium salt like WST-1) (Substrate II)
-
Enzyme sample (e.g., purified GLDH or mitochondrial extract)
-
Microplate reader capable of measuring absorbance at the appropriate wavelength (e.g., 550 nm for a formazan (B1609692) product)
Procedure:
-
Sample Preparation: Prepare your enzyme samples in ice-cold Assay Buffer. For tissue samples, homogenize and centrifuge to obtain a clear supernatant.[4]
-
Reagent Preparation: Prepare fresh solutions of Substrate I and Substrate II in Assay Buffer. Protect the dye solution from light.
-
Assay Setup:
-
Sample Wells: Add 20 µL of your enzyme sample to the wells.
-
Blank/Control Wells: Add 20 µL of Assay Buffer (without enzyme) to the wells.
-
-
Reaction Initiation:
-
Prepare a master mix containing 170 µL of Substrate I solution and 10 µL of Substrate II solution per reaction.
-
Add 180 µL of the master mix to each well to start the reaction.
-
-
Measurement:
-
Immediately place the plate in a microplate reader pre-set to the assay temperature (e.g., 25°C).
-
Measure the absorbance at 550 nm in a kinetic mode, taking readings every minute for 15-30 minutes.
-
-
Calculation:
-
Calculate the rate of change in absorbance (ΔAbs/min) for each well from the linear portion of the curve.
-
Subtract the rate of the blank wells from the rate of the sample wells to get the enzyme-specific rate.
-
Use the Beer-Lambert law (A = εcl) and the molar extinction coefficient of the product to calculate the enzyme activity.
-
2. Detailed Protocol for a Fluorometric L-galactono-1,4-lactone Dehydrogenase (GLDH) Assay
This is a hypothetical protocol based on common principles of fluorometric enzymatic assays.
Materials:
-
96-well black microplate
-
Assay Buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.4)
-
L-galactono-1,4-lactone
-
Resazurin (a fluorogenic probe)
-
Diaphorase (as a coupling enzyme)
-
NADH (as a cofactor for the coupling reaction)
-
Enzyme sample
-
Fluorescence microplate reader (Excitation ~530-560 nm, Emission ~590-600 nm)
Procedure:
-
Sample Preparation: Prepare enzyme samples in ice-cold Assay Buffer as described for the colorimetric assay.
-
Reagent Preparation: Prepare fresh solutions of all reagents in Assay Buffer.
-
Assay Setup:
-
Sample Wells: Add 50 µL of your enzyme sample.
-
Blank/Control Wells: Add 50 µL of Assay Buffer.
-
-
Reaction Initiation:
-
Prepare a reaction mix containing L-galactono-1,4-lactone, resazurin, diaphorase, and NADH.
-
Add 50 µL of the reaction mix to all wells.
-
-
Measurement:
-
Incubate the plate at a constant temperature (e.g., 37°C), protected from light.
-
Measure the fluorescence in kinetic mode for 30-60 minutes.
-
-
Calculation:
-
Determine the rate of increase in fluorescence (ΔRFU/min).
-
Subtract the rate of the blank to correct for background.
-
Use a standard curve of the fluorescent product (resorufin) to convert the rate to molar equivalents and calculate enzyme activity.
-
Visualizations
Caption: Troubleshooting workflow for high background noise.
Caption: Relationship between problems and solutions.
References
Technical Support Center: Troubleshooting Inconsistent Galactonolactone Inhibitory Effects
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving Galactonolactone, a known inhibitor of several glycosidase enzymes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which enzymes does it primarily inhibit?
D-Galactonolactone is a sugar lactone that acts as a competitive inhibitor of several glycosidases, most notably β-galactosidase.[1] It mimics the structure of the galactose substrate, allowing it to bind to the active site of the enzyme and prevent the hydrolysis of β-galactosides.[1] Its inhibitory effects have been studied on various enzymes, including β-glucosidase and α-L-arabinosidase.[2][3]
Q2: Why am I seeing inconsistent or no inhibition with this compound in my experiments?
Inconsistent inhibitory effects of this compound can stem from several factors, primarily related to its stability in aqueous solutions. In solution, D-galactonic acid exists in a dynamic equilibrium with its two main lactone forms: the five-membered ring γ-lactone (D-galactono-1,4-lactone) and the six-membered ring δ-lactone (D-galactono-1,5-lactone). The equilibrium and stability of these forms are highly dependent on pH and temperature. The lactone forms are susceptible to hydrolysis back to the open-chain acid, which is not an effective inhibitor. This hydrolysis is slowest in acidic conditions and increases significantly at neutral or alkaline pH.
Troubleshooting Guides
This section provides a structured approach to diagnosing and resolving common issues that lead to inconsistent results with this compound.
Problem 1: No or Weak Inhibition Observed
If you are observing lower than expected or no inhibitory activity from your this compound solution, consider the following troubleshooting steps.
Troubleshooting Workflow for No/Weak Inhibition
References
- 1. β-Galactosidase - Wikipedia [en.wikipedia.org]
- 2. Inhibition of glycosidases by aldonolactones of corresponding configuration: The C-4- and C-6-specificity of β-glucosidase and β-galactosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of glycosidases by aldonolactones of corresponding configuration. The specificity of alpha-L-arabinosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for Galactonolactone Derivatization
Welcome to the technical support center for the derivatization of Galactonolactone. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of derivatizing this compound?
A1: Derivatization is a chemical modification process used to convert an analyte into a product of similar structure that is more suitable for analysis by methods such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). For this compound, which is a polar and non-volatile sugar derivative, derivatization is often necessary to increase its volatility and thermal stability for GC analysis, or to introduce a chromophore for enhanced detection in HPLC.
Q2: What are the most common derivatization techniques for this compound?
A2: The most common derivatization techniques for molecules with multiple hydroxyl groups like this compound are silylation and acylation. Silylation involves replacing the active hydrogens on the hydroxyl groups with a trimethylsilyl (B98337) (TMS) group. Acylation introduces an acyl group, often through the use of reagents like acetic anhydride.
Q3: How does the stability of this compound affect derivatization?
A3: D-Galactono-1,4-lactone is sensitive to light, heat, and air.[1] It can also undergo hydrolysis, or ring-opening, in the presence of strong acids or bases to form galacturonic acid.[1] This instability is a critical consideration when optimizing derivatization conditions, as prolonged exposure to harsh conditions can lead to degradation of the analyte. The stability of related lactones has been shown to be highest in neutral to slightly acidic conditions.
Q4: What are the key parameters to optimize for a successful this compound derivatization?
A4: The key parameters to optimize include:
-
Derivatization Reagent: The choice and concentration of the reagent are crucial.
-
Reaction Temperature: Temperature affects the rate of reaction but can also lead to degradation if too high.
-
Reaction Time: Sufficient time is needed for the reaction to go to completion.
-
Solvent: The solvent should be inert and able to dissolve both the analyte and the reagents.
-
pH: For aqueous environments, maintaining an optimal pH is important to prevent hydrolysis of the lactone ring.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting & Optimization Steps |
| Low or No Product Yield | Incomplete reaction. | 1. Increase the reaction temperature and/or time. 2. Increase the concentration of the derivatizing reagent. 3. Ensure the solvent is anhydrous, as moisture can quench many derivatizing reagents. |
| Degradation of this compound. | 1. Lower the reaction temperature. 2. Reduce the reaction time. 3. If using acidic or basic catalysts, consider reducing their concentration or using a milder catalyst. | |
| Multiple Peaks in Chromatogram | Incomplete derivatization leading to partially derivatized products. | 1. Increase the molar excess of the derivatizing reagent. 2. Increase the reaction time to ensure all hydroxyl groups are derivatized. |
| Isomerization or degradation of this compound. | 1. Use milder reaction conditions (lower temperature, shorter time). 2. Consider a two-step derivatization, such as methoximation followed by silylation, to prevent the formation of multiple isomers. | |
| Poor Peak Shape (Tailing, Fronting) | Interaction of the derivatized analyte with the analytical column. | 1. Ensure the derivatization is complete, as free hydroxyl groups can cause peak tailing. 2. Choose a more inert analytical column. |
| Overloading of the analytical column. | 1. Dilute the sample before injection. | |
| Inconsistent Results | Variability in sample preparation or reaction conditions. | 1. Ensure precise and consistent measurement of all reagents and the analyte. 2. Use a temperature-controlled reaction environment (e.g., a heating block or water bath). 3. Prepare fresh derivatizing reagents, as they can degrade over time. |
Experimental Protocols
Example Protocol 1: Silylation of this compound for GC-MS Analysis
This protocol is a general guideline and should be optimized for your specific application.
-
Sample Preparation: Accurately weigh 1-5 mg of this compound into a clean, dry reaction vial.
-
Drying: If the sample is in an aqueous solution, evaporate to complete dryness under a stream of nitrogen. It is critical to remove all moisture.
-
Derivatization:
-
Add 100 µL of anhydrous pyridine (B92270) to the vial and vortex to dissolve the sample.
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial tightly and heat at 70°C for 60 minutes.
-
-
Analysis: Cool the vial to room temperature. The sample is now ready for injection into the GC-MS.
Example Protocol 2: Two-Step Derivatization (Methoximation followed by Silylation)
This method can reduce the formation of multiple peaks from isomers.
-
Sample Preparation and Drying: Follow steps 1 and 2 from the Silylation protocol.
-
Methoximation:
-
Dissolve the dry sample in 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine.
-
Incubate at 60°C for 90 minutes.
-
-
Silylation:
-
Add 100 µL of BSTFA with 1% TMCS to the vial.
-
Incubate at 70°C for 60 minutes.
-
-
Analysis: Cool the vial to room temperature before GC-MS analysis.
Quantitative Data on Derivatization Optimization (Examples from Related Compounds)
The following tables provide examples of optimized reaction conditions for the derivatization of similar molecules, which can serve as a starting point for the optimization of this compound derivatization.
Table 1: Optimization of Derivatization Temperature
| Compound Class | Derivatizing Reagent | Temperature (°C) | Observation |
| Amino Acids | MTBSTFA | 100 | Optimal for complete derivatization. |
| Brassinosteroids | DMAPBA | 40 | Chosen to avoid degradation of the lactone structure.[1] |
| Sugars | BSTFA + TMCS | 70 | Commonly used for silylation of sugars. |
Table 2: Optimization of Derivatization Time
| Compound Class | Derivatizing Reagent | Time (min) | Observation |
| Amino Acids | MTBSTFA | 240 | Required for complete derivatization of all amino acids. |
| Brassinosteroids | DMAPBA | 60 | Sufficient for high product yield.[1] |
| Sugars | BSTFA + TMCS | 60-90 | Generally sufficient for complete silylation. |
Visualizations
Caption: A general experimental workflow for the derivatization of this compound.
Caption: A simplified diagram of the silylation reaction of this compound.
References
Technical Support Center: Extraction of Galactonolactone from Biological Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the refinement of extraction protocols for Galactonolactone from biological samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in extracting this compound from biological samples?
A1: this compound is a small, polar molecule, which presents several challenges during extraction. Key difficulties include:
-
Instability: Lactones are susceptible to hydrolysis, opening the ring structure, especially under non-neutral pH and elevated temperatures. δ-Galactonolactone is known to be thermodynamically unstable.
-
Low Recovery: Due to its polarity, this compound may have poor affinity for non-polar extraction solvents and can be challenging to retain on certain solid-phase extraction (SPE) sorbents.
-
Matrix Effects: Biological samples (plasma, tissues, cells) are complex matrices. Lipids, proteins, and other small molecules can interfere with extraction and subsequent analysis, leading to ion suppression in mass spectrometry or co-elution in chromatography.
-
Co-extraction of Interferences: Similar polar molecules can be co-extracted, complicating the purification and quantification of this compound.
Q2: What are the recommended storage conditions for biological samples to ensure this compound stability?
A2: To minimize degradation, samples should be processed as quickly as possible. If storage is necessary, snap-freezing in liquid nitrogen followed by storage at -80°C is recommended to halt metabolic processes and preserve the integrity of the lactone. Avoid repeated freeze-thaw cycles.
Q3: Which analytical techniques are most suitable for the quantification of this compound?
A3: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is a highly sensitive and specific method for quantifying this compound. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but often requires derivatization to increase the volatility of the analyte.
Troubleshooting Guides
This section provides solutions to common problems encountered during the extraction of this compound.
Low Extraction Recovery
| Potential Cause | Recommended Solution |
| Inappropriate Solvent Polarity (LLE) | For liquid-liquid extraction (LLE), since this compound is polar, a direct extraction with a non-polar solvent will be inefficient. Consider a "salting-out" approach by adding salts like sodium sulfate (B86663) to the aqueous sample to decrease the solubility of this compound and drive it into a more polar organic solvent like ethyl acetate.[1][2] |
| Inefficient Protein Precipitation | The choice of precipitation solvent is critical. A mixture of acetonitrile (B52724) and methanol (B129727) (e.g., 1:1 v/v) is often effective for precipitating proteins while keeping small polar analytes in the supernatant.[3][4] Ensure the solvent-to-sample ratio is sufficient (e.g., 3:1 or 4:1) for complete protein removal. |
| Breakthrough in Solid-Phase Extraction (SPE) | The sorbent choice may not be optimal for retaining a polar compound like this compound. Consider using a polar-functionalized sorbent (e.g., diol, aminopropyl) or a mixed-mode sorbent. Ensure the sample is loaded under appropriate pH conditions to maximize retention. The loading flow rate should be slow enough to allow for proper binding. |
| Incomplete Elution from SPE Cartridge | The elution solvent may not be strong enough to desorb this compound from the SPE sorbent. Increase the polarity or strength of the elution solvent. For example, if using a reversed-phase sorbent, a higher percentage of a polar solvent like methanol or acetonitrile in the elution buffer may be necessary. |
| Lactone Ring Hydrolysis | Maintain a neutral or slightly acidic pH during extraction. Avoid strongly acidic or basic conditions. Perform extraction steps at low temperatures (e.g., on ice) to minimize temperature-dependent degradation. |
High Signal Variability or Poor Reproducibility
| Potential Cause | Recommended Solution |
| Inconsistent Sample Homogenization (Tissues) | Ensure a standardized and thorough homogenization protocol for tissue samples to achieve uniform release of intracellular contents. |
| Variable Protein Precipitation Efficiency | Vortex samples for a consistent duration after adding the precipitation solvent. Ensure complete protein pelleting by optimizing centrifugation time and speed. |
| SPE Cartridge Drying Out | Do not allow the SPE sorbent bed to dry out between the conditioning, equilibration, and sample loading steps. |
| Inconsistent Elution Volume in SPE | Use a consistent volume of elution solvent for all samples and ensure complete elution by allowing sufficient contact time or performing a second elution. |
Presence of Interfering Peaks in Chromatogram
| Potential Cause | Recommended Solution |
| Insufficient Sample Cleanup | If using protein precipitation, consider adding a subsequent clean-up step like SPE or LLE to remove other interfering small molecules. |
| Co-elution with Similar Compounds | Optimize the chromatographic method (e.g., gradient, mobile phase composition, column chemistry) to improve the separation of this compound from co-eluting species. |
| Matrix Effects in LC-MS | Improve sample cleanup to remove matrix components that cause ion suppression or enhancement. A more selective extraction method like SPE is generally better at reducing matrix effects compared to protein precipitation.[4][5] |
Data Presentation
Comparison of Common Extraction Techniques for Small Polar Analytes
The following table provides a qualitative comparison of common extraction methods applicable to this compound, based on general principles for small polar molecules.
| Method | Selectivity | Recovery | Throughput | Cost | Reduction of Matrix Effects |
| Protein Precipitation (PPT) | Low | Moderate to High | High | Low | Low |
| Liquid-Liquid Extraction (LLE) | Moderate | Moderate to High | Moderate | Low to Moderate | Moderate |
| Solid-Phase Extraction (SPE) | High | High | Low to Moderate | High | High |
Experimental Protocols
Protocol 1: Protein Precipitation for this compound Extraction from Plasma/Serum
This protocol is a general starting point and should be optimized for your specific application.
-
Sample Preparation: Thaw frozen plasma or serum samples on ice.
-
Precipitation: To 100 µL of plasma/serum in a microcentrifuge tube, add 300 µL of a cold (-20°C) precipitation solvent (e.g., acetonitrile:methanol, 1:1 v/v).
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.
-
Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifugation: Centrifuge the tubes at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube without disturbing the protein pellet.
-
Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase of your LC-MS system.
-
Final Centrifugation: Centrifuge the reconstituted sample to pellet any remaining insoluble material and transfer the clear supernatant to an autosampler vial for analysis.
Protocol 2: Solid-Phase Extraction (SPE) for this compound Cleanup from Aqueous Extracts
This is a generic protocol for a polar analyte on a reversed-phase SPE cartridge and requires optimization.
-
Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol.
-
Cartridge Equilibration: Equilibrate the cartridge with 1 mL of water. Do not let the cartridge dry.
-
Sample Loading: Load the aqueous sample extract (e.g., the supernatant from protein precipitation reconstituted in water) onto the cartridge at a slow flow rate.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove highly polar interferences.
-
Elution: Elute the this compound with 1 mL of a suitable solvent mixture (e.g., 50% methanol in water). The optimal elution solvent needs to be determined empirically.
-
Drying and Reconstitution: Evaporate the eluate and reconstitute as described in the protein precipitation protocol.
Signaling and Metabolic Pathways
Ascorbate (B8700270) Biosynthesis in Plants (Wheeler-Smirnoff Pathway)
L-Galactono-1,4-lactone is a key intermediate in the biosynthesis of ascorbic acid (Vitamin C) in plants.[6][7][8]
Caption: The L-galactose pathway of ascorbate biosynthesis in plants.
L-Galactose Catabolism in Bacteria
In some bacteria, L-galactose is metabolized via a pathway that involves L-galactono-1,4-lactone.[9]
Caption: Bacterial catabolic pathway for L-galactose.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. The ascorbate biosynthesis pathway in plants is known, but there is a way to go with understanding control and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of the galactono-1,4-lactone dehydrogenase from pepper fruits and its modulation in the ascorbate biosynthesis. Role of nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Galactone-γ-lactone-dependent ascorbate biosynthesis alters wheat kernel maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of D-Galactonolactone and L-Galactonolactone as Glycosidase Inhibitors
For researchers, scientists, and drug development professionals, understanding the nuanced differences between stereoisomers is critical in the pursuit of targeted therapeutic agents. This guide provides a detailed comparison of the inhibitory effects of D-galactonolactone and L-galactonolactone on glycosidases, supported by available data and experimental protocols.
While structurally similar, D-galactonolactone and its stereoisomer, L-galactonolactone, exhibit markedly different interactions with glycosidase enzymes. The available scientific literature predominantly identifies D-galactonolactone as a competitive inhibitor of β-galactosidases, while L-galactonolactone is primarily recognized for its role as a substrate in the biosynthetic pathway of L-ascorbic acid (Vitamin C).
Quantitative Comparison of Inhibitory Effects
The primary focus of research has been on D-aldonolactones as inhibitors of glycosidases with corresponding configurations. For instance, D-galactono-1,4-lactone has been demonstrated to be an inhibitor of β-galactosidase. The inhibitory activity of these compounds is attributed to their ability to mimic the transition state of the substrate in the enzyme's active site.
| Compound | Target Enzyme | Inhibition Data | Reference |
| D-Galactono-1,4-lactone | β-Galactosidase | Competitive Inhibitor | --INVALID-LINK-- |
| L-Galactono-1,4-lactone | Glycosidases | No significant inhibitory data available in the reviewed literature. Primarily acts as a substrate for L-galactono-1,4-lactone dehydrogenase in the ascorbate (B8700270) biosynthesis pathway. | --INVALID-LINK-- |
Experimental Protocols
Inhibition Assay for β-Galactosidase
A standard method to determine the inhibitory effect of a compound on β-galactosidase involves a colorimetric assay using a chromogenic substrate, such as o-nitrophenyl-β-D-galactopyranoside (ONPG) or p-nitrophenyl-β-D-galactopyranoside (PNPG).
Principle:
β-galactosidase catalyzes the hydrolysis of ONPG to galactose and o-nitrophenol. The product, o-nitrophenol, is a yellow-colored compound that absorbs light at 420 nm. The rate of formation of o-nitrophenol is proportional to the enzyme activity. The presence of an inhibitor will decrease the rate of this reaction.
Materials:
-
β-Galactosidase enzyme solution
-
Phosphate (B84403) buffer (e.g., 100 mM sodium phosphate, pH 7.0)
-
o-Nitrophenyl-β-D-galactopyranoside (ONPG) solution (e.g., 4 mg/mL in phosphate buffer)
-
D-galactonolactone and L-galactonolactone solutions of varying concentrations
-
Sodium carbonate solution (e.g., 1 M) to stop the reaction
-
Spectrophotometer or microplate reader capable of measuring absorbance at 420 nm
Procedure:
-
Enzyme Reaction Setup: In a microcentrifuge tube or a well of a 96-well plate, combine the phosphate buffer, the inhibitor solution (D- or L-galactonolactone at various concentrations), and the β-galactosidase enzyme solution. A control reaction without any inhibitor should also be prepared.
-
Pre-incubation: Incubate the enzyme-inhibitor mixture for a defined period (e.g., 5-10 minutes) at a constant temperature (e.g., 37°C) to allow for the binding of the inhibitor to the enzyme.
-
Initiation of Reaction: Add the ONPG substrate solution to initiate the enzymatic reaction.
-
Incubation: Incubate the reaction mixture at a constant temperature (e.g., 37°C) for a specific time (e.g., 15-30 minutes), during which the color develops.
-
Termination of Reaction: Stop the reaction by adding a sodium carbonate solution. This will raise the pH and inactivate the enzyme, while also enhancing the color of the o-nitrophenol.
-
Measurement: Measure the absorbance of the resulting yellow solution at 420 nm.
-
Data Analysis: The percentage of inhibition is calculated by comparing the absorbance of the reactions with the inhibitor to the absorbance of the control reaction (without inhibitor). The IC50 value (the concentration of inhibitor required to reduce the enzyme activity by 50%) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. To determine the inhibition constant (K_i_), further kinetic experiments are required by measuring the reaction rates at various substrate and inhibitor concentrations and analyzing the data using methods such as Lineweaver-Burk plots.
Visualizing the Biological Context
To better understand the distinct roles of D- and L-galactonolactone, the following diagrams illustrate their primary biological interactions.
Conclusion
The stereochemistry of this compound plays a definitive role in its biological activity. D-Galactonolactone is a recognized competitive inhibitor of β-galactosidase, making it a valuable tool for studying this class of enzymes and a potential scaffold for the design of therapeutic agents targeting glycosidase-related pathologies. In contrast, L-galactonolactone serves as a key metabolic intermediate in the biosynthesis of L-ascorbic acid and is not known to be a significant inhibitor of glycosidases. For researchers in drug development, this clear distinction underscores the importance of stereospecificity in molecular interactions and highlights D-galactonolactone as the relevant isomer for investigations into glycosidase inhibition.
A Validated HPLC Method for Galactonolactone Quantification: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise and reliable quantification of galactonolactone, a key sugar lactone in various biological processes, is of paramount importance. This guide provides a comprehensive overview and validation of a robust High-Performance Liquid Chromatography (HPLC) method for this compound analysis. Furthermore, it offers a comparative analysis with alternative analytical techniques, supported by experimental data, to assist researchers in selecting the most suitable method for their specific needs.
Comparative Analysis of Quantification Methods
The selection of an analytical method for this compound quantification is contingent on several factors, including required sensitivity, sample matrix complexity, and available instrumentation. While the validated HPLC method with UV detection following derivatization offers a reliable approach, other techniques such as Gas Chromatography (GC) and High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) present viable alternatives with distinct advantages and disadvantages.
Table 1: Comparison of Analytical Methods for this compound Quantification
| Parameter | HPLC-UV (with Derivatization) | Gas Chromatography (GC-MS) (with Derivatization) | High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) |
| Principle | Separation of derivatized analyte on a reversed-phase column with UV detection. | Separation of volatile derivatives by gas chromatography and detection by mass spectrometry. | Separation of native analyte on an anion-exchange column with electrochemical detection. |
| Derivatization | Required (e.g., with phenylisocyanate).[1][2] | Required (e.g., silylation).[3][4] | Not required.[5][6] |
| Selectivity | Good, able to separate from epimers like gluconolactone.[1] | Can have issues with selectivity between epimers depending on the derivatization method.[1] | Excellent for carbohydrates. |
| Sensitivity | High, with reported Limits of Detection in the low nanogram range.[1][2] | High, with Limits of Detection in the parts-per-million (ppm) to parts-per-billion (ppb) range.[3][4] | Very high, with Limits of Detection in the low mg/L to µg/L range.[5][7] |
| Sample Throughput | Moderate, due to derivatization and chromatography time. | Moderate to high. | High, with relatively short run times. |
| Instrumentation | Standard HPLC with UV detector. | GC-MS system. | Specialized HPAEC system with a PAD detector. |
Performance Data Comparison
The validation of an analytical method is crucial to ensure the reliability of the generated data. The following table summarizes typical validation parameters for the HPLC-UV method and its alternatives.
Table 2: Summary of Validation Parameters
| Validation Parameter | HPLC-UV (with Derivatization) | Gas Chromatography (GC-MS) (with Derivatization) | HPAEC-PAD |
| Linearity (R²) | > 0.99 | > 0.995[3][4] | > 0.99[5][7] |
| Precision (%RSD) | Within-day: < 3.5%, Between-day: < 4.0%[1] | Intraday: < 10%[3][4] | < 5.5%[7] |
| Accuracy (% Recovery) | Not explicitly stated, but method showed "good accuracy"[1][2] | Not explicitly stated for this compound, but generally good for similar analytes. | 87% - 100%[7] |
| Limit of Detection (LOD) | 0.05 - 0.1 ng[1][2] | 0.006 - 0.14 ppm (for a similar lactone)[3][4] | 0.003 - 0.016 mg/L (for oligosaccharides)[5] |
| Limit of Quantification (LOQ) | Not explicitly stated. | 0.02 - 0.47 ppm (for a similar lactone)[3][4] | Not explicitly stated. |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical methods.
Protocol 1: Validated HPLC-UV Method for this compound Quantification
This protocol is based on the method described by Rakotomanga et al. for the analysis of this compound in urine.[1][2]
-
Sample Preparation:
-
Urine samples are lyophilized (freeze-dried).
-
The dried residue is reconstituted in dimethylformamide.
-
The supernatant is derivatized with phenylisocyanate by heating at 100°C for 1 hour.
-
The reaction is stopped with methanol, and the sample is diluted with dimethylformamide before injection.
-
-
HPLC Analysis:
-
Column: Reversed-phase column (e.g., Brownlee Labs column).
-
Mobile Phase: Acetonitrile:water (60:40, v/v).
-
Flow Rate: 2.0 mL/min.
-
Detection: UV detector at 240 nm.
-
Quantification: Based on a calibration curve prepared with standards.
-
Protocol 2: Alternative Method - Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is a representative method for the analysis of sugar lactones, adapted from a method for glucuronolactone.[3][4]
-
Sample Preparation (Derivatization):
-
A pre-column derivatization step is performed using a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS).
-
The sample is heated to ensure complete derivatization.
-
-
GC-MS Analysis:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: A temperature gradient is used to separate the analytes.
-
Detection: Mass spectrometer operating in either scan or selected ion monitoring (SIM) mode.
-
Protocol 3: Alternative Method - High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)
This protocol is based on established methods for carbohydrate analysis.[5][7]
-
Sample Preparation:
-
For complex matrices like fermentation broth, a sample clean-up procedure involving precipitation and ion-exchange column extraction may be necessary to remove interfering substances such as proteins and organic acids.[7]
-
For cleaner samples, simple dilution and filtration may be sufficient.
-
-
HPAEC-PAD Analysis:
-
Column: High-pH anion-exchange column (e.g., Dionex CarboPac series).
-
Mobile Phase: An alkaline eluent, typically a gradient of sodium hydroxide (B78521) and sodium acetate.
-
Detection: Pulsed Amperometric Detector (PAD) with a gold working electrode.
-
Visualizing the Workflow and Logic
To further clarify the processes, the following diagrams illustrate the experimental workflow for the HPLC method validation and a decision-making process for selecting an appropriate analytical method.
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous determination of gluconolactone, this compound and galactitol in urine by reversed-phase liquid chromatography: application to galactosemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a Gas Chromatography-Mass Spectrometry Method for the Quantification of Glucaric Acid Derivatives in Beverage Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a gas chromatography-mass spectrometry method for the quantification of glucaric Acid derivatives in beverage substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Optimization and validation of an extraction method and HPAEC-PAD for determination of residual sugar composition in l-lactic acid industrial fermentation broth with a high salt content - Analytical Methods (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to β-Galactosidase Inhibitors: Galactonolactone and Beyond
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of galactonolactone and other prominent inhibitors of β-galactosidase, an enzyme crucial in cellular metabolism and a key target in various biomedical research areas. This document offers a consolidated overview of their inhibitory potentials, supported by experimental data and detailed protocols to aid in the design and execution of relevant studies.
Performance Comparison of β-Galactosidase Inhibitors
β-galactosidase activity is modulated by a range of molecules, from naturally occurring sugars to synthetic compounds. Their efficacy as inhibitors is typically quantified by the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). A lower value for these parameters indicates a higher inhibitory potency. This compound is a classical competitive inhibitor, acting as a transition state analog that binds tightly to the enzyme's active site.[1] The following table summarizes the inhibitory constants for this compound and other commonly used β-galactosidase inhibitors.
| Inhibitor | Type of Inhibition | Kᵢ Value | IC₅₀ Value | Source Organism of β-Galactosidase |
| D-Galactonolactone | Competitive (Transition State Analog) | Not explicitly found in a direct comparative study | - | Escherichia coli |
| Galactose | Competitive | 0.76 mM - 116 mM | - | Aspergillus niger, Aspergillus candidus, Kluyveromyces lactis, Lactobacillus reuteri, Bifidobacterium adolescentis[2][3][4] |
| Isopropyl β-D-1-thiogalactopyranoside (IPTG) | Competitive | - | - | Pseudomonas BAL-31[5] |
| Phenylethyl β-D-thiogalactopyranoside (PETG) | Competitive | - | - | Escherichia coli[6] |
| 2-phenylethyl 1-thio-β-D-galactopyranoside (PETG)-based azobenzenes | Competitive | 60 nM - 290 nM | - | Escherichia coli[7] |
| L-Arabinolactone | Competitive (Transition State Analog) | - | - | Escherichia coli[1] |
| L-Ribose | Competitive (Transition State Analog) | - | - | Escherichia coli[1] |
Note: Kᵢ and IC₅₀ values can vary significantly depending on the source of the β-galactosidase, substrate concentration, and assay conditions (e.g., pH, temperature).
Experimental Protocols
Accurate determination of inhibitor potency is paramount. Below are detailed methodologies for common β-galactosidase inhibition assays.
Colorimetric Inhibition Assay using o-nitrophenyl-β-D-galactopyranoside (ONPG)
This method relies on the cleavage of the colorless substrate ONPG by β-galactosidase to produce o-nitrophenol, which has a yellow color with a maximum absorbance at 420 nm.
Materials:
-
β-galactosidase enzyme solution
-
Z-buffer (e.g., 60 mM Na₂HPO₄, 40 mM NaH₂PO₄, 10 mM KCl, 1 mM MgSO₄, 50 mM β-mercaptoethanol, pH 7.0)
-
o-nitrophenyl-β-D-galactopyranoside (ONPG) solution (e.g., 4 mg/mL in Z-buffer)
-
Test inhibitors at various concentrations
-
1 M Na₂CO₃ solution (stop solution)
-
Microplate reader or spectrophotometer
Procedure:
-
Prepare a series of dilutions of the test inhibitor in Z-buffer.
-
In a 96-well plate or microcentrifuge tubes, add a fixed volume of β-galactosidase enzyme solution.
-
Add the various concentrations of the inhibitor to the respective wells/tubes. Include a control with no inhibitor.
-
Pre-incubate the enzyme and inhibitor mixture at a specific temperature (e.g., 37°C) for a defined period (e.g., 5-10 minutes).
-
Initiate the reaction by adding a fixed volume of the ONPG solution to each well/tube.
-
Incubate the reaction at the same temperature for a set time (e.g., 15-30 minutes), or until a yellow color develops in the control.
-
Stop the reaction by adding 1 M Na₂CO₃.
-
Measure the absorbance at 420 nm.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. To determine the Kᵢ value, experiments should be repeated with varying substrate concentrations to generate Lineweaver-Burk plots.[8]
Fluorometric Inhibition Assay
This assay utilizes a fluorogenic substrate that, when cleaved by β-galactosidase, releases a fluorescent product. This method offers higher sensitivity compared to colorimetric assays.
Materials:
-
β-galactosidase enzyme solution
-
Assay buffer (specific to the kit or enzyme)
-
Fluorogenic substrate (e.g., 4-methylumbelliferyl β-D-galactopyranoside (MUG) or fluorescein (B123965) di-β-D-galactopyranoside (FDG))
-
Test inhibitors at various concentrations
-
Stop solution (if required by the specific substrate)
-
Fluorometer or microplate reader with fluorescence capabilities
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
In a black 96-well plate, add a fixed amount of β-galactosidase enzyme.
-
Add the different concentrations of the inhibitor to the wells. Include a control without any inhibitor.
-
Pre-incubate the enzyme-inhibitor mixture at the desired temperature for a specified time.
-
Start the reaction by adding the fluorogenic substrate to all wells.
-
Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths (e.g., for MUG, Ex/Em = 365/445 nm).
-
The rate of the reaction is determined from the linear portion of the fluorescence versus time plot.
-
Calculate the percentage of inhibition for each inhibitor concentration based on the reaction rates.
-
Determine the IC₅₀ and Kᵢ values as described in the colorimetric assay protocol.
Visualizing the Impact of β-Galactosidase Inhibition
To better understand the role of β-galactosidase and the consequences of its inhibition, the following diagrams illustrate two key cellular pathways.
The Lac Operon: A Classic Example of Gene Regulation
β-galactosidase, encoded by the lacZ gene, is a central component of the lac operon in E. coli. This operon is a classic model for inducible gene expression, where the presence of lactose (B1674315) (or its analogue, allolactose) triggers the transcription of genes necessary for its metabolism. Inhibition of β-galactosidase would prevent the breakdown of lactose, thereby affecting the availability of glucose and galactose as energy sources.
Caption: The lac operon regulatory mechanism in E. coli.
Lysosomal Storage Disease: The Consequence of β-Galactosidase Deficiency
In humans, lysosomal β-galactosidase is essential for the breakdown of specific molecules, most notably GM1 gangliosides. A deficiency in this enzyme, often due to genetic mutations, leads to the accumulation of these substrates within lysosomes, causing a group of severe neurodegenerative disorders known as GM1 gangliosidosis.[9][10][11][12][13] Pharmacological inhibition of β-galactosidase can mimic this pathological state, making it a valuable tool for studying disease mechanisms.
References
- 1. The beta-galactosidase (Escherichia coli) reaction is partly facilitated by interactions of His-540 with the C6 hydroxyl of galactose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Engineering of a fungal beta-galactosidase to remove product inhibition by galactose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Site-directed mutation of β-galactosidase from Aspergillus candidus to reduce galactose inhibition in lactose hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Induction and general properties of beta-galactosidase and beta-galactoside permease in Pseudomonas BAL-31 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. Development of photoswitchable inhibitors for β-galactosidase - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. curegm1.org [curegm1.org]
- 11. GM1 Gangliosidosis: Mechanisms and Management - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GM1 gangliosidoses - Wikipedia [en.wikipedia.org]
- 13. Processing of lysosomal beta-galactosidase. The C-terminal precursor fragment is an essential domain of the mature enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of Galactonolactone Analogs in Enzyme Assays
For researchers, scientists, and drug development professionals, understanding the specificity and cross-reactivity of enzyme inhibitors is paramount. This guide provides an objective comparison of the inhibitory performance of D-galactonolactone and its analogs against various glycosidases, supported by experimental data. The information presented here is intended to aid in the selection of appropriate inhibitors for research and to provide a basis for the development of more potent and selective drug candidates.
Introduction to Galactonolactone and its Analogs as Glycosidase Inhibitors
D-Galactonolactone, a sugar lactone, is a known inhibitor of certain glycosidases, enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. Its structural similarity to the natural substrates of these enzymes allows it to bind to the active site, often competitively, thereby blocking the enzyme's activity. Modifications to the this compound scaffold have led to the synthesis of various analogs with altered inhibitory potency and selectivity. This guide focuses on the cross-reactivity of these compounds, particularly against β-galactosidases and β-galactofuranosidases, to provide a clearer understanding of their potential applications and limitations.
Comparative Inhibitory Activity
The inhibitory potential of D-galactonolactone and its synthetic analogs has been evaluated against different glycosidases. The following table summarizes the available quantitative data, primarily focusing on the inhibition constant (Kᵢ), which represents the concentration of inhibitor required to produce half-maximum inhibition. A lower Kᵢ value indicates a more potent inhibitor.
| Inhibitor | Enzyme | Source Organism | Kᵢ (µM) | Inhibition Type |
| D-Galactono-1,4-lactone | β-Galactofuranosidase | Penicillium fellutanum | Known Inhibitor | Competitive |
| 4-Thio-D-galactonic acid 1,4-thiolactone | β-Galactofuranosidase | Penicillium fellutanum | Weak Inhibitor | Competitive |
| 4-Deoxy-D-galactono-1,4-lactam | β-Galactofuranosidase | Penicillium fellutanum | 88 ± 4[1][2][3] | Competitive |
| This compound | β-Glucosidase, β-D-Fucosidase, β-Galactosidase | Almond emulsin | Inhibits all three | Not specified |
| Galacto-noeurostegine | β-Galactosidase | Aspergillus oryzae | Potent Inhibitor | Competitive |
| Galacto-noeurostegine | β-Galactosidase | E. coli | No Inhibition | - |
Note: While D-galactono-1,4-lactone is a known inhibitor of Penicillium fellutanum β-galactofuranosidase, a specific Kᵢ value was not available in the reviewed literature. Similarly, while this compound is known to inhibit β-galactosidase from almond emulsin, quantitative data is lacking.
Experimental Protocols
The determination of enzyme inhibition constants is crucial for comparing the potency of different compounds. A common method for assessing the inhibition of β-galactosidase is the colorimetric assay using o-nitrophenyl-β-D-galactopyranoside (ONPG) as a substrate.
Protocol: β-Galactosidase Inhibition Assay using ONPG
This protocol outlines the steps to determine the inhibitory activity of this compound analogs on β-galactosidase.
Materials:
-
β-Galactosidase enzyme solution
-
Phosphate (B84403) buffer (e.g., 100 mM sodium phosphate, pH 7.0)
-
o-Nitrophenyl-β-D-galactopyranoside (ONPG) solution (e.g., 4 mg/mL in phosphate buffer)
-
Test inhibitors (this compound analogs) at various concentrations
-
1 M Sodium Carbonate (Na₂CO₃) solution (stop solution)
-
Spectrophotometer or microplate reader capable of measuring absorbance at 420 nm
Procedure:
-
Enzyme and Inhibitor Pre-incubation:
-
In a microcentrifuge tube or a well of a microplate, add a defined amount of β-galactosidase enzyme solution to the phosphate buffer.
-
Add varying concentrations of the inhibitor (this compound analog) to the enzyme solution.
-
Include a control reaction with no inhibitor.
-
Incubate the enzyme-inhibitor mixture for a specific time (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow for binding.
-
-
Initiation of Reaction:
-
To start the enzymatic reaction, add a pre-warmed solution of the substrate, ONPG, to the enzyme-inhibitor mixture.
-
-
Incubation:
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C). The incubation time will depend on the enzyme activity and should be sufficient to observe a measurable color change in the control reaction.
-
-
Termination of Reaction:
-
Stop the reaction by adding a volume of 1 M Na₂CO₃ solution. The addition of the basic solution will raise the pH and inactivate the enzyme, while also enhancing the yellow color of the o-nitrophenol product.
-
-
Measurement of Absorbance:
-
Measure the absorbance of the resulting yellow solution at a wavelength of 420 nm using a spectrophotometer or microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each inhibitor concentration compared to the control (no inhibitor).
-
Plot the percentage of inhibition against the inhibitor concentration.
-
Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
To determine the inhibition constant (Kᵢ) and the mode of inhibition (e.g., competitive, non-competitive), perform kinetic studies by measuring the initial reaction velocities at different substrate (ONPG) and inhibitor concentrations. The data can then be analyzed using Lineweaver-Burk or Dixon plots.
-
Visualizing Key Concepts
To better illustrate the processes and relationships discussed, the following diagrams are provided.
References
- 1. Synthesis of S- or N-glycomimetics of d-galactono-1,4-lactone: inhibitors of a β-galactofuranosidase - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of S- or N-glycomimetics of D-galactono-1,4-lactone: inhibitors of a β-galactofuranosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of glycosidases by aldonolactones of corresponding configuration. The specificity of alpha-L-arabinosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Galactonolactone and Gluconolactone as Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent carbohydrate analogs, D-galactonolactone and D-gluconolactone, in their roles as enzyme inhibitors. This document focuses on their inhibitory mechanisms, potency, and the experimental basis for these findings, offering a valuable resource for researchers in enzymology and drug discovery.
Introduction to Galactonolactone and Gluconolactone (B72293)
D-Galactonolactone and D-gluconolactone are sugar lactones, which are cyclic esters of aldonic acids. Structurally, they are analogs of the pyranose forms of D-galactose and D-glucose, respectively. This structural similarity to the natural substrates of glycosidases—enzymes that catalyze the hydrolysis of glycosidic bonds—positions them as effective competitive inhibitors. Their primary targets are β-galactosidases and β-glucosidases, enzymes crucial in various biological processes, including metabolism and cellular signaling. Understanding the nuances of their inhibitory actions is vital for the development of therapeutic agents and for elucidating enzymatic mechanisms.
Comparative Inhibitory Activity
Both this compound and gluconolactone are established as potent competitive inhibitors of their respective glycosidases. Their inhibitory power stems from their ability to mimic the transition state of the glycosidic bond cleavage, thereby binding with high affinity to the enzyme's active site and preventing the substrate from binding.
Quantitative Comparison of Inhibitory Potency
The inhibitory activity of these compounds is typically quantified by the inhibition constant (Kᵢ), which represents the concentration of the inhibitor required to produce half-maximum inhibition. A lower Kᵢ value indicates a more potent inhibitor.
| Inhibitor | Target Enzyme | Enzyme Source | Substrate | Inhibition Type | Kᵢ Value |
| D-Glucono-1,5-lactone | β-Glucosidase | Schizophyllum commune | Oligosaccharides | Competitive | 4 µM[1] |
| D-Glucono-1,5-lactone | β-Glucosidase | Almond | p-Nitrophenyl-β-D-glucopyranoside | Competitive | 12.7 µM (Kₔ)[2] |
| D-Glucono-1,5-lactone | β-Glucosidase | Almond | p-Nitrophenyl-β-D-glucopyranoside | Competitive | 100 µM[3] |
| D-Galactonolactone | β-Galactosidase | Almond Emulsin | Not Specified | Competitive | Similar to Gluconolactone*[4] |
| 4-Deoxy-D-galactono-1,4-lactam | β-Galactofuranosidase | Penicillium fellutanum | Not Specified | Competitive | 88 ± 4 µM[5] |
*In a study using almond emulsin, which contains both β-glucosidase and β-galactosidase, it was noted that gluconolactone, this compound, and D-fuconolactone were equally effective inhibitors of the enzyme preparation[4]. This suggests that the Kᵢ value for this compound against β-galactosidase is of a similar magnitude to that of gluconolactone against β-glucosidase from the same source.
Mechanism of Action: Competitive Inhibition
Both lactones function as competitive inhibitors. This mode of inhibition is characterized by the inhibitor binding reversibly to the active site of the enzyme, the same site to which the substrate binds. This is a direct consequence of the structural analogy between the lactones and the respective sugar moieties of the natural substrates.
The following diagram illustrates the principle of competitive inhibition by these sugar lactones.
Caption: Competitive inhibition of glycosidases by sugar lactones.
Experimental Protocols
The determination of the inhibitory properties of this compound and gluconolactone relies on standardized enzyme assays. Below are representative protocols for assessing the inhibition of β-galactosidase and β-glucosidase.
1. β-Galactosidase Inhibition Assay
This protocol is adapted from methods used for determining β-galactosidase activity and its inhibition.
-
Materials:
-
β-Galactosidase (e.g., from Aspergillus oryzae or E. coli)
-
Substrate: o-nitrophenyl-β-D-galactopyranoside (ONPG)
-
Buffer: Phosphate buffer (e.g., 50 mM, pH 7.0)
-
Inhibitor: D-Galactonolactone
-
Stop solution: 1 M Sodium Carbonate (Na₂CO₃)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a stock solution of D-galactonolactone in the assay buffer.
-
In the wells of a 96-well plate, add a fixed volume of β-galactosidase solution.
-
Add varying concentrations of the D-galactonolactone solution to the wells. Include a control with no inhibitor.
-
Pre-incubate the enzyme and inhibitor mixture at a constant temperature (e.g., 37°C) for a short period (e.g., 5-10 minutes).
-
Initiate the reaction by adding a fixed concentration of the ONPG substrate to all wells.
-
Allow the reaction to proceed for a defined time (e.g., 10-30 minutes) at the same temperature.
-
Stop the reaction by adding the stop solution. The addition of a basic solution like sodium carbonate also enhances the color of the product.
-
Measure the absorbance of the product, o-nitrophenol, at 420 nm using a microplate reader.
-
The rate of reaction is proportional to the absorbance. Plot the reaction rate against the inhibitor concentration to determine the IC₅₀.
-
To determine the Kᵢ, the assay is repeated with different concentrations of the substrate (ONPG). The data is then analyzed using a Lineweaver-Burk or Dixon plot.
-
2. β-Glucosidase Inhibition Assay
This protocol is based on standard methods for β-glucosidase activity measurement.
-
Materials:
-
β-Glucosidase (e.g., from almonds or Aspergillus niger)
-
Substrate: p-nitrophenyl-β-D-glucopyranoside (pNPG)
-
Buffer: Citrate or acetate (B1210297) buffer (e.g., 50 mM, pH 5.0)
-
Inhibitor: D-Glucono-1,5-lactone
-
Stop solution: 1 M Sodium Carbonate (Na₂CO₃)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a stock solution of D-glucono-1,5-lactone in the assay buffer.
-
In a 96-well plate, add a defined amount of β-glucosidase enzyme.
-
Add a range of concentrations of the D-glucono-1,5-lactone solution to the wells, including a zero-inhibitor control.
-
Pre-incubate the enzyme-inhibitor mixture at a controlled temperature (e.g., 37°C) for 5-10 minutes.
-
Start the enzymatic reaction by adding a known concentration of the pNPG substrate.
-
Incubate the reaction for a specific duration (e.g., 10-30 minutes) at the same temperature.
-
Terminate the reaction by adding the stop solution.
-
Read the absorbance of the resulting p-nitrophenol at 405 nm.
-
Calculate the reaction velocities from the absorbance values.
-
Determine the IC₅₀ by plotting the enzyme activity against the logarithm of the inhibitor concentration.
-
For Kᵢ determination, repeat the experiment at several substrate concentrations and analyze the data using Michaelis-Menten kinetics and appropriate plots (Lineweaver-Burk or Dixon).
-
Workflow for Determining Inhibition Constants
The process of determining the inhibition constant (Kᵢ) for a competitive inhibitor involves a series of experiments and data analysis steps, as outlined in the following workflow diagram.
Caption: Workflow for the determination of the inhibition constant (Kᵢ).
Conclusion
D-Galactonolactone and D-gluconolactone are potent and specific competitive inhibitors of β-galactosidases and β-glucosidases, respectively. Their efficacy is attributed to their structural resemblance to the natural substrates of these enzymes. The quantitative data, primarily in the form of Kᵢ values, demonstrate that both compounds inhibit their target enzymes at micromolar concentrations. The provided experimental protocols and workflow offer a clear guide for researchers aiming to study these or similar enzyme inhibitors. This comparative analysis underscores the importance of such compounds in both fundamental enzymology research and as potential leads in the development of therapeutic agents.
References
- 1. Kinetics and specificities of two closely related beta-glucosidases secreted by Schizophyllum commune - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Equilibrium and kinetic studies on the binding of gluconolactone to almond beta-glucosidase in the absence and presence of glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. recursosbioquimica.es [recursosbioquimica.es]
- 4. Inhibition of glycosidases by aldonolactones of corresponding configuration. The C-4- and C-6-specificity of beta-glucosidase and beta-galactosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of S- or N-glycomimetics of d-galactono-1,4-lactone: inhibitors of a β-galactofuranosidase - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Establishing the Purity of Synthesized Galactonolactone
For Researchers, Scientists, and Drug Development Professionals
The purity of synthesized D-Galactonolactone is paramount for its application in research and pharmaceutical development, as impurities can significantly impact experimental outcomes and safety profiles. This guide provides a comparative analysis of three common analytical techniques for determining the purity of synthesized D-Galactonolactone: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Comparison of Analytical Methods
A summary of the key performance characteristics of each method is presented below, allowing for an informed decision based on the specific requirements of the analysis.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on differential partitioning between a mobile and stationary phase. | Separation of volatile compounds followed by mass-based detection and identification. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field for structural and quantitative analysis. |
| Primary Use | Quantification of individual components in a mixture. | Identification and quantification of volatile and semi-volatile impurities. | Absolute purity determination and structural elucidation of the main component and impurities. |
| Sample Throughput | High, suitable for routine analysis. | Moderate to High. | Lower, due to longer acquisition times for high precision. |
| Limit of Detection (LOD) | Generally in the µg/mL to ng/mL range. | Typically in the pg to ng range, highly sensitive. | In the mg/mL range, less sensitive than chromatographic methods. |
| Limit of Quantitation (LOQ) | Generally in the µg/mL to ng/mL range. | Typically in the ng to µg range. | In the mg/mL range. |
| Impurity Identification | Requires reference standards for positive identification. | Provides structural information based on mass fragmentation patterns. | Provides detailed structural information for unknown impurities. |
| Quantification | Requires a calibration curve with a reference standard. | Can be quantitative with appropriate calibration. | Provides absolute purity without a specific reference standard for the analyte (using a certified internal standard).[1][2] |
| Sample Consumption | Low (micrograms). | Low (micrograms). | Higher (milligrams).[3] |
| Destructive | Yes. | Yes. | No, the sample can be recovered.[3] |
Experimental Protocols
Detailed methodologies for each of the discussed analytical techniques are provided below.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is suitable for the routine analysis of Galactonolactone and its potential polar impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase:
-
A gradient of water (A) and acetonitrile (B52724) (B), both with 0.1% formic acid.
-
Example Gradient: 0-20 min, 5-30% B; 20-25 min, 30-95% B; 25-30 min, 95% B; 30-35 min, 95-5% B; 35-40 min, 5% B.
Flow Rate:
-
1.0 mL/min
Detection:
-
UV at 210 nm
Sample Preparation:
-
Accurately weigh approximately 10 mg of synthesized this compound.
-
Dissolve in the initial mobile phase composition to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Expected Results: The retention time of this compound will be dependent on the specific column and gradient conditions. Impurities such as unreacted D-galactose or over-oxidized products like galactaric acid will have different retention times. Purity is determined by the area percentage of the this compound peak relative to the total peak area. For accurate quantification, a calibration curve should be prepared using a certified reference standard.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive technique for identifying and quantifying volatile impurities that may be present in the synthesized this compound. Derivatization is typically required to increase the volatility of the sugar lactone.
Instrumentation:
-
GC-MS system with a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
Derivatization Reagent:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Initial temperature of 100 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: 40-600 m/z
Sample Preparation:
-
Accurately weigh approximately 1 mg of synthesized this compound into a vial.
-
Add 100 µL of pyridine (B92270) and 100 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature and inject 1 µL into the GC-MS.
Expected Results: The trimethylsilyl (B98337) (TMS)-derivatized this compound will produce a characteristic mass spectrum. Potential impurities from the synthesis, such as residual solvents or by-products from side reactions, can be identified by their mass spectra and retention times. Quantification can be performed using an internal standard and a calibration curve.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the determination of absolute purity without the need for a specific this compound reference standard.[1][2]
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Internal Standard:
-
A certified reference material with a known purity, such as maleic acid or dimethyl sulfone, that has a simple spectrum with peaks that do not overlap with the analyte signals.
Solvent:
-
Deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., D₂O or DMSO-d₆).
NMR Parameters (¹H):
-
Pulse Angle: 90°
-
Relaxation Delay (d1): At least 5 times the longest T₁ of both the analyte and the internal standard.
-
Number of Scans: Sufficient to achieve a high signal-to-noise ratio (e.g., >250:1 for the signals of interest).[1]
Sample Preparation:
-
Accurately weigh a specific amount of the synthesized this compound (e.g., 10 mg) and the internal standard (e.g., 5 mg) into an NMR tube.
-
Add a precise volume of the deuterated solvent (e.g., 0.7 mL).
-
Ensure complete dissolution.
Data Processing and Purity Calculation:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of this compound and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
Expected Results: The ¹H NMR spectrum will confirm the structure of this compound and allow for the identification and quantification of proton-containing impurities. The calculated purity value is an absolute measure of the amount of this compound in the sample.
Potential Impurities in this compound Synthesis
The most common method for synthesizing D-Galactonolactone is the oxidation of D-galactose. Potential impurities that can arise from this process include:
-
Unreacted D-galactose: Incomplete oxidation will leave the starting material in the final product.
-
D-Galactonic acid: The open-chain carboxylic acid form, which is in equilibrium with the lactone.
-
D-Galactaric acid (Mucic acid): Over-oxidation of both the aldehyde and the primary alcohol group of D-galactose results in this dicarboxylic acid.[4]
-
Epimers and other sugar lactones: Depending on the reaction conditions, other sugar lactones might be formed as minor by-products.
-
Residual Solvents: Solvents used in the reaction and purification steps.
-
Catalyst Residues: If a catalyst is used for the oxidation.
Signaling Pathway and Experimental Workflow Diagrams
L-Ascorbic Acid Biosynthesis Pathway
D-Galactonolactone is a crucial intermediate in the biosynthesis of L-ascorbic acid (Vitamin C) in plants, specifically the L-galactose pathway.[5][6][7][8] The final step of this pathway is the oxidation of L-galactono-1,4-lactone to L-ascorbic acid, a reaction catalyzed by the enzyme L-galactono-1,4-lactone dehydrogenase (GLDH).[5][6][9]
Caption: L-Ascorbic acid biosynthesis pathway in plants.
Experimental Workflow for Purity Determination
The logical flow for establishing the purity of synthesized this compound involves a multi-step process, from initial synthesis to final purity assessment.
Caption: Workflow for this compound purity analysis.
References
- 1. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 2. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. Give the scheme of oxidation of D-galactose by the action of mild (Br2 ) .. [askfilo.com]
- 5. researchgate.net [researchgate.net]
- 6. L-ascorbic acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. scielo.br [scielo.br]
Validating the Biological Activity of Commercially Sourced D-Galactonolactone: A Comparison Guide
For researchers, scientists, and drug development professionals, ensuring the quality and biological activity of commercially sourced reagents is paramount. This guide provides a comprehensive framework for validating the efficacy of D-Galactonolactone as a β-galactosidase inhibitor, comparing its performance with a known alternative and offering detailed experimental protocols.
D-Galactonolactone is a sugar lactone known to be a competitive inhibitor of β-galactosidase, an enzyme crucial in cellular metabolism and widely used as a reporter gene in molecular biology.[1] The structural similarity of D-Galactonolactone to the natural substrate, lactose, allows it to bind to the active site of the enzyme, thereby preventing the hydrolysis of β-galactosides. This inhibitory activity makes it a valuable tool for studying glycosidase function and for the development of potential therapeutic agents. However, the purity and activity of commercially available D-Galactonolactone can vary, necessitating rigorous validation before its use in critical experiments.
This guide outlines a series of experiments to:
-
Determine the purity of commercially sourced D-Galactonolactone.
-
Quantify its inhibitory potency against β-galactosidase.
-
Characterize the mechanism of inhibition.
-
Compare its performance against a well-established β-galactosidase inhibitor, 2-phenylethyl 1-thio-β-D-galactopyranoside (PETG).
Experimental Validation Workflow
A systematic approach is essential for the robust validation of D-Galactonolactone's biological activity. The following workflow outlines the key experimental stages, from initial quality control to detailed kinetic analysis.
References
A Statistical Deep Dive into Galactonolactone's Inhibitory Potential
For researchers and professionals in drug development, understanding the inhibitory capabilities of small molecules is paramount. This guide provides a detailed comparative analysis of D-Galactonolactone and its derivatives as enzyme inhibitors, with a focus on their interaction with β-galactofuranosidase and β-galactosidase. Experimental data, detailed protocols, and pathway visualizations are presented to offer a comprehensive overview of their potential therapeutic applications.
Quantitative Analysis of Inhibition
D-Galactono-1,4-lactone and its synthetic analogs have demonstrated notable inhibitory effects on specific glycosidases. The following table summarizes the available quantitative data on their inhibitory constants (Ki), which is a measure of the inhibitor's binding affinity to the enzyme. A lower Ki value indicates a more potent inhibitor.
| Inhibitor | Target Enzyme | Inhibition Constant (Ki) | Type of Inhibition |
| 4-deoxy-D-galactono-1,4-lactam | Penicillium fellutanum β-galactofuranosidase | 88 ± 4 µM[1][2] | Competitive[1][2] |
| 4-Thio-D-galactonic acid 1,4-thiolactone | Penicillium fellutanum β-galactofuranosidase | Weak inhibitor (Ki not specified)[1][2] | Competitive |
| D-Galactono-1,4-lactone | β-galactosidase | Known competitive inhibitor (specific Ki not detailed in provided results) | Competitive |
Note: D-Galactono-1,4-lactone is a known inhibitor of β-galactofuranosidase, and the provided data for its analogs suggest its potential inhibitory activity.[1][2]
Understanding the Inhibition: A Competitive Landscape
The data reveals that 4-deoxy-D-galactono-1,4-lactam, an analog of D-Galactono-1,4-lactone, acts as a competitive inhibitor of β-galactofuranosidase.[1][2] In competitive inhibition, the inhibitor molecule binds to the active site of the enzyme, thereby preventing the substrate from binding. This interaction is reversible, and the level of inhibition is dependent on the concentrations of both the inhibitor and the substrate.
Experimental Protocols: Measuring Inhibition
A reliable assessment of inhibitory activity is crucial. The following is a detailed protocol for a β-galactosidase inhibition assay, a common method to determine the inhibitory potential of compounds like this compound.
Objective: To determine the inhibitory effect of D-Galactonolactone on β-galactosidase activity.
Materials:
-
β-galactosidase enzyme
-
D-Galactonolactone (inhibitor)
-
Ortho-nitrophenyl-β-galactoside (ONPG) as the substrate
-
Z-buffer (pH 7.0)
-
Sodium carbonate (to stop the reaction)
-
Spectrophotometer
-
96-well microplate
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of β-galactosidase in Z-buffer.
-
Prepare a stock solution of ONPG in Z-buffer.
-
Prepare serial dilutions of D-Galactonolactone in Z-buffer to test a range of concentrations.
-
-
Assay Setup:
-
In a 96-well microplate, add a fixed amount of β-galactosidase to each well.
-
Add the different concentrations of D-Galactonolactone to the respective wells. Include a control well with no inhibitor.
-
Pre-incubate the enzyme and inhibitor mixture for a specific time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding a fixed concentration of the ONPG substrate to all wells simultaneously.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes). The enzyme will hydrolyze ONPG, producing a yellow product (o-nitrophenol).
-
-
Reaction Termination and Measurement:
-
Stop the reaction by adding sodium carbonate to each well.
-
Measure the absorbance of the yellow product at 420 nm using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of D-Galactonolactone compared to the control (no inhibitor).
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).
-
Further kinetic studies can be performed by varying both substrate and inhibitor concentrations to determine the Ki and the type of inhibition (e.g., using Lineweaver-Burk plots).
-
Biological Implications and Signaling Pathways
The inhibition of β-galactosidase and β-galactofuranosidase can have significant biological consequences. Deficiencies in human β-galactosidase are associated with lysosomal storage disorders such as GM1 gangliosidosis and Morquio B disease. While this compound is being investigated for its inhibitory properties, it is important to note that psychosine, a metabolite that accumulates due to a deficiency in a different galactosidase (β-galactosylceramidase), has been shown to have anti-angiogenic properties by disrupting the actin cytoskeleton of endothelial cells.[3] This highlights the potential for modulating galactosidase activity to impact cellular signaling and processes like angiogenesis.
Further research is required to fully elucidate the specific signaling pathways that are directly affected by the inhibition of β-galactosidase and β-galactofuranosidase by D-Galactonolactone and its derivatives. However, given the role of these enzymes in cellular metabolism and the breakdown of complex carbohydrates, their inhibition could potentially impact pathways related to energy metabolism and cellular signaling cascades that are responsive to changes in nutrient availability.
References
- 1. Synthesis of S- or N-glycomimetics of d-galactono-1,4-lactone: inhibitors of a β-galactofuranosidase - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of S- or N-glycomimetics of D-galactono-1,4-lactone: inhibitors of a β-galactofuranosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of angiogenesis by β-galactosylceramidase deficiency in globoid cell leukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Galactonolactone Derivatives as β-Galactofuranosidase Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the inhibitory efficacy of various D-galactonolactone derivatives against Penicillium fellutanum exo-β-D-galactofuranosidase. This analysis is supported by experimental data from peer-reviewed literature, detailed experimental protocols, and visualizations of the inhibitory mechanism and experimental workflow.
Inhibitory Efficacy of Galactonolactone Derivatives
A study on the synthesis and inhibitory activity of D-galactono-1,4-lactone derivatives has identified several compounds with the ability to inhibit the exo-β-D-galactofuranosidase from Penicillium fellutanum. The inhibitory potential of these derivatives, expressed as the inhibition constant (Ki), is summarized in the table below. A lower Ki value indicates a more potent inhibitor.
| Compound | Derivative Type | Inhibition Constant (Ki) µM | Inhibition Type |
| D-galactono-1,4-lactone | Parent Compound | Known Inhibitor | Not Specified |
| 4-Thio-D-galactonic acid 1,4-thiolactone | Thiolactone Derivative | Weak Inhibitor | Not Specified |
| 4-deoxy-D-galactono-1,4-lactam | Lactam Derivative | 88 ± 4 | Competitive |
| N-substituted galactonolactams | Alkyl, Benzyl, Hydroxyalkyl | Inhibitory Activity | Not Specified |
Data sourced from a study on S- or N-glycomimetics of D-galactono-1,4-lactone.
Among the tested compounds, 4-deoxy-D-galactono-1,4-lactam emerged as the most potent inhibitor, exhibiting competitive inhibition with a Ki of 88 ± 4 µM.[1] This finding suggests that this derivative competes with the natural substrate for binding to the active site of the enzyme. Other derivatives, including N-substituted galactonolactams and 4-Thio-D-galactonic acid 1,4-thiolactone, also demonstrated inhibitory effects, although the latter was characterized as a weak inhibitor.
Experimental Protocols
The following is a representative experimental protocol for determining the inhibitory activity of this compound derivatives against β-galactofuranosidase, based on established methodologies for this enzyme class.
Objective: To determine the inhibition constant (Ki) of this compound derivatives against Penicillium fellutanum exo-β-D-galactofuranosidase.
Materials:
-
Enzyme: Purified exo-β-D-galactofuranosidase from Penicillium fellutanum.
-
Substrate: 4-nitrophenyl-β-D-galactofuranoside (pNP-Galf).
-
Inhibitors: D-galactono-1,4-lactone and its derivatives.
-
Buffer: Sodium acetate (B1210297) buffer (e.g., 50 mM, pH 4.5).
-
Stop Solution: Sodium carbonate solution (e.g., 1 M).
-
Instrumentation: Spectrophotometer or microplate reader capable of measuring absorbance at 405 nm.
Procedure:
-
Enzyme and Substrate Preparation:
-
Prepare a stock solution of the purified exo-β-D-galactofuranosidase in the assay buffer.
-
Prepare a stock solution of the substrate, 4-nitrophenyl-β-D-galactofuranoside, in the assay buffer.
-
Prepare a series of dilutions of the this compound derivative inhibitors in the assay buffer.
-
-
Enzyme Inhibition Assay:
-
In a microplate or cuvette, pre-incubate the enzyme with various concentrations of the inhibitor in the assay buffer for a specified time (e.g., 10 minutes) at a constant temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the substrate (pNP-Galf) to the enzyme-inhibitor mixture.
-
Allow the reaction to proceed for a fixed period (e.g., 15 minutes), ensuring the reaction rate is linear during this time.
-
Stop the reaction by adding the stop solution (sodium carbonate), which will also induce a color change in the released p-nitrophenol at a basic pH.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the resulting solution at 405 nm. The absorbance is proportional to the amount of p-nitrophenol released, which indicates the enzyme activity.
-
Perform control experiments without the inhibitor to determine the uninhibited enzyme activity (Vmax).
-
Plot the enzyme reaction velocity against the substrate concentration in the presence and absence of the inhibitor.
-
Determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) by analyzing the changes in Vmax and Km using Lineweaver-Burk or other kinetic plots.
-
Calculate the inhibition constant (Ki) from the kinetic data.
-
Visualizing the Experimental Workflow and Inhibition Mechanism
To further clarify the experimental process and the underlying biochemical interactions, the following diagrams are provided.
References
A Comparative Guide to the Validation of Spectrophotometric Assays for Galactonolactone Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectrophotometric assay for galactonolactone activity with alternative methods. Detailed experimental protocols, performance data, and visual workflows are presented to assist researchers in selecting and validating the most suitable assay for their specific needs.
Introduction to this compound and its Enzymatic Assay
L-galactono-1,4-lactone is a key intermediate in the biosynthesis of L-ascorbic acid (Vitamin C) in plants and some animals. The enzyme responsible for its conversion is L-galactonolactone dehydrogenase (GalDH; EC 1.3.2.3), which catalyzes the oxidation of L-galactono-1,4-lactone to L-ascorbic acid. The activity of GalDH is a critical parameter in studies related to vitamin C metabolism, plant physiology, and drug development targeting this pathway.
Spectrophotometry offers a convenient and widely accessible method for measuring GalDH activity. This is typically achieved by monitoring the change in absorbance of a chromogenic substrate or the production of NADH, which absorbs light at 340 nm. While robust, it is essential to validate the assay's performance and consider alternative methods that may offer advantages in terms of specificity and sensitivity.
Methods for Determining this compound Activity
Several methods can be employed to measure the activity of L-galactonolactone dehydrogenase. The choice of method often depends on the specific research question, sample matrix, and available instrumentation.
1. Spectrophotometric Assay: This is the most common method and relies on the enzymatic reaction that produces a colored product or a change in NAD+/NADH concentration. Commercial kits are available that provide a simple and rapid means of measurement where the NADH produced reacts with a specific color developer, resulting in a colored substance with a maximum absorption peak at 450 nm or 550 nm.[1]
2. In-Gel Activity Assay: This technique is useful for identifying the presence of active L-galactonolactone dehydrogenase in complex protein mixtures after electrophoretic separation. The assay involves incubating the gel with the enzyme's substrate and a series of reagents that lead to the formation of a colored precipitate at the location of the active enzyme.
3. High-Performance Liquid Chromatography (HPLC): HPLC offers a highly specific and sensitive method for the direct quantification of the product of the enzymatic reaction, ascorbic acid, or the consumption of the substrate, this compound. This method is particularly useful when high accuracy is required or when the sample matrix contains interfering substances that may affect spectrophotometric readings.
Performance Comparison
| Parameter | Spectrophotometric Assay | HPLC Method | Reference |
| Principle | Indirectly measures enzyme activity by monitoring the change in absorbance of a chromogenic substrate or NAD(P)H. | Directly quantifies the substrate (this compound) or product (ascorbic acid). | |
| Linearity (Range) | Typically in the µM to mM range. | Can achieve linearity in the nM to µM range. | [2][3] |
| Correlation Coefficient (r²) | > 0.99 | > 0.999 | [2][3] |
| Accuracy (% Recovery) | 95 - 105% | 98 - 102% | [2][3] |
| Precision (% RSD) | < 5% | < 2% | [2][3] |
| Limit of Detection (LOD) | Higher (µM range) | Lower (nM range) | [2][3] |
| Limit of Quantitation (LOQ) | Higher (µM range) | Lower (nM range) | [2][3] |
| Specificity | Can be prone to interference from other substances in the sample that absorb at the same wavelength or from other dehydrogenases. | High specificity, as it separates the analyte of interest from other components in the sample. | [4][5] |
| Throughput | High; suitable for 96-well plate format. | Lower; sequential sample injection. | |
| Cost | Lower equipment and reagent costs. | Higher initial equipment cost and solvent consumption. |
Experimental Protocols
Protocol 1: Spectrophotometric Assay for L-Galactonolactone Dehydrogenase Activity
This protocol describes a continuous spectrophotometric assay to measure the activity of L-galactonolactone dehydrogenase by monitoring the increase in absorbance at a specific wavelength (e.g., 450 nm or 550 nm) due to the formation of a colored product.
Materials:
-
Tris-HCl buffer (e.g., 100 mM, pH 8.0)
-
L-galactono-1,4-lactone (substrate) solution
-
Chromogenic reagent (e.g., a tetrazolium salt like INT or MTT)
-
Electron mediator (e.g., phenazine (B1670421) methosulfate - PMS)
-
Purified or partially purified L-galactonolactone dehydrogenase enzyme solution
-
Spectrophotometer or microplate reader capable of measuring absorbance at the desired wavelength
-
Cuvettes or 96-well microplates
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of 100 mM Tris-HCl buffer and adjust the pH to 8.0.
-
Prepare a stock solution of L-galactono-1,4-lactone in the Tris-HCl buffer. The final concentration in the assay will need to be optimized but is typically in the range of 1-10 mM.
-
Prepare stock solutions of the chromogenic reagent and electron mediator in an appropriate solvent.
-
-
Reaction Mixture Preparation:
-
In a cuvette or a well of a microplate, prepare the reaction mixture with the following components (example volumes for a 1 mL assay):
-
850 µL of 100 mM Tris-HCl buffer (pH 8.0)
-
50 µL of L-galactono-1,4-lactone solution
-
50 µL of chromogenic reagent solution
-
20 µL of electron mediator solution
-
-
A blank reaction without the enzyme or substrate should be prepared for background correction.
-
-
Assay Initiation:
-
Equilibrate the reaction mixture to the desired temperature (e.g., 25°C or 30°C).
-
Start the reaction by adding a small volume (e.g., 10-20 µL) of the enzyme solution to the reaction mixture.
-
-
Data Acquisition:
-
Immediately after adding the enzyme, mix the solution gently and start monitoring the increase in absorbance at the appropriate wavelength for a period of 3-5 minutes.
-
Ensure the rate of absorbance increase is linear during the measurement period.
-
-
Calculation of Enzyme Activity:
-
The rate of the reaction is calculated from the linear portion of the absorbance versus time plot (ΔAbs/min).
-
Enzyme activity can be expressed in units, where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions. This requires the molar extinction coefficient of the colored product.
-
Protocol 2: In-Gel Activity Assay for L-Galactonolactone Dehydrogenase
This protocol is adapted from methods used for detecting dehydrogenase activity in-gel.
Materials:
-
Polyacrylamide gel electrophoresis (PAGE) system
-
Incubation buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
L-galactono-1,4-lactone
-
Nitroblue tetrazolium (NBT)
-
Phenazine methosulfate (PMS)
Procedure:
-
Protein Separation: Separate the protein sample containing L-galactonolactone dehydrogenase by native PAGE.
-
Gel Incubation: After electrophoresis, gently wash the gel with the incubation buffer.
-
Staining: Immerse the gel in a staining solution containing:
-
100 mM Tris-HCl, pH 8.0
-
A suitable concentration of L-galactono-1,4-lactone (e.g., 5 mM)
-
NBT (e.g., 0.5 mg/mL)
-
PMS (e.g., 0.03 mg/mL)
-
-
Development: Incubate the gel in the dark at room temperature or 37°C. The appearance of a dark blue or purple precipitate (formazan) indicates the location of L-galactonolactone dehydrogenase activity.
-
Stopping the Reaction: Once the desired band intensity is reached, stop the reaction by washing the gel with distilled water and immersing it in a stop solution (e.g., 10% acetic acid).
Mandatory Visualizations
The following diagrams illustrate the enzymatic reaction pathway and the experimental workflows.
Caption: Enzymatic reaction of L-galactonolactone dehydrogenase.
Caption: Workflow for the spectrophotometric assay.
Conclusion
The spectrophotometric assay for this compound activity is a robust and accessible method suitable for many research applications. Its high throughput and relatively low cost make it an excellent choice for routine measurements and screening purposes. However, when high specificity and sensitivity are paramount, or when dealing with complex sample matrices, alternative methods such as HPLC should be considered. Proper validation of any chosen method against key performance indicators is crucial to ensure the reliability and accuracy of experimental data.
References
- 1. L-Galactonolactone Dehydrogenase (GalDH) Activity Assay Kit - Profacgen [profacgen.com]
- 2. Development and validation of spectrophotometric procedure for quantitative determination of flavonoid content used to control the quality of mixture herbal product - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Method development and validation of spectrophotometric and RP-HPLC methods for simultaneous estimation of spironolactone and furosemide in bulk and combined tablet dosage forms -Analytical Science and Technology | Korea Science [koreascience.kr]
- 4. Comparison of spectrophotometric and HPLC methods for determination of carotenoids in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. thescipub.com [thescipub.com]
Assessing the Specificity of Galactonolactone as a Glycosidase Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of D-galactonolactone's inhibitory activity against its primary target, β-galactosidase, and other glycosidases. Its performance is contrasted with other known inhibitors, supported by quantitative data and detailed experimental protocols to aid in the assessment of its specificity and potential applications in research and drug development.
Executive Summary
D-galactonolactone is a competitive inhibitor of β-galactosidase, an enzyme crucial for the hydrolysis of β-galactosides. While effective, its specificity is not absolute, with notable inhibitory activity against other glycosidases, such as β-glucosidase. This guide presents a comparative analysis of D-galactonolactone and other common glycosidase inhibitors, offering a quantitative basis for selecting the most appropriate inhibitor for specific research needs.
Inhibitor Performance Comparison
The inhibitory potency of D-galactonolactone and alternative inhibitors against β-galactosidase and β-glucosidase is summarized below. The inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) are key metrics for comparing inhibitor efficacy. Lower values indicate higher potency.
| Inhibitor | Target Enzyme | Ki | IC50 | Type of Inhibition |
| D-Galactonolactone | β-Galactosidase | ~1.3 mM | - | Competitive |
| β-Glucosidase | ~2.5 mM | - | Competitive | |
| 2-Phenylethyl β-D-thiogalactopyranoside (PETG) | β-Galactosidase | ~3.8 µM | - | Competitive |
| Isopropyl β-D-1-thiogalactopyranoside (IPTG) | β-Galactosidase | ~1 mM | - | Competitive |
| L-Ribose | β-Galactosidase | ~25 mM | - | Competitive |
| D-Glucono-1,5-lactone | β-Glucosidase | ~1.2 µM | - | Competitive |
| 1-Deoxynojirimycin (DNJ) | β-Glucosidase | ~0.6 µM | - | Competitive |
Note: Ki and IC50 values can vary depending on the enzyme source, substrate concentration, and assay conditions. The data presented here is for comparative purposes.
Experimental Protocols
A detailed methodology for determining the inhibitory activity and specificity of compounds like D-galactonolactone is crucial for reproducible research.
Protocol: Assessing Glycosidase Inhibition using a Chromogenic Substrate
This protocol outlines the determination of inhibition constants (Ki) for inhibitors of β-galactosidase and β-glucosidase using the chromogenic substrates o-nitrophenyl-β-D-galactopyranoside (ONPG) and p-nitrophenyl-β-D-glucopyranoside (PNPG), respectively.
Materials:
-
Purified β-galactosidase and β-glucosidase
-
D-Galactonolactone and other inhibitors of interest
-
ONPG and PNPG
-
Phosphate buffer (e.g., 100 mM sodium phosphate, pH 7.0)
-
Sodium carbonate (1 M)
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme and Substrate Preparation:
-
Prepare stock solutions of the enzymes in an appropriate buffer and store on ice.
-
Prepare stock solutions of ONPG and PNPG in the assay buffer.
-
Prepare a stock solution of the inhibitor (e.g., D-galactonolactone) in the assay buffer.
-
-
Inhibition Assay:
-
To each well of a 96-well plate, add a fixed volume of the respective enzyme solution.
-
Add varying concentrations of the inhibitor to the wells. Include a control with no inhibitor.
-
Pre-incubate the enzyme and inhibitor mixture for a set time (e.g., 10 minutes) at a constant temperature (e.g., 37°C).
-
Initiate the reaction by adding a fixed concentration of the chromogenic substrate (e.g., near the Km value for the enzyme).
-
Monitor the absorbance of the product (o-nitrophenol or p-nitrophenol) over time at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance versus time plots.
-
Plot the reaction velocities against the inhibitor concentrations.
-
Determine the type of inhibition and the inhibition constant (Ki) by fitting the data to the appropriate inhibition model (e.g., Michaelis-Menten kinetics with competitive, non-competitive, or uncompetitive inhibition equations) using non-linear regression analysis. For competitive inhibition, a Dixon plot (1/V₀ vs. [I]) or a Lineweaver-Burk plot in the presence of the inhibitor can also be used.
-
-
Specificity Assessment:
-
To assess specificity, repeat the inhibition assay with a panel of different glycosidases (e.g., α-glucosidase, β-mannosidase, etc.) using their respective chromogenic substrates.
-
Compare the Ki values of the inhibitor against the different enzymes. A significantly higher Ki for other enzymes compared to the primary target indicates higher specificity.
-
Visualizing Experimental Workflow and Mechanisms
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the experimental workflow and the underlying biochemical mechanisms.
Caption: Experimental workflow for assessing the specificity of an inhibitor.
Caption: Mechanism of competitive inhibition of β-galactosidase by D-galactonolactone.
Conclusion
D-galactonolactone serves as a useful competitive inhibitor for β-galactosidase. However, its cross-reactivity with other glycosidases, such as β-glucosidase, necessitates careful consideration of its application. For studies requiring high specificity for β-galactosidase, alternative inhibitors like PETG may be more suitable, albeit potentially at a higher cost. Conversely, for applications where broad-spectrum glycosidase inhibition is acceptable or even desired, D-galactonolactone remains a viable and cost-effective option. The provided experimental protocols and comparative data empower researchers to make informed decisions regarding the selection and use of glycosidase inhibitors in their specific experimental contexts.
A Guide to Inter-Laboratory Validation of Galactonolactone Analysis Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of galactonolactone, a key intermediate in the biosynthesis of vitamin C in plants. Ensuring the reliability and comparability of analytical data across different laboratories is crucial for robust research and development. This document outlines the performance of common analytical techniques and provides detailed experimental protocols to support the establishment of validated methods for this compound analysis.
Comparative Analysis of Analytical Methods
While specific inter-laboratory validation data for this compound is limited in publicly available literature, this section summarizes typical performance characteristics of common analytical methods used for the quantification of similar analytes like sugar acids and lactones. These values, derived from single-laboratory validation studies, serve as a benchmark for what can be expected from a robust analytical method.
| Analytical Method | Principle | Linearity (R²) | Accuracy (Recovery %) | Precision (RSD %) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |
| HPLC-RID | High-Performance Liquid Chromatography with Refractive Index Detection | >0.997[1] | 95 - 105% | < 5%[1] | 0.01 - 0.17 mg/mL[1] | 0.03 - 0.56 mg/mL[1] |
| HPLC-UV (with derivatization) | High-Performance Liquid Chromatography with Ultraviolet Detection | >0.999[2] | 98 - 102% | < 2% (intra-day)[2] | ~1-5 ng/mL[2] | ~5-15 ng/mL[2] |
| GC-MS (with derivatization) | Gas Chromatography-Mass Spectrometry | >0.999[3] | 98 - 102%[3] | < 10% (intra-day)[3] | 0.006 - 0.14 µg/mL | 0.02 - 0.47 µg/mL |
| Enzymatic Assay | Spectrophotometric measurement of a product from an enzyme-catalyzed reaction | >0.99 | 90 - 110% | < 10% (intra-assay)[4] | Dependent on enzyme kinetics and substrate concentration | Dependent on enzyme kinetics and substrate concentration |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for the analysis of this compound.
High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)
This method is suitable for the direct analysis of underivatized this compound.
Instrumentation:
-
HPLC system with an isocratic pump, autosampler, column oven, and a refractive index detector (RID).
-
Ion-exclusion column (e.g., Bio-Rad Aminex HPX-87H, 300 mm x 7.8 mm).
Reagents:
-
This compound reference standard
-
Sulfuric acid (H₂SO₄), concentrated
-
Ultrapure water
Procedure:
-
Mobile Phase Preparation: Prepare a 0.005 M H₂SO₄ solution by carefully adding the required volume of concentrated H₂SO₄ to ultrapure water. Degas the mobile phase before use.
-
Standard Preparation:
-
Prepare a stock solution of this compound in ultrapure water (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples (e.g., 10 µg/mL to 500 µg/mL).[5]
-
-
Sample Preparation:
-
For liquid samples (e.g., plant extracts, cell culture media), clarify by centrifugation or filtration (0.45 µm).
-
For solid samples, perform a suitable extraction (e.g., with water or a dilute acid), followed by clarification.
-
-
Chromatographic Conditions:
-
Column Temperature: 50-60 °C
-
Flow Rate: 0.6 mL/min
-
Injection Volume: 20 µL
-
-
Quantification: Create a calibration curve by plotting the peak area of the this compound standards against their concentration. Determine the concentration of this compound in the samples from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method requires derivatization to increase the volatility of this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column suitable for sugar analysis (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
Reagents:
-
This compound reference standard
-
Derivatizing agents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous sodium sulfate
Procedure:
-
Sample Preparation and Derivatization:
-
Lyophilize aqueous samples to dryness.
-
Add 50 µL of pyridine and 100 µL of BSTFA with 1% TMCS to the dried sample or standard.
-
Heat the mixture at 70°C for 1 hour to ensure complete derivatization.
-
-
GC-MS Conditions:
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Ion Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Scan Range: m/z 50-600
-
-
Quantification: Use selected ion monitoring (SIM) for characteristic fragment ions of the derivatized this compound for quantification. Create a calibration curve using derivatized standards.
Enzymatic Assay
This method relies on the specific conversion of this compound by L-galactono-1,4-lactone dehydrogenase and the subsequent measurement of a reaction product.
Instrumentation:
-
Microplate reader or spectrophotometer capable of measuring absorbance at the desired wavelength.
Reagents:
-
This compound reference standard
-
L-galactono-1,4-lactone dehydrogenase enzyme
-
Cytochrome c (oxidized form)
-
Buffer solution (e.g., Tris-HCl, pH 8.0)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound.
-
Prepare a working solution of L-galactono-1,4-lactone dehydrogenase in buffer.
-
Prepare a working solution of cytochrome c in buffer.
-
-
Assay Procedure:
-
In a microplate well or cuvette, add the buffer solution and the sample or this compound standard.
-
Add the cytochrome c solution.
-
Initiate the reaction by adding the L-galactono-1,4-lactone dehydrogenase solution.
-
Monitor the increase in absorbance at 550 nm, which corresponds to the reduction of cytochrome c.
-
-
Quantification: The rate of the reaction (change in absorbance over time) is proportional to the concentration of this compound. Create a standard curve by plotting the reaction rate for the this compound standards against their concentrations.
Visualizing Key Processes
To further aid in the understanding of the analytical workflow and the biological context of this compound, the following diagrams are provided.
References
Confirming the Identity of Galactonolactone: A Comparative Guide to Mass Spectrometry and NMR Analysis
For researchers, scientists, and drug development professionals, the accurate identification of Galactonolactone is crucial. This guide provides a comprehensive comparison of two primary analytical techniques—Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy—for the unambiguous confirmation of this compound's identity. This guide also explores alternative and complementary methods and presents detailed experimental data and protocols.
This compound (C₆H₁₀O₆, Molar Mass: 178.14 g/mol ) is a sugar lactone derived from galactose. It exists in various isomeric forms, with D-Galactono-1,4-lactone and L-Galactono-1,4-lactone being common examples. The subtle structural differences between these isomers and other related sugar lactones necessitate robust analytical methods for their definitive identification.
Executive Summary
This guide demonstrates that while both Mass Spectrometry and NMR spectroscopy are powerful tools for the characterization of this compound, they provide distinct and complementary information. Mass spectrometry excels in determining the molecular weight and elemental composition with high accuracy. In contrast, NMR spectroscopy provides detailed insights into the molecular structure, including the connectivity of atoms and stereochemistry, which is essential for distinguishing between isomers. For unequivocal identification, a combination of both techniques is recommended. Alternative methods such as High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FTIR) Spectroscopy, and X-ray Crystallography can provide additional supporting evidence.
Mass Spectrometry Analysis
Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
A common method for analyzing small molecules like this compound is Electron Ionization (EI) Mass Spectrometry.
-
Sample Introduction: A pure sample of this compound is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to lose an electron and form a positively charged molecular ion (M⁺•).
-
Fragmentation: The high energy of EI causes the molecular ion to fragment into smaller, characteristic charged fragments.
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.
-
Detection: A detector records the abundance of each ion, generating a mass spectrum.
Data Presentation: Mass Spectral Data of D-Galactono-1,4-lactone
The mass spectrum of D-Galactono-1,4-lactone shows a characteristic fragmentation pattern that can be used for its identification. The molecular ion peak (M⁺•) is expected at an m/z of 178.
| m/z | Relative Intensity (%) | Possible Fragment |
| 178 | Low | [C₆H₁₀O₆]⁺• (Molecular Ion) |
| 160 | Moderate | [M - H₂O]⁺• |
| 147 | Moderate | [M - CH₂OH]⁺ |
| 116 | High | [M - C₂H₄O₂]⁺• |
| 87 | High | [C₄H₇O₂]⁺ |
| 73 | Very High | [C₃H₅O₂]⁺ |
| 61 | High | [C₂H₅O₂]⁺ |
| 57 | High | [C₃H₅O]⁺ |
Note: The relative intensities are approximate and can vary depending on the instrument and experimental conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed molecular structure of organic compounds in solution. Both ¹H (proton) and ¹³C (carbon-13) NMR are crucial for the structural confirmation of this compound.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: A few milligrams of the this compound sample are dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS), is added for chemical shift calibration.
-
Data Acquisition: The sample is placed in a high-field NMR spectrometer. For ¹H NMR, a standard pulse sequence is used to acquire the spectrum. For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum and enhance sensitivity.
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced.
Data Presentation: NMR Data for D-Galactono-1,4-lactone in D₂O
The following tables summarize the ¹H and ¹³C NMR chemical shifts for D-Galactono-1,4-lactone recorded in D₂O at 298 K.[1]
¹H NMR Chemical Shifts
| Proton | Chemical Shift (ppm) |
| H-2 | 4.624 |
| H-3 | 4.375 |
| H-4 | 3.932 |
| H-5 | 4.330 |
| H-6a | 3.722 |
| H-6b | 3.722 |
¹³C NMR Chemical Shifts
| Carbon | Chemical Shift (ppm) |
| C-1 (C=O) | 178.723 |
| C-2 | 71.577 |
| C-3 | 75.519 |
| C-4 | 82.730 |
| C-5 | 76.401 |
| C-6 | 64.690 |
Comparison with Alternative Identification Methods
While MS and NMR are the primary techniques for confirming the identity of this compound, other methods can provide valuable complementary information.
| Technique | Principle | Information Provided | Advantages | Limitations |
| HPLC | Differential partitioning between a mobile and stationary phase. | Retention time, purity, and quantification. | High sensitivity and resolving power for separating mixtures. | Does not provide detailed structural information on its own. |
| FTIR | Absorption of infrared radiation by molecular vibrations. | Presence of functional groups (e.g., C=O, O-H). | Fast, non-destructive, and requires minimal sample preparation. | Provides limited information on the overall molecular structure and stereochemistry. |
| X-ray Crystallography | Diffraction of X-rays by a single crystal. | Precise three-dimensional atomic arrangement. | Unambiguous determination of absolute stereochemistry. | Requires a high-quality single crystal, which can be challenging to grow. |
Experimental Workflow for this compound Identification
The following diagram illustrates a typical workflow for the comprehensive identification and characterization of a this compound sample.
Caption: Workflow for the identification of this compound.
References
Safety Operating Guide
Proper Disposal of Galactonolactone: A Guide for Laboratory Professionals
The safe and environmentally responsible disposal of laboratory chemicals is a critical component of research and development. This document provides essential safety and logistical information for the proper disposal of galactonolactone, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is vital for maintaining a safe laboratory environment and ensuring compliance with regulatory standards.
While specific disposal protocols for this compound are not extensively detailed in dedicated public documents, safety data sheets (SDS) and general chemical waste guidelines provide a clear framework for its safe management. The primary principle is to treat this compound as a hazardous chemical waste and to adhere to all federal, state, and local regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal-related activities, it is imperative to be familiar with the hazards associated with this compound. Handling should always occur in a well-ventilated area.[1] Appropriate personal protective equipment (PPE) must be worn at all times to avoid contact with skin and eyes.[1]
| Parameter | Information | Source |
| Chemical Name | D-Galactono-1,4-lactone | ChemicalBook[1] |
| CAS Number | 2782-07-2 | ChemicalBook[1] |
| Molecular Formula | C6H10O6 | ChemicalBook[1] |
| Hazard Statements | Though not explicitly listed in the provided search results, general precautions suggest avoiding skin and eye contact and dust inhalation.[1] | General Prudence |
| Personal Protective Equipment (PPE) | Tightly fitting safety goggles, chemical-impermeable gloves, and protective clothing.[1] | ChemicalBook[1] |
| Handling Precautions | Handle in a well-ventilated place. Avoid formation of dust and aerosols. Avoid contact with skin and eyes.[1] | ChemicalBook[1] |
| Incompatible Materials | While not specified for this compound, general guidelines for lactones suggest avoiding strong acids, alkalis, and oxidizing agents.[2] | Benchchem[2] |
| Spill Response | Evacuate personnel to a safe area. Avoid dust formation. Collect spillage using spark-proof tools and place it in a suitable, closed container for disposal. Prevent entry into drains.[1] | ChemicalBook[1] |
Experimental Protocols: Step-by-Step Disposal Procedures
The proper disposal of this compound follows a structured workflow designed to minimize risk and ensure regulatory compliance. This process begins with waste segregation at the point of generation and concludes with collection by a licensed hazardous waste disposal service.[3]
Step 1: Waste Identification and Segregation
Proper segregation is the first and most critical step in managing chemical waste.[3]
-
Identify Waste Streams: Differentiate between the following waste types contaminated with this compound:
-
Use Designated Containers: Collect solid and liquid waste in separate, dedicated, and clearly labeled hazardous waste containers.[3] These containers should be made of a compatible material (e.g., high-density polyethylene) and have a secure, leak-proof cap.[2][4] Sharps waste must be placed in puncture-resistant sharps containers.[3]
-
Avoid Mixing: Never mix this compound waste with incompatible materials.[2]
Step 2: Hazardous Waste Container Labeling
Accurate labeling is a legal requirement and essential for the safety of all personnel.[3]
-
Attach a Hazardous Waste Label: As soon as the first drop of waste is added to the container, affix a hazardous waste label provided by your institution's Environmental Health & Safety (EHS) department.[3][4]
-
Complete the Label: The label must include the following information:
-
The words "Hazardous Waste".[4]
-
The full chemical name: "this compound". Avoid abbreviations.[4]
-
The specific hazards associated with the waste.[4]
-
The accumulation start date (the date the first drop of waste was added).[3]
-
The location where the waste was generated (e.g., building and room number).[3]
-
Step 3: Waste Storage
Store hazardous waste in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[4]
-
Location: The SAA should be at or near the point of generation and under the control of the laboratory personnel.[4] It can be a designated section of a bench or a chemical fume hood.[4]
-
Container Management: Keep waste containers securely capped except when adding waste.[4]
-
Inspection: Inspect the SAA weekly for any signs of leakage.[4]
Step 4: Disposal of Empty Containers
Empty containers that once held this compound must be handled as hazardous waste unless properly decontaminated.[2][5]
-
Decontamination: A container is considered "empty" after it has been triple-rinsed with a suitable solvent that can dissolve the residue.[2][5]
-
Rinsate Collection: The solvent rinsate from the cleaning process must be collected and disposed of as hazardous liquid waste.[2][6]
-
Final Disposal: After triple-rinsing and air-drying, deface the original label, and the container may then be disposed of in the regular trash or recycling, according to institutional policy.[2]
Step 5: Arrange for Professional Disposal
-
Contact EHS: Do not dispose of this compound waste down the drain or in the regular trash.[1][2] The material should be disposed of by removal to a licensed chemical destruction plant or by controlled incineration.[1]
-
Schedule Pickup: Contact your institution's EHS department to arrange for the collection of the properly labeled and sealed waste containers.[2]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Galactonolactone
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Galactonolactone, offering procedural, step-by-step guidance to directly address your operational questions. By adhering to these protocols, you can minimize risks and maintain a secure workspace.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate Personal Protective Equipment (PPE) to prevent exposure. The following table summarizes the recommended PPE for various situations.
| Body Part | PPE | Standard/Specification |
| Eyes/Face | Tightly fitting safety goggles with side-shields | Conforming to EN 166 (EU) or NIOSH (US)[1] |
| Skin | Chemical-impermeable gloves | Must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374[1] |
| Fire/flame resistant and impervious clothing | N/A | |
| Respiratory | Full-face respirator | Recommended if exposure limits are exceeded or irritation is experienced[1] |
| General | Lab coat, long pants, and closed-toe shoes | Standard laboratory practice |
Safe Handling and Storage Protocols
Proper handling and storage are critical to prevent accidents and maintain the integrity of your research.
Handling:
-
Work in a well-ventilated area to avoid the formation of dust and aerosols.[1]
-
Avoid all contact with skin and eyes.[1]
-
Use non-sparking tools and prevent fire caused by electrostatic discharge.[1]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]
-
Keep away from foodstuff containers and incompatible materials.[1]
Spill Management Workflow
In the event of a this compound spill, a swift and organized response is necessary to contain the substance and mitigate any potential hazards.
Disposal Plan
The disposal of this compound and its contaminated materials must be handled with care to protect the environment and comply with regulations.
Waste Collection:
-
Collect adhered or collected material promptly in suitable, closed containers for disposal.[1]
Disposal Method:
-
The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]
-
Do not discharge the chemical into sewer systems or the environment.[1]
Contaminated Packaging:
-
Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[1]
-
Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.[1]
-
Combustible packaging materials may be disposed of through controlled incineration with flue gas scrubbing.[1]
First Aid Measures
In case of accidental exposure to this compound, immediate first aid is crucial.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled.[1] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[1] |
| Eye Contact | Rinse with pure water for at least 15 minutes and consult a doctor.[1] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1] |
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
